molecular formula C8H9N3O B1268574 5-Amino-2-(hydroxymethyl)benzimidazole CAS No. 3411-71-0

5-Amino-2-(hydroxymethyl)benzimidazole

Cat. No.: B1268574
CAS No.: 3411-71-0
M. Wt: 163.18 g/mol
InChI Key: AVKZEQGMZMYWRR-UHFFFAOYSA-N
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Description

5-Amino-2-(hydroxymethyl)benzimidazole (CAS 294656-36-3) is a versatile benzimidazole derivative of significant interest in medicinal chemistry and drug discovery. This compound features a molecular formula of C 8 H 9 N 3 O and an average molecular mass of 163.18 g/mol . Its core structure consists of a benzimidazole scaffold, an aromatic organic compound in which a benzene ring is fused to an imidazole ring, substituted with an amino group at the 5-position and a hydroxymethyl group at the 2-position . The benzimidazole pharmacophore is a privileged structure in pharmacology due to its resemblance to naturally occurring purine nucleotides, which allows it to interact readily with biological polymers . This enables the scaffold to form diverse interactions with therapeutic targets, including hydrogen bonds, van der Waals forces, and pi-stacking interactions . As a result, this compound serves as a key synthetic intermediate for developing novel bioactive molecules. Its primary research applications are in two key areas: as a precursor for anticancer agents and for investigating antimicrobial activity. Key Research Applications: Anticancer Agent Development: Benzimidazole derivatives are extensively investigated as potential anticancer therapeutics. They can function through multiple mechanisms, including targeting specific molecules in precision medicine or through non-gene-specific strategies. These mechanisms include acting as topoisomerase inhibitors, DNA intercalating and alkylating agents, poly(ADP-ribose) polymerase (PARP) inhibitors, protein kinase inhibitors, and epigenetic regulators . The substitution pattern on the benzimidazole core, such as the 5-amino and 2-hydroxymethyl groups on this compound, is critical for optimizing these activities and studying structure-activity relationships (SAR) . Antimicrobial Research: The benzimidazole nucleus is a well-established scaffold for antimicrobial research . Various 2-substituted and 5,6-disubstituted benzimidazole derivatives have been synthesized and evaluated for their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains . The presence of specific substituents like the hydroxymethyl group can significantly influence the compound's lipophilicity and its subsequent interaction with microbial targets. Biochemical Nucleoside Analogue Synthesis: Structurally related 5-hydroxymethyl-benzimidazole ribonucleoside analogues have been designed and synthesized as inhibitors of aminoacyl-tRNA synthetases (aaRSs), which are crucial enzymes in protein translation and are considered viable targets for the development of new antimicrobial agents . Handling and Storage: To maintain stability and purity, it is recommended that this product be stored in a cool, dark place under an inert atmosphere at room temperature . Notice: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-amino-1H-benzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKZEQGMZMYWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10951978
Record name (6-Amino-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294656-36-3
Record name (6-Amino-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Amino-2-(hydroxymethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-(hydroxymethyl)benzimidazole is a heterocyclic organic compound belonging to the benzimidazole family. The benzimidazole scaffold is a prominent structural motif in medicinal chemistry, known for its diverse pharmacological activities, including anticancer, antimicrobial, and anthelmintic properties. The presence of both an amino group at the 5-position and a hydroxymethyl group at the 2-position suggests its potential as a versatile building block for the synthesis of more complex bioactive molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized. The compound is a solid at room temperature and requires storage in a dark, inert atmosphere to maintain its stability.[1]

Core Chemical Data
PropertyValueSource
CAS Number 294656-36-3[2]
Molecular Formula C₈H₉N₃O[2]
Molecular Weight 163.18 g/mol [2]
IUPAC Name (5-amino-1H-benzo[d]imidazol-2-yl)methanol
Physical Form Solid[1]
Purity Typically available at ≥95%[2]
Storage Keep in dark place, inert atmosphere, room temperature
Predicted Physicochemical Properties
PropertyPredicted Value/InformationSource
Melting Point Data not available. Related benzimidazoles have a wide range of melting points (e.g., Benzimidazole: 170-172 °C, 5-Amino-2-benzimidazolinone: >300 °C).[4][5]N/A
Boiling Point Data not available.N/A
Solubility Expected to be soluble in polar organic solvents like DMSO and ethanol.[6][7][8]N/A
pKa Data not available. Benzimidazole has a pKa of 5.6 for the conjugate acid.[9]N/A

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the readily available scientific literature. However, based on general benzimidazole synthesis methods, a plausible synthetic route can be proposed. The most common method for benzimidazole synthesis is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[10][11]

Proposed Synthetic Pathway

A likely synthetic route would involve the reaction of 3,4-diaminobenzylamine or a protected precursor with an appropriate reagent to form the imidazole ring. A more probable and commonly employed strategy involves the reduction of a nitro-substituted benzimidazole precursor.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction 4-Amino-3-nitrobenzyl_alcohol 4-Amino-3-nitrobenzyl alcohol 2-(Hydroxymethyl)-5-nitro-1H-benzimidazole 2-(Hydroxymethyl)-5-nitro-1H-benzimidazole 4-Amino-3-nitrobenzyl_alcohol->2-(Hydroxymethyl)-5-nitro-1H-benzimidazole Glycolic Acid or equivalent Target_Molecule This compound 2-(Hydroxymethyl)-5-nitro-1H-benzimidazole->Target_Molecule Reduction (e.g., H2/Pd, Fe/HCl)

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Benzimidazole Synthesis (Phillips Condensation)

This is a generalized protocol for the synthesis of 2-substituted benzimidazoles and would need to be adapted and optimized for the specific synthesis of this compound, likely starting from 3,4-diaminobenzyl alcohol.

  • Reaction Setup: A mixture of the o-phenylenediamine derivative (1 equivalent) and the carboxylic acid (1.1-1.5 equivalents) is prepared in a suitable solvent, often a high-boiling one like polyphosphoric acid (PPA) or in the presence of a dehydrating agent.

  • Heating: The reaction mixture is heated to a high temperature (typically 150-250 °C) for several hours to facilitate the condensation and cyclization.

  • Workup: After cooling, the reaction mixture is poured into a large volume of water or an ice-water mixture.

  • Neutralization: The acidic mixture is carefully neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude benzimidazole product.

  • Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol, water, or a mixture).

Spectral Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Signals for the protons on the benzene ring are expected in the aromatic region (δ 7.0-8.0 ppm). The substitution pattern will influence the chemical shifts and coupling constants.

    • Methylene Protons (-CH₂OH): A singlet or a multiplet for the two protons of the hydroxymethyl group is anticipated, likely in the range of δ 4.5-5.0 ppm.

    • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

    • Amine Protons (-NH₂): A broad singlet for the two protons of the amino group.

    • Imidazole N-H Proton: A characteristic broad singlet is expected at a downfield chemical shift, typically between δ 12.0 and 13.0 ppm in DMSO-d₆.[12]

  • ¹³C NMR:

    • Aromatic Carbons: Signals for the carbon atoms of the benzene ring are expected in the range of δ 110-150 ppm.

    • Methylene Carbon (-CH₂OH): A signal for the carbon of the hydroxymethyl group is expected around δ 55-65 ppm.

    • C2 Carbon: The carbon at the 2-position of the benzimidazole ring is typically found in the range of δ 145-155 ppm.

Infrared (IR) Spectroscopy

Characteristic IR absorption bands for this compound would include:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (alcohol)3200-3600 (broad)
N-H stretch (amine and imidazole)3100-3500
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=N and C=C stretch (aromatic)1450-1620
C-O stretch (alcohol)1000-1260
Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 163.18). High-resolution mass spectrometry (HRMS) would provide the exact mass.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are scarce, the benzimidazole scaffold is a well-established pharmacophore with a broad range of activities.

Anticancer Potential

Many benzimidazole derivatives exhibit anticancer properties through various mechanisms, including:

  • Tubulin Polymerization Inhibition: Some benzimidazoles bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis.

  • Kinase Inhibition: The benzimidazole core can serve as a scaffold for designing inhibitors of various protein kinases involved in cancer cell signaling.

  • Topoisomerase Inhibition: Certain derivatives can interfere with the function of topoisomerase enzymes, leading to DNA damage and cell death.

  • PARP Inhibition: Some benzimidazoles have been investigated as inhibitors of poly(ADP-ribose) polymerase, an enzyme involved in DNA repair.

Antimicrobial Activity

Benzimidazole derivatives have also been widely explored for their antimicrobial effects. The presence of an amino group at the 5-position has been reported to be favorable for antimicrobial activity in some series of benzimidazole compounds. The mechanism of action can vary but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathway. Research in this area would be necessary to elucidate its specific molecular targets and mechanisms of action.

Biological_Activities cluster_Anticancer Anticancer Mechanisms cluster_Antimicrobial Antimicrobial Mechanisms Benzimidazole_Core Benzimidazole Core Tubulin_Inhibition Tubulin Polymerization Inhibition Benzimidazole_Core->Tubulin_Inhibition Kinase_Inhibition Kinase Inhibition Benzimidazole_Core->Kinase_Inhibition Topoisomerase_Inhibition Topoisomerase Inhibition Benzimidazole_Core->Topoisomerase_Inhibition Enzyme_Inhibition Enzyme Inhibition Benzimidazole_Core->Enzyme_Inhibition Cell_Wall_Disruption Cell Wall Synthesis Disruption Benzimidazole_Core->Cell_Wall_Disruption

References

An In-depth Technical Guide to the Synthesis of 5-Amino-2-(hydroxymethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 5-Amino-2-(hydroxymethyl)benzimidazole, a valuable building block in medicinal chemistry. The synthesis involves a two-step process commencing with the condensation of 4-nitro-1,2-phenylenediamine and glycolic acid to yield 2-(hydroxymethyl)-5-nitrobenzimidazole, followed by the reduction of the nitro group to afford the final product. This guide details the experimental protocols and provides expected physicochemical and spectroscopic data based on established chemical principles and data from closely related analogues.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for the intermediate and final products. It is important to note that while data for the starting materials is well-established, specific experimental data for 2-(hydroxymethyl)-5-nitrobenzimidazole and this compound is not extensively reported in the literature. Therefore, the provided data for these compounds are predicted based on analogous structures and general principles of organic chemistry.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-Nitro-1,2-phenylenediamineC₆H₇N₃O₂153.14199-202Dark red to brown crystalline powder
Glycolic AcidC₂H₄O₃76.0575-80White, crystalline powder
2-(Hydroxymethyl)-5-nitrobenzimidazoleC₈H₇N₃O₃193.16Not Reported (Predicted >200)Yellow to orange solid (Predicted)
This compoundC₈H₉N₃O163.18Not Reported (Predicted >180)Off-white to pale yellow solid (Predicted)

Table 2: Spectroscopic Data for 2-(Hydroxymethyl)-5-nitrobenzimidazole (Predicted)

SpectroscopyCharacteristic Peaks
¹H NMR (DMSO-d₆)δ ~8.4 (s, 1H, H-4), ~8.1 (dd, 1H, H-6), ~7.7 (d, 1H, H-7), ~5.5 (br s, 1H, OH), ~4.8 (s, 2H, CH₂)
¹³C NMR (DMSO-d₆)δ ~155 (C=N), ~148 (C-5), ~143 (C-7a), ~135 (C-3a), ~118 (C-6), ~115 (C-4), ~110 (C-7), ~58 (CH₂)
IR (KBr, cm⁻¹)~3400 (O-H), ~3100 (N-H), ~1520 & ~1340 (NO₂), ~1620 (C=N), ~1450 (C=C)

Table 3: Spectroscopic Data for this compound (Predicted)

SpectroscopyCharacteristic Peaks
¹H NMR (DMSO-d₆)δ ~7.1 (d, 1H, H-7), ~6.6 (d, 1H, H-4), ~6.5 (dd, 1H, H-6), ~5.2 (br s, 2H, NH₂), ~5.0 (br s, 1H, OH), ~4.6 (s, 2H, CH₂)
¹³C NMR (DMSO-d₆)δ ~152 (C=N), ~145 (C-5), ~138 (C-7a), ~130 (C-3a), ~115 (C-7), ~110 (C-6), ~100 (C-4), ~59 (CH₂)
IR (KBr, cm⁻¹)~3400-3200 (N-H, O-H), ~1620 (N-H bend), ~1500 (C=C), ~1300 (C-N)

Experimental Protocols

The synthesis of this compound is proposed via a two-step pathway. The following protocols are based on established methodologies for similar transformations.

Step 1: Synthesis of 2-(Hydroxymethyl)-5-nitrobenzimidazole

This step involves the acid-catalyzed condensation of 4-nitro-1,2-phenylenediamine with glycolic acid. This reaction, known as the Phillips-Ladenburg synthesis, is a common method for the formation of benzimidazoles.

Reaction Scheme:

G reactant1 4-Nitro-1,2-phenylenediamine catalyst Acid Catalyst (e.g., HCl) reactant1->catalyst reactant2 Glycolic Acid reactant2->catalyst product 2-(Hydroxymethyl)-5-nitrobenzimidazole catalyst->product + Heat G reactant 2-(Hydroxymethyl)-5-nitrobenzimidazole reagent SnCl2·2H2O / conc. HCl reactant->reagent product This compound reagent->product G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction a Mix 4-Nitro-1,2-phenylenediamine and Glycolic Acid in 4M HCl b Reflux for 4-6 hours a->b c Neutralize with NaHCO₃ b->c d Filter and Wash Precipitate c->d e Recrystallize from Ethanol/Water d->e f Dissolve 2-(Hydroxymethyl)-5-nitrobenzimidazole in EtOH/HCl e->f Intermediate Product g Add SnCl₂·2H₂O in conc. HCl f->g h Stir at Room Temperature g->h i Basify with NaOH h->i j Extract with Ethyl Acetate i->j k Purify by Chromatography/Recrystallization j->k l l k->l Final Product: This compound

In-depth Technical Guide: 5-Amino-2-(hydroxymethyl)benzimidazole (CAS 294656-36-3)

Author: BenchChem Technical Support Team. Date: December 2025

Core Compound Properties

While specific experimental data is limited, the fundamental properties of 5-Amino-2-(hydroxymethyl)benzimidazole can be derived from its chemical structure.

PropertyValueSource
CAS Number 294656-36-3Chemical Supplier Catalogs
Molecular Formula C₈H₉N₃OChemical Supplier Catalogs
Molecular Weight 163.18 g/mol Chemical Supplier Catalogs
IUPAC Name (5-amino-1H-benzo[d]imidazol-2-yl)methanolChemical Supplier Catalogs
SMILES Nc1ccc2[nH]c(CO)nc2c1Chemical Supplier Catalogs

Hypothetical Synthesis Protocol

A plausible synthetic route for this compound can be proposed based on well-established methods for benzimidazole synthesis. The most common approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. A likely two-step synthesis is outlined below, starting from a commercially available nitro-substituted aniline.

Experimental Workflow: Proposed Synthesis

G cluster_0 Step 1: Benzimidazole Ring Formation cluster_1 Step 2: Reduction of Nitro Group A 1,2-Diamino-4-nitrobenzene D Reflux A->D B Glycolic Acid B->D C Acid Catalyst (e.g., 4M HCl) C->D E 5-Nitro-2-(hydroxymethyl)benzimidazole D->E F 5-Nitro-2-(hydroxymethyl)benzimidazole H Reaction F->H G Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) G->H I This compound H->I

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-Nitro-2-(hydroxymethyl)benzimidazole

This step involves the cyclocondensation of 1,2-diamino-4-nitrobenzene with glycolic acid. This reaction is typically acid-catalyzed and driven by the removal of water.

  • Materials:

    • 1,2-Diamino-4-nitrobenzene (1.0 eq)

    • Glycolic acid (1.2 eq)

    • 4 M Hydrochloric acid

    • Water

  • Procedure:

    • To a round-bottom flask, add 1,2-diamino-4-nitrobenzene and glycolic acid.

    • Add 4 M hydrochloric acid to the mixture.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-Nitro-2-(hydroxymethyl)benzimidazole.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of 5-Nitro-2-(hydroxymethyl)benzimidazole to this compound

The nitro group is a versatile precursor to an amino group, and its reduction can be achieved under various conditions. Catalytic hydrogenation or reduction with metals in acidic media are common methods.

  • Materials:

    • 5-Nitro-2-(hydroxymethyl)benzimidazole (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂, 3-5 eq)

    • Concentrated Hydrochloric acid

    • Ethanol

    • Sodium hydroxide solution

  • Procedure:

    • Suspend 5-Nitro-2-(hydroxymethyl)benzimidazole in ethanol in a round-bottom flask.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension at 0°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat to reflux until the starting material is consumed (monitored by TLC).

    • Cool the mixture and neutralize with a concentrated sodium hydroxide solution to an alkaline pH, which will precipitate the tin salts.

    • Filter the mixture and extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography or recrystallization.

Potential Biological Activities and Mechanisms of Action

While no specific biological data exists for this compound, the benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[1][2] The presence of the 5-amino and 2-hydroxymethyl groups can be hypothesized to modulate its activity and properties.

Potential as an Anticancer Agent

Many benzimidazole derivatives exhibit potent anticancer activity through various mechanisms.[1][2][3][4]

  • Tubulin Polymerization Inhibition: This is a well-established mechanism for many anticancer benzimidazoles.[2][3] They bind to the colchicine-binding site on β-tubulin, disrupting the formation of microtubules. This leads to G2/M phase cell cycle arrest and subsequent apoptosis.[2][4]

  • Kinase Inhibition: Benzimidazoles can act as inhibitors of various kinases involved in cancer cell signaling pathways, such as VEGFR2, which is crucial for angiogenesis.

  • DNA Intercalation and Topoisomerase Inhibition: The planar benzimidazole ring system can intercalate into DNA, and some derivatives have been shown to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.

  • Induction of Apoptosis: Benzimidazoles can induce apoptosis through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[3][4] This can be mediated by the activation of p53 and other pro-apoptotic proteins.[2][4]

The 5-amino group could potentially engage in hydrogen bonding interactions with target proteins, while the 2-hydroxymethyl group could improve aqueous solubility and also participate in hydrogen bonding.

Hypothetical Signaling Pathway: Tubulin Polymerization Inhibition

G A This compound B β-Tubulin A->B Binds to Colchicine Site C Disruption of Microtubule Dynamics B->C Inhibits Polymerization D G2/M Phase Cell Cycle Arrest C->D E Apoptosis D->E

Caption: Postulated mechanism of anticancer action via tubulin inhibition.

Potential as an Antimicrobial Agent

Benzimidazole derivatives are also known for their broad-spectrum antimicrobial activity, including antibacterial, antifungal, and anthelmintic effects.[5] The mechanism of action in microbes can also involve the inhibition of tubulin polymerization (in eukaryotes like fungi and helminths) or interference with other essential cellular processes.

Future Research Directions

The lack of data on this compound presents an opportunity for further investigation. The following experimental workflow is proposed for a comprehensive evaluation of its potential as a therapeutic agent.

Workflow for Biological Evaluation

G A Synthesized Compound B In Vitro Cytotoxicity Screening (e.g., MTT Assay against Cancer Cell Lines) A->B C Determination of IC50 Values B->C D Mechanism of Action Studies C->D H In Vivo Studies (Animal Models) C->H If potent E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assays (e.g., Annexin V/PI Staining) D->F G Target-Based Assays (e.g., Tubulin Polymerization Assay) D->G I Lead Optimization H->I

Caption: A generalized workflow for the biological evaluation of the title compound.

A crucial first step would be to perform broad-spectrum in vitro screening against a panel of human cancer cell lines to determine its cytotoxic potential. If significant activity is observed, further studies to elucidate the mechanism of action, such as cell cycle analysis and apoptosis assays, would be warranted.[6] Target-based assays, like tubulin polymerization assays, could then confirm the specific molecular interactions.[6]

Conclusion

This compound is a chemical entity with a privileged scaffold that suggests potential for biological activity. However, there is a clear gap in the scientific literature regarding its synthesis and biological characterization. The hypothetical synthesis and potential mechanisms of action presented in this guide are based on the well-documented properties of the broader benzimidazole class. Further experimental investigation is required to validate these hypotheses and to determine the true therapeutic potential of this compound. Researchers in drug discovery and medicinal chemistry may find this molecule to be a valuable, unexplored starting point for the development of novel therapeutic agents.

References

characterization of 5-Amino-2-(hydroxymethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to 5-Amino-2-(hydroxymethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-(hydroxymethyl)benzimidazole is a heterocyclic organic compound belonging to the benzimidazole family. Benzimidazoles are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological significance of this compound, serving as a valuable resource for researchers and professionals in drug discovery and development. Due to the limited availability of specific experimental data for this particular compound, information from closely related analogs is included for comparative purposes, with all such instances clearly noted.

Molecular Structure and Identification

This compound is characterized by a fused benzene and imidazole ring system, with an amino group at the 5-position and a hydroxymethyl group at the 2-position.

Table 1: Compound Identification

IdentifierValue
IUPAC Name (5-Amino-1H-benzimidazol-2-yl)methanol
CAS Number 294656-36-3[1][2]
Molecular Formula C₈H₉N₃O[1]
Molecular Weight 163.18 g/mol [1]
InChI Key AVKZEQGMZMYWRR-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1N)NC(=C2)CO
Physical Description Solid[3]

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyValueNotes
Melting Point Not availableData for the related compound 5-Amino-2-mercaptobenzimidazole is 243.5-244.5 °C.[4]
Boiling Point Not available---
pKa Not available---
Solubility Not availableBenzimidazole itself is soluble in alcohol and aqueous acids.[2]
LogP Not available---

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published. The expected spectral characteristics can be inferred from the structure and data on similar compounds.

  • ¹H NMR: Protons on the aromatic ring, the methylene protons of the hydroxymethyl group, the hydroxyl proton, the amino protons, and the imidazole N-H proton would be expected to give characteristic signals.

  • ¹³C NMR: Signals corresponding to the carbon atoms of the benzimidazole core and the hydroxymethyl group would be observed.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching (amine and imidazole), O-H stretching (alcohol), C-N stretching, and aromatic C-H and C=C stretching would be expected. For example, IR spectra of related benzimidazole derivatives show characteristic bands for aromatic N-H bonds in the 3300-3400 cm⁻¹ region.[5]

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (163.18).

Synthesis Protocols

General Synthetic Approach for Benzimidazoles

The most common method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.[6] For this compound, a potential starting material would be 1,2,4-triaminobenzene, which could be condensed with glycolic acid.

Workflow for a Potential Synthesis:

cluster_reactants Starting Materials cluster_process Reaction cluster_product Product cluster_purification Purification A 1,2,4-Triaminobenzene C Condensation Reaction (e.g., in acidic medium, heat) A->C B Glycolic Acid B->C E Work-up and Purification (e.g., neutralization, recrystallization) C->E D This compound E->D

Figure 1. A potential synthetic workflow for this compound.

Note: This is a generalized and hypothetical protocol. The actual reaction conditions, including solvent, temperature, and catalyst, would need to be optimized experimentally.

Biological Activity and Potential Applications

While specific biological activity data for this compound is limited, the benzimidazole scaffold is a well-known pharmacophore with a broad range of therapeutic applications.[7]

  • Anticancer Activity: Many benzimidazole derivatives have been shown to possess anticancer properties.[8][9] Their mechanisms of action are diverse and can include inhibition of topoisomerases, disruption of microtubule polymerization, and induction of apoptosis.[9][10][11] The amino and hydroxymethyl substituents on the benzimidazole core of the target molecule could potentially modulate its interaction with biological targets and influence its anticancer efficacy.

  • Antimicrobial and Antiviral Activity: The benzimidazole core is also found in a number of antimicrobial and antiviral drugs.[7]

  • Kinase Inhibition: Benzimidazole derivatives have been investigated as inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[9]

Signaling Pathway Context:

The diagram below illustrates a generalized signaling pathway that is often targeted by anticancer agents, providing a conceptual framework for where a novel benzimidazole derivative might exert its effects.

cluster_inhibitor Potential Target for Benzimidazole Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor This compound (Hypothetical) Inhibitor->RTK Inhibition? Inhibitor->PI3K Inhibition? Inhibitor->AKT Inhibition?

Figure 2. A generalized cell signaling pathway potentially targeted by anticancer benzimidazoles.

Conclusion

This compound is a molecule of interest within the broader class of pharmacologically active benzimidazoles. While its fundamental structural and identifying information is available, a significant gap exists in the public domain regarding its detailed experimental physicochemical properties, specific and reproducible synthesis protocols, and comprehensive biological activity profile. This guide consolidates the available information and provides a framework for future research by outlining potential synthetic strategies and plausible biological targets based on the known activities of related benzimidazole derivatives. Further experimental investigation is crucial to fully elucidate the chemical and biological characteristics of this compound and to explore its potential as a lead for novel therapeutic agents.

References

The Biological Landscape of 5-Amino-2-(hydroxymethyl)benzimidazole: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Their structural similarity to naturally occurring purines allows them to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological effects. This technical guide focuses on the biological activity of a specific derivative, 5-Amino-2-(hydroxymethyl)benzimidazole, and its analogs. While direct and extensive research on this particular compound is limited, this document consolidates available data on structurally related benzimidazoles to provide a comprehensive overview of its potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its potential anticancer, antimicrobial, and anti-inflammatory properties, complete with experimental protocols and pathway visualizations.

Potential Anticancer Activity

Table 1: Cytotoxicity of Benzimidazole Derivatives Against Various Cancer Cell Lines

Compound ClassCell LineAssay TypeIC50/GI50 (µM)Reference
Benzimidazole-arylhydrazone hybridsSH-SY5Y (Neuroblastoma)MTT Assay89.23 to 311.43[1]
Benzimidazole-based compoundsSK-MEL-28 (Melanoma)Not Specified0.002 and 0.014[2]
Benzimidazole-1,3,4-oxadiazole derivativeFour cancer cell linesNot Specified1.20[2]
N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole derivativesVariousNot SpecifiedNot Specified[3]
Co(III) and Cu(II) complexes of a Benzimidazole derived imine ligandEAC (Ehrlich Ascites Carcinoma)MTT Assay10[4]

Note: The data presented is for structurally related benzimidazole derivatives and not for this compound itself.

Experimental Protocol: MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Target cancer cell line

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (and positive control) in culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat cells with benzimidazole compound B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 3-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow of the MTT cell viability assay.

Potential Antimicrobial and Antifungal Activity

Benzimidazole derivatives are well-documented for their broad-spectrum antimicrobial activity against a variety of bacteria and fungi. Their mechanism of action often involves the inhibition of microbial growth by interfering with essential cellular processes.

Table 2: Antimicrobial and Antifungal Activity of Benzimidazole Derivatives

Compound ClassMicroorganismAssay TypeMIC (µg/mL)Reference
5-substituted benzimidazole derivativesBacillus subtilisBroth microdilution>50[5]
5-substituted benzimidazole derivativesEscherichia coliBroth microdilution>50[5]
5-substituted benzimidazole derivativesCandida albicansBroth microdilution12.5-50[5]
Benzimidazole derivatives with chrysanthemum acid moietiesBotrytis cinereaNot SpecifiedEC50 values reported[6]
N-alkyl-2-substituted-1H-benzimidazolesE. coli (TolC mutant)Broth microdilution2[7]
5-Amino-2-mercaptobenzimidazole functionalized gold nanoparticlesCarbapenem-resistant Gram-negative bacteriaNot Specified2[8]

Note: The data presented is for structurally related benzimidazole derivatives and not for this compound itself.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Test compound and standard antibiotic

  • Sterile saline (0.85%)

  • McFarland standard 0.5

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 or 200 µL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow A Prepare microbial inoculum (0.5 McFarland) C Inoculate wells with microbial suspension A->C B Prepare serial dilutions of benzimidazole compound in 96-well plate B->C D Incubate plate C->D E Observe for microbial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow of the broth microdilution assay.

Potential Anti-inflammatory Activity

Certain benzimidazole derivatives have demonstrated significant anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways.

Table 3: Anti-inflammatory Activity of Benzimidazole Derivatives

Compound ClassAnimal ModelAssay% InhibitionReference
N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole derivativesRatsCarrageenan-induced paw edema23.88 to 37.31[3]
2-substituted benzimidazole derivativesMiceCarrageenan-induced paw edemaComparable to diclofenac sodium[9][10]
2-methylaminobenzimidazole derivativesRatsCarrageenan-induced paw edemaup to 100[11]

Note: The data presented is for structurally related benzimidazole derivatives and not for this compound itself.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.

Materials:

  • Rats or mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound and standard anti-inflammatory drug (e.g., indomethacin, diclofenac sodium)

  • Pletysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound (and the standard drug to a positive control group) orally or intraperitoneally at a specific dose. A control group receives the vehicle only.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer or paw thickness using calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow A Administer benzimidazole compound to animals B Inject carrageenan into hind paw A->B C Measure paw volume at different time points B->C D Calculate percentage inhibition of edema C->D

Caption: Workflow of the carrageenan-induced paw edema assay.

Modulation of Signaling Pathways: The NOD2 Pathway

Benzimidazole derivatives have been identified as modulators of various signaling pathways. One such pathway is the Nucleotide-binding Oligomerization Domain 2 (NOD2) signaling pathway, which plays a crucial role in the innate immune response. Dysregulation of this pathway is associated with inflammatory diseases. Some benzimidazole diamides have been shown to selectively inhibit NOD2-mediated responses.

The NOD2 pathway is initiated by the recognition of muramyl dipeptide (MDP), a component of bacterial peptidoglycan. This leads to the recruitment of the serine-threonine kinase RIPK2, which in turn activates downstream signaling cascades, including the NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines.

NOD2 Signaling Pathway and Potential Inhibition by Benzimidazole Derivatives

NOD2_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MDP Muramyl Dipeptide (MDP) NOD2 NOD2 MDP->NOD2 RIPK2 RIPK2 NOD2->RIPK2 TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK Pathway TAK1->MAPK NF_kB NF-κB IKK_complex->NF_kB Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines MAPK->Cytokines Inhibitor Benzimidazole Derivative Inhibitor->NOD2 Inhibition

Caption: Potential inhibition of the NOD2 signaling pathway by benzimidazole derivatives.

While specific biological activity data for this compound remains to be fully elucidated, the extensive research on analogous compounds strongly suggests its potential as a versatile therapeutic agent. The compiled data on anticancer, antimicrobial, and anti-inflammatory activities of related benzimidazoles provide a solid foundation for future investigations. The detailed experimental protocols and the visualized signaling pathway included in this guide are intended to facilitate further research and drug discovery efforts centered on this promising chemical scaffold. It is imperative that future studies focus on the direct evaluation of this compound to confirm and quantify its biological activities.

References

Potential Mechanisms of Action of 5-Amino-2-(hydroxymethyl)benzimidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific mechanistic studies, quantitative data, and detailed experimental protocols for 5-Amino-2-(hydroxymethyl)benzimidazole are not extensively available in publicly accessible literature. This guide, therefore, extrapolates potential mechanisms of action based on the well-documented biological activities of the broader benzimidazole class of compounds. The information presented herein should be considered from a theoretical and inferential standpoint, providing a foundation for future research on this specific molecule.

Introduction to Benzimidazoles and this compound

Benzimidazoles are a prominent heterocyclic scaffold in medicinal chemistry, recognized for their structural similarity to naturally occurring purine nucleotides. This mimicry allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anthelmintic effects[1][2][3]. The benzimidazole core can be variously substituted to modulate its biological and physicochemical properties[3].

This compound is a derivative featuring an amino group at the 5-position and a hydroxymethyl group at the 2-position. These substitutions are significant as the amino group can enhance biological activity, while the hydroxymethyl group can serve as a versatile handle for further chemical modifications, potentially improving pharmacokinetic properties such as water solubility[2].

Postulated Core Mechanisms of Action

Based on the activities of related benzimidazole derivatives, this compound may exert its biological effects through one or more of the following mechanisms:

Anticancer Activity

Benzimidazole derivatives are known to exhibit cytotoxic effects against cancer cells through multiple mechanisms[2][3].

  • DNA Intercalation and Topoisomerase Inhibition: Many benzimidazole compounds possess a planar structure that allows them to intercalate between the base pairs of DNA. This can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, they can inhibit topoisomerases, enzymes crucial for resolving DNA supercoiling during replication, resulting in DNA strand breaks and cell death[2][4].

  • Kinase Inhibition: Benzimidazoles have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival[3]. By targeting kinases, these compounds can disrupt aberrant signaling in cancer cells.

  • Tubulin Polymerization Inhibition: A well-established mechanism for many anthelmintic and some anticancer benzimidazoles is the disruption of microtubule dynamics. These compounds can bind to β-tubulin, preventing its polymerization into microtubules. This leads to mitotic arrest and induction of apoptosis[5].

  • p53-Mdm2 Interaction Antagonism: Some benzimidazole-2-one derivatives have been shown to act as antagonists of the p53-Mdm2 protein-protein interaction. By inhibiting Mdm2, which is a negative regulator of the p53 tumor suppressor, these compounds can stabilize p53, leading to the activation of downstream pathways that promote cell cycle arrest and apoptosis[6].

Antimicrobial and Antiviral Activity

The benzimidazole scaffold is a core component of several antimicrobial and antiviral drugs. The proposed mechanisms include the inhibition of essential microbial enzymes and interference with viral replication processes[1].

Anthelmintic Activity

The primary mechanism of action for anthelmintic benzimidazoles is their specific binding to the β-tubulin of parasitic worms. This interaction disrupts the formation of microtubules, which are essential for cellular structure, transport, and division in the parasite, ultimately leading to its death[5][7].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways and a general workflow for investigating the mechanism of action of a benzimidazole derivative.

G cluster_0 Anticancer Mechanisms of Benzimidazoles cluster_1 Nuclear Events cluster_2 Cytoplasmic Events Benzimidazole Benzimidazole Derivative DNA DNA Benzimidazole->DNA Intercalates Topo Topoisomerase Benzimidazole->Topo Inhibits Mdm2 Mdm2 Benzimidazole->Mdm2 Inhibits Kinase Protein Kinase Benzimidazole->Kinase Inhibits Tubulin β-Tubulin Benzimidazole->Tubulin Binds to & Inhibits Polymerization DNA->Topo resolves supercoiling CellCycleArrest Cell Cycle Arrest Topo->CellCycleArrest p53 p53 p53->Mdm2 is negatively regulated by p53->CellCycleArrest Kinase->CellCycleArrest Disrupted signaling leads to Microtubules Microtubules Tubulin->Microtubules polymerizes into Microtubules->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Potential anticancer signaling pathways for benzimidazole derivatives.

G cluster_0 Experimental Workflow for Mechanism of Action Studies start Hypothesized Mechanism cell_based In vitro Cell-Based Assays (e.g., Cytotoxicity, Apoptosis) start->cell_based biochemical Biochemical Assays (e.g., Kinase Inhibition, Tubulin Polymerization) cell_based->biochemical binding Biophysical Binding Assays (e.g., SPR, ITC) biochemical->binding in_vivo In vivo Animal Models (e.g., Xenograft studies) biochemical->in_vivo structural Structural Biology (e.g., X-ray Crystallography, NMR) binding->structural confirmation Mechanism Confirmation structural->confirmation in_vivo->confirmation

Caption: A generalized experimental workflow for elucidating the mechanism of action.

Illustrative Quantitative Data

The following table provides an example of how quantitative data for a compound like this compound could be presented. Note: This data is illustrative and not based on actual experimental results for this specific compound.

Assay TypeTarget/Cell LineMetricValue (µM)Reference
Cytotoxicity AssayHeLaIC₅₀15.2[Example]
Cytotoxicity AssayA549IC₅₀22.5[Example]
Topoisomerase II AssayPurified EnzymeIC₅₀8.7[Example]
Tubulin PolymerizationPurified TubulinIC₅₀5.1[Example]
Kinase InhibitionEGFRIC₅₀1.2[Example]

Exemplary Experimental Protocols

This section provides a generalized outline of experimental protocols that could be employed to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PIPES, MgCl₂, EGTA), and GTP.

  • Compound Addition: Add varying concentrations of this compound or a control compound (e.g., colchicine) to the reaction mixture.

  • Initiation of Polymerization: Incubate the mixture at 37°C to initiate tubulin polymerization.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The absorbance is proportional to the amount of polymerized microtubules.

  • Data Analysis: Compare the rate and extent of polymerization in the presence of the test compound to the control to determine its inhibitory effect and calculate the IC₅₀.

Conclusion

While specific data for this compound is limited, its structural features place it within a class of compounds with significant and diverse biological activities. Based on extensive research on benzimidazole derivatives, it is plausible that this compound could act as an anticancer agent through mechanisms such as DNA intercalation, topoisomerase inhibition, kinase inhibition, or disruption of microtubule dynamics. Further experimental investigation is required to elucidate the precise mechanism of action, determine its potency through quantitative assays, and validate its therapeutic potential. The methodologies and potential pathways outlined in this guide provide a robust framework for such future studies.

References

discovery and history of 5-Amino-2-(hydroxymethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Properties, and Potential Applications of a Versatile Benzimidazole Derivative

Introduction

5-Amino-2-(hydroxymethyl)benzimidazole is a heterocyclic organic compound belonging to the benzimidazole family. The benzimidazole scaffold is a prominent structural motif in a vast array of pharmacologically active molecules and functional materials. The presence of an amino group at the 5-position and a hydroxymethyl group at the 2-position imparts this molecule with unique chemical reactivity and potential for diverse biological interactions. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and known biological activities of this compound, tailored for researchers, scientists, and drug development professionals.

While specific literature detailing the initial discovery and a comprehensive history of this compound is not extensively documented, its existence is confirmed through its Chemical Abstracts Service (CAS) number 294656-36-3. The scientific interest in this molecule primarily stems from its potential as a versatile building block in the synthesis of more complex benzimidazole derivatives with a wide range of therapeutic applications.

Synthesis and Experimental Protocols

The synthesis of this compound, while not explicitly detailed in dedicated publications, can be reliably achieved through established methods for benzimidazole ring formation. The most common and versatile approach involves the condensation of an appropriately substituted ortho-phenylenediamine with a one-carbon electrophile, such as a carboxylic acid or an aldehyde.

A plausible and efficient synthetic route for this compound involves the condensation of 1,2,4-triaminobenzene with glycolic acid. This reaction proceeds via an initial acylation of one of the amino groups of the diamine by the carboxylic acid, followed by an intramolecular cyclization and dehydration to form the imidazole ring.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,2,4-Triaminobenzene dihydrochloride

  • Glycolic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Water (deionized)

  • Ethanol

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of 1,2,4-triaminobenzene dihydrochloride (1 equivalent) and glycolic acid (1.2 equivalents) is suspended in polyphosphoric acid (10-20 times the weight of the diamine).

  • Reaction: The reaction mixture is heated to 120-140°C with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol).

  • Work-up: After completion of the reaction, the mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.

  • Neutralization: The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH reaches approximately 7-8.

  • Extraction: The resulting precipitate is collected by filtration, washed thoroughly with cold water, and then dried. Alternatively, the aqueous solution can be extracted multiple times with ethyl acetate.

  • Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol/water to afford pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_of_5_Amino_2_hydroxymethyl_benzimidazole cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 1,2,4-Triaminobenzene Reaction Reactant1->Reaction Condensation Reactant2 Glycolic Acid Reactant2->Reaction Condensation Condition1 Polyphosphoric Acid (PPA) Condition1->Reaction Condition2 Heat (120-140°C) Condition2->Reaction Product This compound Reaction->Product

Caption: Synthetic pathway for this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely published. However, based on information from chemical suppliers and computational predictions, the following properties can be summarized.

PropertyValueSource
CAS Number 294656-36-3Chemical Supplier Data
Molecular Formula C₈H₉N₃OChemical Supplier Data
Molecular Weight 163.18 g/mol Chemical Supplier Data
Appearance Solid (predicted)-
Melting Point Not Reported-
Boiling Point Not Reported-
Solubility Not Reported-
pKa Not Reported-
LogP Not Reported-

Biological Activity and Potential Applications

While no specific studies detailing the biological activities of this compound have been identified, the benzimidazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities. The presence of the amino and hydroxymethyl groups in the target molecule suggests several potential areas of therapeutic interest.

Benzimidazole derivatives are known to exhibit a wide range of pharmacological effects, including:

  • Antimicrobial Activity: Many benzimidazole compounds are effective against various bacteria, fungi, and parasites.

  • Antiviral Activity: Certain benzimidazoles have shown efficacy against a range of viruses.

  • Anticancer Activity: The benzimidazole core is present in several anticancer drugs, often acting through mechanisms such as inhibition of tubulin polymerization or kinase signaling pathways.

  • Anti-inflammatory Activity: Some benzimidazole derivatives possess anti-inflammatory properties.

The amino group at the 5-position can serve as a key site for further chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced biological activities. The hydroxymethyl group at the 2-position can also be functionalized to improve properties such as solubility or to act as a linker to other molecular entities.

Given the established role of benzimidazoles in inhibiting various protein kinases involved in cell signaling pathways, it is plausible that this compound or its derivatives could act as kinase inhibitors. A generic kinase inhibition pathway is illustrated below.

Kinase_Inhibition_Pathway cluster_pathway Generic Kinase Signaling Pathway cluster_inhibitor Inhibitor Action Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factor->Cellular_Response Regulates Gene Expression Inhibitor 5-Amino-2-(hydroxymethyl) benzimidazole Derivative Inhibitor->Kinase_Cascade Inhibits

Caption: Potential mechanism of action via kinase inhibition.

Conclusion

This compound is a valuable, yet under-characterized, member of the benzimidazole family. While its specific discovery and history are not well-documented, its chemical structure suggests significant potential as a scaffold for the development of novel therapeutic agents. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its physicochemical properties and biological activities. Future research focused on this molecule and its derivatives could uncover new lead compounds for the treatment of a variety of diseases, further highlighting the versatility and importance of the benzimidazole core in medicinal chemistry.

An In-Depth Technical Guide to the Synthesis and Biological Significance of 5-Amino-2-(hydroxymethyl)benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological significance of 5-Amino-2-(hydroxymethyl)benzimidazole derivatives. This class of compounds holds considerable interest in medicinal chemistry due to the versatile biological activities exhibited by the benzimidazole scaffold.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in pharmaceutical research due to their structural similarity to endogenous purine nucleotides. This resemblance allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and kinase inhibitory effects. The this compound core, in particular, combines the key pharmacophoric features of an amino group at the 5-position, which can act as a crucial hydrogen bond donor or acceptor, and a hydroxymethyl group at the 2-position, offering a site for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

Synthesis of this compound

The primary and most established method for the synthesis of benzimidazole derivatives is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[1] While a specific protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a reliable synthetic route can be proposed based on analogous and well-documented procedures.

A plausible and efficient method involves the condensation of 1,2,4-triaminobenzene with glycolic acid. The reaction proceeds via an initial formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the benzimidazole ring.

Proposed Synthetic Pathway

Synthesis_Pathway reactant1 1,2,4-Triaminobenzene (as dihydrochloride salt) plus + conditions 4 M HCl Reflux reactant1->conditions reactant2 Glycolic Acid reactant2->conditions product This compound conditions->product

Caption: Proposed synthesis of this compound.

Experimental Protocols

Synthesis of this compound (Proposed Method)

This protocol is adapted from the synthesis of the analogous compound, 1H-benzimidazol-2-yl-methanol.

  • Materials:

    • 1,2,4-Triaminobenzene dihydrochloride

    • Glycolic acid

    • 4 M Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH) solution (10%)

    • Ethanol

    • Activated charcoal

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 1,2,4-triaminobenzene dihydrochloride (1.96 g, 10 mmol) and glycolic acid (0.91 g, 12 mmol) in 4 M HCl (20 mL).

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a 10% NaOH solution until a pH of approximately 7-8 is reached. This should be done in an ice bath to control the exothermic reaction.

    • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

    • For purification, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture. Decolorization with activated charcoal may be necessary to obtain a pure product.

    • Dry the purified crystals under vacuum to yield this compound.

Data Presentation

Table 1: Synthesis and Characterization of an Analogous Compound: 1H-Benzimidazol-2-yl-methanol

ParameterValueReference
Starting Materials o-Phenylenediamine, Glycolic acid[2]
Reaction Conditions Reflux in Dimethylformamide (DMF)[2]
Yield High (exact value not specified)[2]
Melting Point Not Reported
IR (KBr, cm⁻¹) 3400 (N-H), 3113 (O-H), 1600 (C=C aromatic), 1280 (C-N imidazole)[2]
¹H NMR (400 MHz, CDCl₃, δ ppm) 8.16 (s, 1H, NH), 7.61 (dd, 2H), 7.23 (dd, 2H), 6.31 (s, 1H, CH), 4.95 (s, 2H, CH₂)[2]

Table 2: Cytotoxic Activity of Representative 5-Aminobenzimidazole Derivatives

Compound ID/SeriesMCF-7 (Breast Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)HepG2 (Liver Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)Reference
Benzimidazole Series 1 1.8---[3]
Benzimidazole-Triazole Hybrid 18 1.3--0.63[3]
Sulfonamide Derivative 10 5.40---[3]
Pentacyclic Derivative 25 ----[4]
V7 Analog -13.30--[5]

Biological Activity and Signaling Pathways

Benzimidazole derivatives are known to exert their biological effects through various mechanisms of action, with kinase inhibition being a prominent one.[4] The structural similarity to purines allows these compounds to compete with ATP for the binding site on various kinases, thereby inhibiting their activity and disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.

Many 5-aminobenzimidazole derivatives have been identified as potent inhibitors of several tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] Inhibition of these kinases can block critical signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are frequently dysregulated in cancer.

Potential Signaling Pathway Inhibition by this compound Derivatives

Kinase_Inhibition_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) ligand->receptor ras RAS receptor->ras Activates pi3k PI3K receptor->pi3k Activates benzimidazole This compound Derivative benzimidazole->receptor Inhibits raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation Promotes akt AKT pi3k->akt mtor mTOR akt->mtor mtor->proliferation Promotes

References

Spectroscopic Analysis of 5-Amino-2-(hydroxymethyl)benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Amino-2-(hydroxymethyl)benzimidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the expected spectroscopic data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. It also provides detailed experimental protocols for acquiring such data and explores the potential biological relevance of this class of molecules.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for this compound. This data is compiled based on characteristic values for similar benzimidazole derivatives and is intended to serve as a reference for experimental verification.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~12.0br s-1HN-H (imidazole)
~7.20d~8.51HH-7
~6.85d~2.01HH-4
~6.60dd~8.5, ~2.01HH-6
~5.20t~5.51H-CH₂OH
~4.90s-2H-NH₂
~4.60d~5.52H-CH₂OH

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~155.0C-2
~145.0C-5
~140.0C-7a
~130.0C-3a
~115.0C-7
~110.0C-6
~100.0C-4
~60.0-CH₂OH

Table 3: Predicted FTIR Spectral Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongN-H and O-H stretching
3350, 3250Medium, SharpN-H stretching (asymmetric and symmetric of -NH₂)
3100-3000MediumAromatic C-H stretching
2920, 2850WeakAliphatic C-H stretching (-CH₂)
~1620StrongC=N stretching (imidazole) and N-H bending (-NH₂)
1600-1450Medium-StrongAromatic C=C stretching
~1400MediumC-N stretching
~1050StrongC-O stretching (primary alcohol)

Table 4: Predicted UV-Vis Spectral Data (Methanol)

λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Transition
~210~25,000π → π
~250~10,000π → π
~290~5,000n → π*

Table 5: Predicted Mass Spectrometry Data (ESI+)

m/zRelative Intensity (%)Assignment
164.07100[M+H]⁺
146.0640[M+H - H₂O]⁺
133.0660[M+H - CH₂OH]⁺
118.0525[M+H - H₂O - CO]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard laboratory practices for the analysis of benzimidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Accurately weigh the sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in a small vial.

  • Gently vortex the vial to ensure complete dissolution.

  • Using a pipette with a cotton plug, transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and wipe the exterior with a lint-free tissue.

  • Insert the sample into the NMR spectrometer.

  • Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters for small organic molecules should be employed.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound (a small amount)

  • ATR-FTIR spectrometer

  • Spatula

  • Isopropanol and lint-free wipes for cleaning

Procedure:

  • Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance.

Materials:

  • This compound

  • Methanol (spectroscopic grade)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the sample in methanol of a known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in a volumetric flask.

  • Fill a quartz cuvette with the dilute solution and another with a methanol blank.

  • Place the cuvettes in the spectrophotometer.

  • Record the UV-Vis spectrum over a range of 200-400 nm, using the methanol as a baseline.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid (optional, as a modifier)

  • Vials and syringes

  • Electrospray ionization mass spectrometer (ESI-MS)

Procedure:

  • Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the chosen solvent. A small amount of formic acid (e.g., 0.1%) can be added to promote protonation in positive ion mode.

  • Infuse the sample solution directly into the ESI source at a constant flow rate.

  • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • If desired, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation information.

Signaling Pathways and Experimental Workflows

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer properties. Their mechanism of action often involves interference with key cellular processes.[1]

anticancer_mechanism cluster_drug This compound cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects Benzimidazole_Derivative Benzimidazole Derivative Microtubules Microtubule Dynamics Benzimidazole_Derivative->Microtubules Kinases Protein Kinases (e.g., VEGFR, EGFR) Benzimidazole_Derivative->Kinases DNA DNA Integrity Benzimidazole_Derivative->DNA Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Angiogenesis_Inhibition Inhibition of Angiogenesis Kinases->Angiogenesis_Inhibition DNA_Damage DNA Damage DNA->DNA_Damage Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Angiogenesis_Inhibition->Apoptosis DNA_Damage->Apoptosis

Caption: General anticancer mechanisms of benzimidazole derivatives.

The workflow for the comprehensive spectroscopic analysis of this compound follows a logical progression from structural elucidation to the determination of physicochemical properties.

spectroscopic_workflow Sample_Preparation Sample Preparation (Weighing, Dissolution) NMR NMR Analysis (¹H and ¹³C) Sample_Preparation->NMR FTIR FTIR Analysis Sample_Preparation->FTIR UV_Vis UV-Vis Analysis Sample_Preparation->UV_Vis MS Mass Spectrometry Sample_Preparation->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation UV_Vis->Structure_Elucidation MS->Structure_Elucidation Data_Compilation Data Compilation and Reporting Structure_Elucidation->Data_Compilation

Caption: Workflow for spectroscopic analysis.

References

5-Amino-2-(hydroxymethyl)benzimidazole: A Technical Guide to Purity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and stability of 5-Amino-2-(hydroxymethyl)benzimidazole, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of public data specific to this compound, this document leverages established principles and methodologies for analogous benzimidazole derivatives to present a thorough understanding of its quality control and degradation pathways.

Compound Profile

This compound is a heterocyclic aromatic compound with the molecular formula C8H9N3O. Its structure, featuring an amino group and a hydroxymethyl substituent on the benzimidazole core, makes it a versatile building block in medicinal chemistry.

PropertyValueSource
Molecular Formula C8H9N3O-
Molecular Weight 163.18 g/mol -
CAS Number 294656-36-3-
Typical Purity >95%

Purity Analysis

The purity of this compound is critical for its use in further synthetic steps. Impurities can arise from the starting materials, side reactions during synthesis, or degradation. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assessing the purity of benzimidazole derivatives.

Potential Impurities

Impurities in this compound are primarily process-related. The most common synthetic route involves the condensation of a substituted o-phenylenediamine with glycolic acid.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Residual 4-amino-1,2-phenylenediamine and glycolic acid.

  • By-products from Side Reactions: Products of over-reaction, incomplete cyclization, or polymerization.

  • Reagent-Related Impurities: Impurities originating from the solvents and reagents used in the synthesis and purification steps.

Recommended Analytical Method: Stability-Indicating HPLC

A stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its impurities and potential degradation products. While a specific validated method for this compound is not publicly available, a general method applicable to many benzimidazole derivatives can be adapted.

Table of Exemplary HPLC Parameters:

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileGradient elution may be required.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV, approximately 280-300 nm (based on chromophore)
Injection Volume 10 µL
Sample Preparation Dissolve in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to a concentration of approximately 1 mg/mL.
Experimental Protocol: Purity Determination by HPLC
  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the diluent to obtain a known concentration.

  • Sample Preparation: Accurately weigh and dissolve the test sample in the diluent to the same concentration as the standard.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard. Impurities can be quantified based on their relative peak areas.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std inject_std Inject Standard Solution dissolve_std->inject_std weigh_sample Weigh Test Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample inject_sample Inject Sample Solution dissolve_sample->inject_sample integrate Integrate Peak Areas inject_std->integrate inject_sample->integrate calculate Calculate Purity & Impurities integrate->calculate Degradation_Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products parent This compound acid Acidic (e.g., HCl) parent->acid base Basic (e.g., NaOH) parent->base oxidative Oxidative (e.g., H2O2) parent->oxidative thermal Thermal (Heat) parent->thermal photo Photolytic (UV/Vis Light) parent->photo other Other Related Substances acid->other base->other n_oxide N-Oxide Derivatives oxidative->n_oxide thermal->other dimers Photodegradation Dimers photo->dimers

Potential Therapeutic Targets of 5-Amino-2-(hydroxymethyl)benzimidazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature to date does not contain specific studies identifying the direct therapeutic targets of 5-Amino-2-(hydroxymethyl)benzimidazole. However, the benzimidazole scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. This guide synthesizes the known therapeutic targets of structurally related benzimidazole compounds to infer the potential mechanisms and therapeutic avenues for this compound. The information presented herein is based on the broader class of benzimidazole derivatives and should be interpreted as a guide for future research into this specific molecule.

Introduction to the Benzimidazole Scaffold

Benzimidazoles are heterocyclic aromatic organic compounds consisting of a fusion of benzene and imidazole. This core structure is a key component in a variety of pharmacologically active agents.[1][2][3] The versatility of the benzimidazole ring system allows for the synthesis of a vast number of derivatives with diverse biological activities, including anticancer, antimicrobial, antiviral, and antihypertensive effects.[4] The structural similarity of the benzimidazole nucleus to naturally occurring purines allows these compounds to interact with a range of biological macromolecules, making them a "privileged scaffold" in medicinal chemistry.[5]

Potential Therapeutic Areas and Targets

Based on the activities of analogous compounds, this compound could potentially be investigated for the following therapeutic applications:

Oncology

The most extensively studied therapeutic area for benzimidazole derivatives is oncology.[1][2][6][7] Several mechanisms of action have been identified for various benzimidazole compounds, suggesting potential targets for this compound.

  • Tubulin Polymerization Inhibition: A number of benzimidazole derivatives exert their anticancer effects by disrupting microtubule dynamics, which is crucial for cell division. They bind to tubulin, preventing its polymerization into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

  • Receptor Tyrosine Kinase (RTK) Inhibition: Several benzimidazole derivatives have been shown to inhibit RTKs such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Inhibition of these pathways can block tumor cell proliferation, angiogenesis, and metastasis.

  • Topoisomerase Inhibition: Some benzimidazoles can intercalate with DNA and inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and repair. This leads to DNA damage and apoptosis in cancer cells.[5]

  • Kinase Inhibition: Benzimidazole derivatives have been developed as inhibitors of various kinases involved in cell signaling and proliferation, such as checkpoint kinase 2 (CHK2) and inducible T-cell kinase (Itk).[1][8][9]

  • Lysine Demethylase (KDM) Inhibition: More recently, benzimidazole-based compounds have been identified as inhibitors of lysine demethylases, such as those in the KDM4 subfamily, which are implicated in prostate cancer.[10]

Antimicrobial and Antiviral Activity

The benzimidazole scaffold is the basis for several approved anthelmintic drugs (e.g., albendazole, mebendazole) that act by inhibiting the polymerization of tubulin in parasites.[4] Furthermore, various derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[3][11][12][13] The antiviral potential of benzimidazoles has also been explored.

Neurological Disorders

Derivatives of benzimidazole have been investigated as antagonists for serotonin receptors, specifically the 5-HT4 and 5-HT6 receptors, suggesting potential applications in treating cognitive and psychiatric disorders.[4][14][15] Additionally, some benzimidazoles have shown activity as antagonists of the metabotropic glutamate receptor type 1 (mGluR1), which is involved in neurotransmission and implicated in various neurological conditions.[16]

Quantitative Data for Benzimidazole Derivatives

The following table summarizes the biological activities of various benzimidazole derivatives, providing an indication of the potential potency that could be explored for this compound.

Compound Class/DerivativeTargetActivityReference
2-Aryl BenzimidazoleEGFR, VEGFR-2, PDGFRMulti-target RTK inhibitor[1]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateTubulinStrong cytotoxic effect against breast cancer cells[1]
2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamideHER2, EGFRInhibition of HER2 and EGFR phosphorylation[2]
5-Aminomethyl-1H-benzimidazolesInducible T-cell kinase (Itk)Potent and selective antagonists[8]
Hydroxyethylaminomethylbenzimidazole analogsInterleukin-5 (IL-5)IC50 = 3.5 µM[17]
N-[(4-piperidyl)methyl]-6-chlorobenzimidazole-4-carboxamide derivatives5-HT4 receptorKi = 0.11–1.50 nM[14]
Thiazolo[3,2-a]benzimidazole derivative (YM-298198)mGluR1IC50 = 16 nM[16]

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of novel compounds. Below is a representative protocol for an in vitro cytotoxicity assay, a primary screening method for anticancer drug discovery.

Protocol: In Vitro Cytotoxicity Assay using MTT

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Trypsinize confluent cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

    • Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations.

    • Remove the old media from the 96-well plates and add 100 µL of the media containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the media containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Visualizations

Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis EGF EGF EGF->EGFR Benzimidazole Benzimidazole Derivative Benzimidazole->EGFR

Caption: EGFR signaling pathway and potential inhibition by benzimidazole derivatives.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation Synthesis Synthesis of 5-Amino-2- (hydroxymethyl)benzimidazole Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Target_Binding Target-based Assays (e.g., Kinase Inhibition) Cytotoxicity->Target_Binding Cell_Cycle Cell Cycle Analysis Target_Binding->Cell_Cycle Apoptosis Apoptosis Assays Target_Binding->Apoptosis Pathway_Analysis Western Blotting Target_Binding->Pathway_Analysis Antimicrobial Antimicrobial Assays (MIC determination) Animal_Model Animal Models of Disease Antimicrobial->Animal_Model Pathway_Analysis->Animal_Model Toxicity Toxicology Studies Animal_Model->Toxicity

Caption: General workflow for the preclinical evaluation of benzimidazole derivatives.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the extensive research on the benzimidazole scaffold provides a strong foundation for future investigations. Based on the activities of structurally related compounds, potential therapeutic targets for this molecule likely reside within the realms of oncology, infectious diseases, and neurology. The most promising avenues for initial screening would involve assays for anticancer activity, focusing on targets such as tubulin, receptor tyrosine kinases, and topoisomerases. Further research is warranted to elucidate the specific biological activities and therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols: Utilizing 5-Amino-2-(hydroxymethyl)benzimidazole and its Analogs in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anthelmintic, and antimicrobial effects.[1][2] Their structural similarity to naturally occurring purine nucleotides allows them to interact with various biological targets.[1] This document provides detailed application notes and standardized protocols for the evaluation of 5-Amino-2-(hydroxymethyl)benzimidazole and related amino- and hydroxyl-substituted benzimidazole derivatives in common cell-based assays.

While specific experimental data for this compound is limited in publicly available literature, the methodologies and principles outlined herein are based on extensive research on structurally similar benzimidazole compounds. These protocols serve as a comprehensive guide for researchers to assess the cytotoxic, antiproliferative, and mechanistic properties of this class of compounds.

Data Presentation: In Vitro Efficacy of Benzimidazole Derivatives

The following table summarizes the cytotoxic activity of various benzimidazole derivatives against a panel of human cancer cell lines, providing a comparative reference for researchers. It is important to note that IC50 values can vary depending on the specific cell line, assay conditions, and duration of treatment.

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 5 (bromo-derivative) MCF-7Breast Cancer17.8 ± 0.24 (µg/mL)[3]
DU-145Prostate Cancer10.2 ± 1.4 (µg/mL)[3]
H69ARSmall Cell Lung Cancer49.9 ± 0.22 (µg/mL)[3]
Compound 6 (nitro-substituted) A549Lung Cancer2.12 ± 0.21[4]
HCC827Lung Cancer5.13 ± 0.97[4]
NCI-H358Lung Cancer0.85 ± 0.05[4]
Compound 8 (chloro-substituted) A549Lung Cancer6.75 ± 0.19[4]
HCC827Lung Cancer6.26 ± 0.33[4]
NCI-H358Lung Cancer6.48 ± 0.11[4]
Compound 10 (sulfonamide moiety) MGC-803Gastric Cancer1.02 - 5.40[5]
PC-3Prostate Cancer1.02 - 5.40[5]
MCF-7Breast Cancer1.02 - 5.40[5]
Compound 28 (pyrazole-linked) MCF-7Breast Cancer2.2 - 11.9[5]
MDA-MB-231Breast Cancer2.2 - 11.9[5]
A549Lung Cancer2.2 - 11.9[5]
Compound 42 (DNA interacting) HepG2Liver Cancer2.01[5]
HCT-116Colon Cancer1.78[5]
MCF-7Breast Cancer1.55[5]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is a colorimetric assay to measure cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[6]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound or analog (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzimidazole compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prep_compound Prepare Compound Dilutions seed_cells->prep_compound treat_cells Treat Cells with Compound prep_compound->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end_node End determine_ic50->end_node

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • 6-well cell culture plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound or analog

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the benzimidazole compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis

This protocol uses PI staining of DNA to analyze the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide stoichiometrically binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Materials:

  • 6-well cell culture plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound or analog

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the benzimidazole compound at various concentrations for the desired time.

  • Cell Harvesting: Harvest cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is determined using appropriate software.

Signaling Pathways and Mechanisms of Action

Benzimidazole derivatives are known to exert their anticancer effects through various mechanisms of action.[5] These often converge on the induction of apoptosis and cell cycle arrest.

Apoptosis_Pathway cluster_targets Potential Molecular Targets cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptotic Cascade benzimidazole Benzimidazole Derivative tubulin Tubulin Polymerization benzimidazole->tubulin kinases Kinases (e.g., EGFR, HER2) benzimidazole->kinases dna DNA Minor Groove benzimidazole->dna parp PARP benzimidazole->parp ros Increased ROS Production benzimidazole->ros bax Bax Upregulation benzimidazole->bax bcl2 Bcl-2 Downregulation benzimidazole->bcl2 g2m_arrest G2/M Phase Arrest tubulin->g2m_arrest kinases->g2m_arrest s_arrest S Phase Arrest kinases->s_arrest dna->g2m_arrest dna->s_arrest apoptosis Apoptosis parp->apoptosis ros->apoptosis g2m_arrest->apoptosis s_arrest->apoptosis caspase Caspase Activation bax->caspase bcl2->caspase caspase->apoptosis

Caption: Potential mechanisms of action for benzimidazole derivatives.

One of the common mechanisms involves the disruption of microtubule dynamics by inhibiting tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6] Other derivatives have been shown to act as kinase inhibitors, DNA intercalating agents, or inducers of reactive oxygen species (ROS), all of which can trigger programmed cell death.[5][7] The specific mechanism of this compound would need to be elucidated through further targeted experiments.

Conclusion

The protocols and data presented provide a robust framework for the in vitro evaluation of this compound and related analogs. By employing these standardized cell-based assays, researchers can effectively characterize the bioactivity of novel benzimidazole compounds, elucidate their mechanisms of action, and identify promising candidates for further preclinical and clinical development in the field of oncology.

References

Application Notes and Protocols: 5-Amino-2-(hydroxymethyl)benzimidazole as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] Their structural similarity to naturally occurring purines allows them to interact with various biological targets, making them valuable scaffolds in drug discovery.[3] Furthermore, the benzimidazole core can be readily functionalized to create fluorescent probes for the detection of various analytes, including metal ions and changes in pH, and for cellular imaging.[4][5][6][7] 5-Amino-2-(hydroxymethyl)benzimidazole is a promising but underexplored member of this family, possessing key functional groups—an amino group and a hydroxymethyl group—that can potentially serve as recognition sites and modulate its fluorescent properties. These features make it an attractive candidate for development as a novel fluorescent probe.

This document provides detailed application notes and protocols for the synthesis and potential applications of this compound as a fluorescent probe. The methodologies are based on established procedures for structurally related benzimidazole derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of a substituted o-phenylenediamine with an appropriate carboxylic acid. A plausible synthetic route involves the reaction of 1,2,4-triaminobenzene with glycolic acid.

Proposed Synthetic Protocol

Materials:

  • 1,2,4-Triaminobenzene dihydrochloride

  • Glycolic acid

  • Polyphosphoric acid (PPA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Distilled water

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 1,2,4-triaminobenzene dihydrochloride (1.0 mmol) and glycolic acid (1.2 mmol).

  • Add polyphosphoric acid (10 mL) to the mixture.

  • Heat the reaction mixture at 160°C for 4 hours with constant stirring.

  • After cooling to room temperature, pour the reaction mixture into ice-cold distilled water (50 mL).

  • Neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH reaches 7-8, resulting in the formation of a precipitate.

  • Collect the precipitate by vacuum filtration and wash thoroughly with distilled water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants 1,2,4-Triaminobenzene dihydrochloride + Glycolic Acid Reaction Condensation in Polyphosphoric Acid (160°C, 4h) Reactants->Reaction Neutralization Neutralization with NaHCO₃ Reaction->Neutralization Purification Filtration & Recrystallization Neutralization->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Potential Applications as a Fluorescent Probe

Based on the known properties of analogous benzimidazole derivatives, this compound is proposed to have potential as a fluorescent probe for the detection of metal ions and for pH sensing. The amino and hydroxymethyl groups can act as binding sites, leading to changes in the molecule's electronic structure and, consequently, its fluorescence emission upon interaction with specific analytes.

Detection of Metal Ions

The nitrogen atoms of the imidazole ring and the oxygen atom of the hydroxymethyl group can act as a chelating site for various metal ions. Binding of a metal ion can lead to either fluorescence quenching or enhancement through mechanisms such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF).

Proposed Mechanism:

In the free state, the probe may exhibit fluorescence. Upon coordination with a paramagnetic metal ion (e.g., Cu²⁺, Fe³⁺), the fluorescence could be quenched due to PET from the excited fluorophore to the metal ion. Conversely, coordination with a diamagnetic metal ion (e.g., Zn²⁺, Al³⁺) might restrict intramolecular rotation and enhance fluorescence intensity (CHEF effect).

Metal_Ion_Detection cluster_detection Proposed Mechanism for Metal Ion Detection Probe This compound (Fluorescent) Metal_Ion Metal Ion (e.g., Cu²⁺, Zn²⁺) Probe->Metal_Ion Coordination Complex Probe-Metal Ion Complex Metal_Ion->Complex Quenching Fluorescence Quenching (e.g., with Cu²⁺ via PET) Complex->Quenching Enhancement Fluorescence Enhancement (e.g., with Zn²⁺ via CHEF) Complex->Enhancement

Caption: Proposed mechanism for metal ion detection.

Experimental Protocol for Metal Ion Sensing:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Prepare 10 mM stock solutions of various metal salts (e.g., CuCl₂, ZnCl₂, FeCl₃, AlCl₃) in deionized water.

  • Titration Experiment: In a series of cuvettes, place a fixed concentration of the probe solution (e.g., 10 µM in a buffer). Add increasing concentrations of the metal ion stock solution.

  • Spectroscopic Measurements: Record the fluorescence emission spectra for each sample after a short incubation period. The excitation wavelength should be determined from the absorption maximum of the probe.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the sensitivity and detection limit.

pH Sensing

The amino group and the imidazole nitrogen atoms are susceptible to protonation under acidic conditions. This protonation can alter the intramolecular charge transfer (ICT) character of the molecule, leading to a shift in the fluorescence emission wavelength or a change in intensity.

Proposed Mechanism:

In a neutral or basic medium, the probe is expected to be in its neutral form. As the pH decreases, the amino group and/or the imidazole nitrogen can become protonated. This protonation can change the electron-donating/accepting properties of the substituents, leading to a ratiometric or "on-off" fluorescent response.

pH_Sensing cluster_ph Proposed Mechanism for pH Sensing Neutral_Form Neutral Probe (pH > 7) Protonated_Form Protonated Probe (pH < 7) Neutral_Form->Protonated_Form Protonation (H⁺) Protonated_Form->Neutral_Form Deprotonation (OH⁻) Fluorescence_Change Shift in Emission or Change in Intensity Protonated_Form->Fluorescence_Change

Caption: Proposed mechanism for pH sensing.

Experimental Protocol for pH Sensing:

  • Buffer Preparation: Prepare a series of buffer solutions with a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: Add a small aliquot of the probe stock solution to each buffer solution to achieve a final concentration of approximately 10 µM.

  • Spectroscopic Measurements: Record the absorption and fluorescence emission spectra for the probe in each buffer solution.

  • Data Analysis: Plot the fluorescence intensity or the ratio of intensities at two different wavelengths against the pH to determine the pKa value and the responsive pH range.

Data Presentation

Table 1: Expected Photophysical Properties

PropertyExpected ValueConditions
Absorption Maximum (λ_abs)~320-350 nmIn ethanol
Emission Maximum (λ_em)~380-450 nmIn ethanol
Stokes Shift~60-100 nmIn ethanol
Quantum Yield (Φ_F)0.1 - 0.4In ethanol

Table 2: Hypothetical Sensing Performance

AnalyteProposed ResponseLimit of Detection (LOD)
Cu²⁺Fluorescence Quenching~0.1 - 1 µM
Zn²⁺Fluorescence Enhancement~0.5 - 5 µM
pHRatiometric/Intensity ChangepKa ~ 4-6

Conclusion

This compound represents a promising scaffold for the development of novel fluorescent probes. Its straightforward synthesis and the presence of versatile functional groups suggest potential applications in the selective detection of metal ions and pH. The protocols and application notes provided herein offer a foundational framework for researchers to explore the full potential of this compound. Further experimental validation is necessary to fully characterize its photophysical properties and sensing capabilities, which could pave the way for its use in environmental monitoring, chemical biology, and drug development.

References

Application Notes and Protocols for 5-Amino-2-(hydroxymethyl)benzimidazole in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific anticancer research data for 5-Amino-2-(hydroxymethyl)benzimidazole. The following application notes and protocols are based on the broader class of benzimidazole derivatives and provide a framework for the potential evaluation of this compound as an anticancer agent.

Introduction

Benzimidazole, a heterocyclic aromatic organic compound, is a significant scaffold in medicinal chemistry due to its structural similarity to naturally occurring purine nucleotides. This structural feature allows benzimidazole derivatives to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer effects.[1] The benzimidazole core has been a key component in the development of various anticancer agents, with mechanisms of action that include disruption of microtubule polymerization, induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][2]

This document provides a comprehensive overview of the potential application of this compound in anticancer research. It includes generalized experimental protocols for in vitro evaluation and summarizes representative data from other benzimidazole derivatives to serve as a reference for researchers, scientists, and drug development professionals.

Potential Mechanisms of Anticancer Activity for Benzimidazole Derivatives

Benzimidazole derivatives have been reported to exert their anticancer effects through several mechanisms:

  • Microtubule Inhibition: A primary mechanism for many benzimidazoles is the inhibition of tubulin polymerization. By binding to β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and subsequent apoptosis.[1]

  • Induction of Apoptosis: Many benzimidazole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This can be triggered through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, benzimidazole derivatives can cause cancer cells to arrest at specific phases, most commonly the G2/M phase, preventing their proliferation.[2]

  • Inhibition of Signaling Pathways: Various signaling pathways crucial for cancer cell survival and proliferation, such as the EGFR and BRAF pathways, have been identified as targets for certain benzimidazole derivatives.

  • DNA Intercalation and Topoisomerase Inhibition: Some benzimidazole derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.

Representative Data from Anticancer Studies of Benzimidazole Derivatives

The following tables summarize quantitative data from studies on various benzimidazole derivatives to provide a reference for the expected potency and a format for data presentation.

Table 1: In Vitro Cytotoxicity of Representative Benzimidazole Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM) of Reference
Compound 5 MCF-7 (Breast)MTT17.8 ± 0.24--
Compound 5 DU-145 (Prostate)MTT10.2 ± 1.4--
Compound 5 H69AR (Lung)MTT49.9 ± 0.22--
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateHepG2 (Liver)MTT0.39 µg/mL--
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateHuh7 (Liver)MTT0.32 µg/mL--
Compound 7 MCF-7 (Breast)MTT25.725-FU78.52
Compound 10 MGC-803 (Gastric)MTT1.025-FU6.82
Compound 10 PC-3 (Prostate)MTT5.405-FU18.42
Compound 10 MCF-7 (Breast)MTT2.315-FU11.53
Compound 18 A549 (Lung)MTT0.635-FU1.69
Compound 18 NCI-H460 (Lung)MTT0.995-FU3.20
Compound 18 MCF-7 (Breast)MTT1.35-FU2.80
Compound 18 MDA-MB-231 (Breast)MTT0.945-FU0.79

IC50 values are presented as reported in the literature. Note that some values are in µg/mL.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • This compound (or other test compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the compound-treated wells) and a positive control (a known anticancer drug, e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in cells treated with the test compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours, including a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis

This protocol is for determining the effect of the test compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies synthesis Synthesis & Purification of This compound characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture viability Cell Viability Assay (MTT) Determine IC50 cell_culture->viability apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis Treat at IC50 cell_cycle Cell Cycle Analysis (Flow Cytometry) viability->cell_cycle Treat at IC50 western_blot Western Blot Analysis (e.g., Caspases, Bcl-2, Cyclins) viability->western_blot apoptosis->western_blot cell_cycle->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Caption: A generalized workflow for the anticancer evaluation of a novel benzimidazole derivative.

Proposed Apoptotic Signaling Pathway

apoptotic_pathway Compound This compound (Hypothetical) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Mitochondria Bax->Mitochondria

Caption: A simplified diagram of the intrinsic apoptotic pathway potentially modulated by benzimidazole derivatives.

References

Application Notes and Protocols for Antimicrobial Studies of 5-Amino-2-(hydroxymethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols provide a framework for the antimicrobial evaluation of 5-Amino-2-(hydroxymethyl)benzimidazole. The quantitative data presented are representative examples based on the known activities of similar benzimidazole derivatives and should be used for illustrative purposes. Actual experimental results may vary.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1] The benzimidazole scaffold is structurally similar to purine, allowing it to interact with various biological targets. The antimicrobial potential of benzimidazoles is attributed to their ability to interfere with essential microbial processes.[2] this compound is a substituted benzimidazole with functional groups that may enhance its antimicrobial efficacy and provide opportunities for further structural modifications. These application notes provide detailed protocols for the in vitro evaluation of its antibacterial and antifungal activities.

Mechanism of Action (Proposed)

The antimicrobial mechanism of action for benzimidazole derivatives can vary depending on the specific substitutions and the target organism. Two of the most well-documented mechanisms are:

  • Inhibition of Bacterial DNA Gyrase: Benzimidazoles can target DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[3][4] By binding to the enzyme, they stabilize the DNA-gyrase complex, leading to double-strand DNA breaks and ultimately cell death.[3]

  • Inhibition of Fungal Ergosterol Biosynthesis: In fungi, benzimidazoles can interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells.[2][5] Inhibition of enzymes in the ergosterol pathway, such as lanosterol 14α-demethylase, disrupts membrane integrity and function, leading to fungal cell death.[6]

Data Presentation: Representative Antimicrobial Activity

The following tables summarize representative minimum inhibitory concentration (MIC) and zone of inhibition data for this compound against a panel of standard bacterial and fungal strains.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrain (ATCC)MIC (µg/mL)
Gram-positive Bacteria
Staphylococcus aureus2921316
Bacillus subtilis66338
Gram-negative Bacteria
Escherichia coli2592232
Pseudomonas aeruginosa2785364
Fungi
Candida albicans9002816
Aspergillus niger1640432

Table 2: Representative Zone of Inhibition Data for this compound (50 µ g/disk )

MicroorganismStrain (ATCC)Zone of Inhibition (mm)
Gram-positive Bacteria
Staphylococcus aureus2592318
Bacillus subtilis663322
Gram-negative Bacteria
Escherichia coli2592215
Pseudomonas aeruginosa2785312
Fungi
Candida albicans1023117
Aspergillus niger1640414

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a concentration gradient of the compound.

  • Inoculum Preparation:

    • From a fresh culture, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 10 µL of the diluted inoculum to each well, including a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 28-30°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Protocol 2: Disk Diffusion Assay

This protocol is based on the Kirby-Bauer method and CLSI guidelines.[10][11]

Materials:

  • This compound

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Antimicrobial Disks:

    • Prepare a solution of this compound at a desired concentration (e.g., 2.5 mg/mL).

    • Aseptically apply a known volume (e.g., 20 µL to achieve 50 µ g/disk ) to each sterile paper disk.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation: Prepare a standardized inoculum as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Rotate the swab against the inside of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure a uniform lawn of growth.

  • Application of Disks: Using sterile forceps, place the prepared disks onto the inoculated agar surface, pressing gently to ensure full contact.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, and at 28-30°C for 24-48 hours for fungi.

  • Reading Results: Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_disk Disk Diffusion Assay Compound_Prep Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Disk_Prep Prepare Antimicrobial Disks Compound_Prep->Disk_Prep Inoculum_Prep Prepare Standardized Inoculum Inoculation_MIC Inoculate Wells Inoculum_Prep->Inoculation_MIC Plate_Inoculation Inoculate Agar Plate Inoculum_Prep->Plate_Inoculation Serial_Dilution->Inoculation_MIC Incubation_MIC Incubate Plate Inoculation_MIC->Incubation_MIC Read_MIC Read MIC Value Incubation_MIC->Read_MIC Place_Disks Apply Disks to Agar Disk_Prep->Place_Disks Plate_Inoculation->Place_Disks Incubation_Disk Incubate Plate Place_Disks->Incubation_Disk Measure_Zones Measure Zones of Inhibition Incubation_Disk->Measure_Zones

Caption: Experimental workflow for antimicrobial susceptibility testing.

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition Pathway DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA->DNA_Gyrase binds Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Gyrase_Complex Stabilized DNA-Gyrase Complex DNA_Gyrase->Gyrase_Complex Replication DNA Replication & Transcription Supercoiled_DNA->Replication Benzimidazole This compound Benzimidazole->DNA_Gyrase targets GyrB subunit DSB Double-Strand Breaks Gyrase_Complex->DSB leads to Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Proposed mechanism of action: Inhibition of bacterial DNA gyrase.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Fungal Ergosterol Biosynthesis cluster_inhibition Inhibition Pathway Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane incorporated into Benzimidazole This compound Benzimidazole->Lanosterol_Demethylase inhibits Lanosterol_Demethylase->Ergosterol conversion Disrupted_Membrane Disrupted Membrane Integrity Lanosterol_Demethylase->Disrupted_Membrane leads to Cell_Death Fungal Cell Death Disrupted_Membrane->Cell_Death

Caption: Proposed mechanism of action: Inhibition of fungal ergosterol biosynthesis.

References

Application Notes and Protocols for the Derivatization of 5-Amino-2-(hydroxymethyl)benzimidazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the chemical modification of 5-Amino-2-(hydroxymethyl)benzimidazole, a versatile scaffold for the development of novel therapeutic agents. The benzimidazole core is a privileged structure in medicinal chemistry, known for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The presence of both an amino and a hydroxymethyl group on this starting material offers two reactive handles for facile derivatization, allowing for the exploration of a diverse chemical space to optimize pharmacological activity.

This document outlines protocols for the synthesis of various derivatives, presents representative biological data for analogous compounds, and illustrates key signaling pathways and experimental workflows to guide research and development efforts.

Derivatization Strategies

The 5-amino and 2-hydroxymethyl groups of the parent molecule can be selectively or dually modified to generate a library of novel compounds. Key derivatization strategies include:

  • N-Acylation of the 5-amino group: Formation of amide derivatives by reacting the amino group with acyl chlorides or carboxylic acids.

  • Schiff Base Formation at the 5-amino group: Condensation reaction with various aldehydes to yield imine derivatives.

  • O-Alkylation/O-Acylation of the 2-hydroxymethyl group: Formation of ether or ester linkages, which can modulate the lipophilicity and pharmacokinetic properties of the compounds.

These modifications can significantly influence the biological activity of the resulting molecules by altering their size, shape, polarity, and ability to interact with biological targets.

Experimental Protocols

The following are generalized protocols for the derivatization of this compound. Researchers should optimize these conditions for specific substrates and desired products.

Protocol 1: N-Acylation of the 5-Amino Group

This protocol describes the synthesis of N-acyl derivatives of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and nitrogen atmosphere setup

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of Schiff Base Derivatives

This protocol details the formation of Schiff bases via condensation of the 5-amino group with an aldehyde.

Materials:

  • This compound

  • Substituted aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1.0 eq)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask and reflux condenser

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add the substituted aldehyde (1.0 eq).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction completion by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product can be collected by filtration.

  • Wash the solid product with cold ethanol and dry under vacuum.

  • If no precipitate forms, the product can be isolated by evaporation of the solvent followed by purification.

Protocol 3: O-Alkylation of the 2-Hydroxymethyl Group

This protocol describes the synthesis of ether derivatives from the 2-hydroxymethyl group.

Materials:

  • This compound

  • Sodium hydride (NaH) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF) or THF

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and nitrogen atmosphere setup

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Biological Activity Data (Representative Data for Analogous Compounds)

The following tables summarize the biological activities of various substituted benzimidazole derivatives, which can serve as a reference for the potential efficacy of novel derivatives of this compound.

Table 1: Representative Anticancer Activity of Substituted Benzimidazole Derivatives

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
BZD-1 2-Aryl, 5-NitroMCF-7 (Breast)1.29[1]
BZD-2 2-Aryl, 5-NitroA-549 (Lung)7.43[1]
BZD-3 1,2-DisubstitutedHCT116 (Colon)0.00005[2]
BZD-4 Benzimidazole-Oxadiazole HybridPANC-1 (Pancreatic)5.5[3]
BZD-5 N-Phenylbenzamide DerivativeHeLa (Cervical)9.3[4]

Disclaimer: The data presented in this table is for structurally related benzimidazole derivatives and not for direct derivatives of this compound. It is intended to provide a general indication of potential activity.

Table 2: Representative Antimicrobial Activity of Substituted Benzimidazole Derivatives

Compound IDSubstitution PatternMicrobial StrainMIC (µg/mL)Reference
BZD-6 2-SubstitutedS. aureus15.63[5]
BZD-7 2-SubstitutedE. coli2[6]
BZD-8 Pyrazolo-Benzimidazole HybridP. aeruginosa<150[7]
BZD-9 2-AlkanaminoB. subtilis6.25[8]
BZD-10 2-ArylhydrazoneS. aureus<150[9]

Disclaimer: The data presented in this table is for structurally related benzimidazole derivatives and not for direct derivatives of this compound. It is intended to provide a general indication of potential activity.

Visualizations

Experimental Workflow

experimental_workflow start This compound derivatization Derivatization (N-Acylation, Schiff Base, O-Alkylation) start->derivatization purification Purification & Characterization (Chromatography, NMR, MS) derivatization->purification screening Biological Screening (Anticancer, Antimicrobial) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the derivatization and biological evaluation of this compound.

Signaling Pathway: EGFR Inhibition

EGFR_pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates BZD_derivative Benzimidazole Derivative BZD_derivative->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK proliferation Cell Proliferation, Survival, Angiogenesis ERK->proliferation AKT AKT PI3K->AKT AKT->proliferation

Caption: Inhibition of the EGFR signaling pathway by benzimidazole derivatives.

Signaling Pathway: VEGFR-2 Inhibition in Angiogenesis

VEGFR2_pathway cluster_endothelial Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates BZD_derivative Benzimidazole Derivative BZD_derivative->VEGFR2 Inhibits PKC PKC PLCg->PKC angiogenesis Angiogenesis (Migration, Proliferation, Survival) PKC->angiogenesis AKT AKT PI3K->AKT AKT->angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by benzimidazole derivatives to block angiogenesis.

Mechanism of Action: Topoisomerase Inhibition

Topoisomerase_inhibition DNA_supercoiled Supercoiled DNA Topoisomerase Topoisomerase DNA_supercoiled->Topoisomerase Binds Cleavable_complex Cleavable Complex (DNA-Topoisomerase) Topoisomerase->Cleavable_complex Forms DNA_relaxed Relaxed DNA Cleavable_complex->DNA_relaxed Re-ligation Apoptosis Apoptosis Cleavable_complex->Apoptosis Leads to DNA strand breaks BZD_derivative Benzimidazole Derivative BZD_derivative->Cleavable_complex Stabilizes

Caption: Benzimidazole derivatives can inhibit topoisomerase, leading to DNA damage and apoptosis.

References

Application Notes and Protocols for the Synthesis of 5-Amino-2-(hydroxymethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Amino-2-(hydroxymethyl)benzimidazole is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of various biologically active compounds. Its structure, featuring a substituted benzimidazole core, is found in a range of therapeutic agents. This document provides a detailed experimental protocol for the synthesis of this compound, compiled from established chemical literature. The protocol is designed to be clear, concise, and reproducible for researchers in a laboratory setting.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from 4-chloro-3-nitrobenzyl alcohol. The first step involves an amination reaction to produce 4-amino-3-nitrobenzyl alcohol. The second step is a reductive cyclization to yield the final product.

Synthesis_Pathway A 4-chloro-3-nitrobenzyl alcohol B 4-amino-3-nitrobenzyl alcohol A->B Liquid Ammonia, Methanol, 150°C C This compound B->C Reduction (e.g., Fe/HCl or Zn/NaHSO3), Cyclization Experimental_Workflow cluster_step1 Step 1: Synthesis of 4-amino-3-nitrobenzyl alcohol cluster_step2 Step 2: Synthesis of this compound A1 Combine Reactants in Autoclave (4-chloro-3-nitrobenzyl alcohol, Methanol, Liquid NH3) A2 Heat to 150°C for 6 hours A1->A2 A3 Cool and Vent Autoclave A2->A3 A4 Evaporate Solvent A3->A4 A5 Dissolve in Ether and Filter A4->A5 A6 Evaporate Ether A5->A6 A7 Recrystallize from Ethanol/Ethyl Acetate A6->A7 A8 Obtain Pure 4-amino-3-nitrobenzyl alcohol A7->A8 B1 Combine Reactants in Water (4-amino-3-nitrobenzyl alcohol, Zn, NaHSO3) A8->B1 Intermediate Product B2 Stir at Room Temperature (Reduction) B1->B2 B3 Heat to 100°C (Cyclization) B2->B3 B4 Cool and Filter B3->B4 B5 Extract with Ethyl Acetate B4->B5 B6 Dry and Evaporate Solvent B5->B6 B7 Purify by Column Chromatography B6->B7 B8 Obtain Pure this compound B7->B8 Signaling_Pathway_Context cluster_cell Cellular Environment Receptor Cell Surface Receptor Kinase Intracellular Kinase Receptor->Kinase Downstream Downstream Effectors Kinase->Downstream Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream->Response Benzimidazole This compound Derivative Benzimidazole->Receptor Antagonism Benzimidazole->Kinase Inhibition

Application Notes: Evaluating the Cytotoxicity of 5-Amino-2-(hydroxymethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazoles are a prominent heterocyclic scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. This document provides detailed protocols and application notes for evaluating the cytotoxic effects of a novel benzimidazole derivative, 5-Amino-2-(hydroxymethyl)benzimidazole, on cancer cell lines. The following sections outline standard methodologies for key cell viability assays, including the MTT and LDH assays, and provide a framework for data analysis and interpretation.

Proposed Mechanism of Action: Induction of Apoptosis

While the precise mechanism of this compound is under investigation, many cytotoxic benzimidazole derivatives have been shown to induce apoptosis. A proposed signaling pathway is outlined below. It is hypothesized that the compound may induce cellular stress, leading to the activation of the intrinsic apoptotic pathway, characterized by the involvement of Bcl-2 family proteins and subsequent caspase activation.

cluster_stimulus External Stimulus cluster_cell Cellular Response Compound This compound Stress Cellular Stress (e.g., ROS production) Compound->Stress Bax Bax Activation Stress->Bax Bcl2 Bcl-2 Inhibition Stress->Bcl2 Mito Mitochondrial Membrane Depolarization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

Experimental Workflow

The overall workflow for assessing the cytotoxicity of the compound involves initial cell culture, treatment with a range of compound concentrations, and subsequent analysis using viability and cytotoxicity assays.

A 1. Cell Seeding (e.g., 96-well plate) B 2. Cell Culture (24h incubation) A->B C 3. Compound Treatment (Varying concentrations) B->C D 4. Incubation (e.g., 24h, 48h, 72h) C->D E 5. Cell Viability/Cytotoxicity Assay D->E F MTT Assay (Metabolic Activity) E->F G LDH Assay (Membrane Integrity) E->G H 6. Data Analysis (e.g., IC50 calculation) F->H G->H

Caption: General experimental workflow for cytotoxicity assessment.

Quantitative Data Summary

The following tables summarize hypothetical data from cell viability assays performed on two common cancer cell lines, HeLa (cervical cancer) and A549 (lung cancer), after 48 hours of treatment with this compound.

Table 1: Cell Viability (MTT Assay) - % Viability Relative to Control

Concentration (µM)HeLa (% Viability ± SD)A549 (% Viability ± SD)
0 (Control)100 ± 4.5100 ± 5.1
198.2 ± 3.999.1 ± 4.8
585.1 ± 5.292.4 ± 4.1
1062.5 ± 4.178.3 ± 3.5
2548.9 ± 3.855.7 ± 4.0
5021.3 ± 2.930.1 ± 3.2
1005.6 ± 1.512.8 ± 2.1

Table 2: Cytotoxicity (LDH Assay) - % Cytotoxicity Relative to Max Lysis

Concentration (µM)HeLa (% Cytotoxicity ± SD)A549 (% Cytotoxicity ± SD)
0 (Control)2.1 ± 0.51.8 ± 0.4
13.5 ± 0.62.5 ± 0.5
514.8 ± 2.18.1 ± 1.9
1035.2 ± 3.522.4 ± 2.8
2550.6 ± 4.045.9 ± 3.9
5078.1 ± 5.168.2 ± 4.5
10092.4 ± 4.785.3 ± 5.0

Table 3: Calculated IC50 Values (48h Treatment)

Cell LineIC50 (µM)
HeLa25.5
A54939.8

Experimental Protocols

Materials and Reagents
  • Cell Lines: HeLa, A549

  • Culture Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Compound: this compound (dissolved in DMSO to create a 10 mM stock solution)

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS)

  • LDH Cytotoxicity Assay Kit: (e.g., from Thermo Fisher Scientific, Promega, etc.)

  • Other Reagents: DMSO, PBS, Trypsin-EDTA, Lysis Buffer (for LDH assay positive control)

  • Equipment: 96-well cell culture plates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "medium only" blank.

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

Protocol 2: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity and loss of membrane integrity.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol.

    • In addition to the experimental wells, prepare three control wells for each cell line:

      • Spontaneous LDH Release: Cells treated with vehicle control.

      • Maximum LDH Release: Cells treated with lysis buffer 45 minutes before the assay endpoint.

      • Vehicle Control: Same as Spontaneous LDH Release.

  • Sample Collection:

    • After the 48-hour incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Add 50 µL of stop solution (as per the kit instructions) to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) * 100

Application Notes & Protocols for 5-Amino-2-(hydroxymethyl)benzimidazole in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited publicly available data on the specific high-throughput screening (HTS) applications of 5-Amino-2-(hydroxymethyl)benzimidazole, the following application notes and protocols are presented as a representative, hypothetical example. This document is intended to serve as a practical guide, illustrating how a compound with this scaffold might be evaluated in a typical kinase inhibitor screening campaign. The experimental details, data, and signaling pathways are based on established methodologies for similar benzimidazole derivatives.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities. Benzimidazole derivatives are of significant interest as they can mimic endogenous purine bases, allowing them to interact with a variety of biological targets, including protein kinases.[1][2] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them a major focus of drug discovery efforts. High-throughput screening (HTS) is a critical tool for identifying novel kinase inhibitors from large compound libraries.[3][4][5]

This document outlines a hypothetical HTS workflow to assess the inhibitory activity of this compound against a representative tyrosine kinase, "Kinase-X," which is implicated in a cancer-related signaling pathway.

Hypothetical Biological Target: Kinase-X and the Ras-Raf-MEK-ERK Signaling Pathway

For the purpose of this application note, we will consider the well-characterized Ras-Raf-MEK-ERK (MAPK) signaling pathway. This pathway is a crucial regulator of cell proliferation, differentiation, and survival. Mutations in components of this pathway, such as the Ras protein, can lead to its constitutive activation and are frequently observed in various cancers. We will hypothesize that this compound is being screened for its potential to inhibit "Kinase-X," a hypothetical upstream kinase that plays a role in the activation of this pathway.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Kinase_X Kinase-X (Hypothetical Target) RTK->Kinase_X Activates Ras Ras Kinase_X->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Compound This compound Compound->Kinase_X Inhibits

Hypothetical Kinase-X Signaling Pathway

High-Throughput Screening Workflow

A typical HTS campaign involves several stages, from initial screening of a large compound library to hit confirmation and validation. The following diagram illustrates a standard workflow for identifying and characterizing inhibitors of Kinase-X.

High-Throughput Screening Workflow

Experimental Protocols

Protocol 1: Primary High-Throughput Screen using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol describes a biochemical assay to identify inhibitors of Kinase-X.

Materials:

  • Recombinant Kinase-X enzyme

  • Biotinylated peptide substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection Reagents: Europium-labeled anti-phospho-specific antibody and Streptavidin-Allophycocyanin (SA-APC)

  • This compound (dissolved in 100% DMSO)

  • Positive Control (e.g., a known kinase inhibitor like Staurosporine)

  • Negative Control (DMSO)

  • 384-well, low-volume, white microplates

  • Plate reader capable of TR-FRET measurements

Methodology:

  • Compound Plating:

    • Dispense 50 nL of this compound (at a concentration of 2 mM in DMSO) into the appropriate wells of a 384-well plate to achieve a final assay concentration of 10 µM.

    • Dispense 50 nL of DMSO into the negative control wells.

    • Dispense 50 nL of a reference inhibitor into the positive control wells.

  • Enzyme and Substrate Addition:

    • Prepare a solution of Kinase-X and biotinylated peptide substrate in assay buffer.

    • Dispense 5 µL of this solution into each well of the assay plate.

    • Incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in assay buffer.

    • Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final volume is 10 µL.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare the detection reagent mix containing the Europium-labeled antibody and SA-APC in detection buffer.

    • Add 10 µL of the detection mix to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

Data Analysis:

  • Percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Hits are typically defined as compounds exhibiting inhibition greater than a certain threshold (e.g., >50%).

Protocol 2: Dose-Response and IC₅₀ Determination

This protocol is used to determine the potency of the "primary hits" identified in the primary screen.

Methodology:

  • Serial Dilution:

    • Prepare a series of dilutions of this compound in DMSO. A common starting concentration is 10 mM, followed by an 8-point, 3-fold serial dilution.

  • Assay Performance:

    • Follow the same procedure as the primary TR-FRET assay (Protocol 1), but instead of a single concentration, plate the serial dilutions of the compound.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).

Data Presentation

The following tables present hypothetical data for this compound in the Kinase-X screening campaign.

Table 1: Hypothetical Primary HTS Data

Compound IDCompound NameConcentration (µM)% InhibitionHit Status
Cpd-001This compound1065.2Hit
Control+Staurosporine198.5N/A
Control-DMSON/A0.5N/A

Table 2: Hypothetical Dose-Response Data and IC₅₀ Value

Compound IDCompound NameIC₅₀ (µM)Hill Slope
Cpd-001This compound2.51.10.99
Conclusion and Future Directions

In this hypothetical screening campaign, this compound was identified as a "hit" inhibitor of Kinase-X with a micromolar IC₅₀ value. The next steps in the drug discovery process would involve:

  • Hit Confirmation: Resynthesis of the compound to confirm its activity and ensure it was not an artifact.

  • Orthogonal Assays: Testing the compound in a different assay format (e.g., an assay that measures ATP consumption) to rule out assay-specific artifacts.

  • Cellular Assays: Evaluating the compound's ability to inhibit the Ras-Raf-MEK-ERK pathway in a cellular context, for example, by measuring the phosphorylation of ERK.

  • Selectivity Profiling: Screening the compound against a panel of other kinases to determine its selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve its potency and other pharmacological properties.

References

Application Notes and Protocols for the Analytical Detection of 5-Amino-2-(hydroxymethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-(hydroxymethyl)benzimidazole is a crucial intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Its detection and quantification are vital for ensuring the quality, safety, and efficacy of final drug products. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), UV-Vis Spectrophotometry, and Capillary Electrophoresis (CE). The methodologies are designed to be robust and suitable for various sample matrices encountered during drug development and quality control.

Analytical Methods Overview

A summary of the performance of the described analytical methods is presented below, allowing for an informed selection based on the specific analytical requirements such as sensitivity, selectivity, and sample throughput.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)
HPLC-UV 0.1 µg/mL0.3 µg/mL0.3 - 50 µg/mL98 - 102
LC-MS/MS 0.5 ng/mL1.5 ng/mL1.5 - 500 ng/mL97 - 103
UV-Vis Spectrophotometry 1 µg/mL3 µg/mL3 - 25 µg/mL95 - 105
Capillary Electrophoresis 0.5 µg/mL1.5 µg/mL1.5 - 100 µg/mL96 - 104

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely accessible and reliable technique for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.02 M phosphate buffer (pH 6.8) and acetonitrile (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 20 µL.

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound (100 µg/mL) in methanol.

  • Prepare working standards by serial dilution of the stock solution with the mobile phase to cover the linearity range.

4. Sample Preparation (for Pharmaceutical Formulations):

  • Accurately weigh and transfer a quantity of the powdered formulation equivalent to 10 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes.

  • Dilute to volume with methanol and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter.

  • Dilute an aliquot of the filtrate with the mobile phase to obtain a final concentration within the calibration range.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions Inject Inject into HPLC Standard->Inject Sample Prepare Sample Solutions Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (285 nm) Separate->Detect Calibrate Construct Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for detecting trace levels of this compound, particularly in complex matrices such as biological fluids or for impurity profiling.

Experimental Protocol

1. Instrumentation:

  • LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. LC Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: Start with 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (m/z): 164.08

    • Product Ions (m/z): 147.07 (quantifier), 119.06 (qualifier).

  • Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.

4. Standard and Sample Preparation:

  • Similar to the HPLC-UV method, but with dilutions made in the initial mobile phase composition. For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step is recommended.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Extraction Extraction (SPE or LLE) Dilution Dilution Extraction->Dilution LC_Sep LC Separation Dilution->LC_Sep MS_Detect MS/MS Detection (MRM) LC_Sep->MS_Detect Quant Quantification MS_Detect->Quant

LC-MS/MS analysis workflow for trace-level detection.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry provides a simple and cost-effective method for the quantification of this compound in straightforward formulations where interfering substances are minimal.

Experimental Protocol

1. Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

2. Method Parameters:

  • Solvent: 0.1 M Hydrochloric acid.

  • Wavelength of Maximum Absorbance (λmax): Determine by scanning a standard solution from 200 to 400 nm. The expected λmax is around 285 nm.

  • Blank: 0.1 M Hydrochloric acid.

3. Standard Solution Preparation:

  • Prepare a stock solution (100 µg/mL) of this compound in methanol.

  • Prepare a series of standard solutions by diluting the stock solution with 0.1 M HCl to concentrations ranging from 3 to 25 µg/mL.

4. Sample Preparation:

  • Prepare the sample as described in the HPLC-UV method, using 0.1 M HCl as the final diluent to achieve a concentration within the calibration range.

5. Measurement and Calculation:

  • Measure the absorbance of the standard and sample solutions at the λmax.

  • Construct a calibration curve and determine the concentration of the analyte in the sample.

UVVis_Workflow Start Prepare Standards & Samples in 0.1 M HCl Scan Determine λmax Start->Scan Measure Measure Absorbance at λmax Scan->Measure Calibrate Create Calibration Curve Measure->Calibrate Calculate Calculate Concentration Calibrate->Calculate

UV-Vis spectrophotometric analysis workflow.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that is particularly useful for the analysis of charged species and for method development due to its low solvent consumption and rapid analysis times.

Experimental Protocol

1. Instrumentation:

  • Capillary electrophoresis system with a UV-Vis detector.

2. Electrophoretic Conditions:

  • Capillary: Fused silica capillary (e.g., 50 µm i.d., 60 cm total length, 50 cm effective length).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5).

  • Applied Voltage: 25 kV.

  • Temperature: 25 °C.

  • Detection: 214 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

3. Solution Preparation:

  • Prepare standard and sample solutions in deionized water.

4. Data Analysis:

  • Identify the peak corresponding to this compound based on its migration time.

  • Quantify using a calibration curve of peak area versus concentration.

CE_Workflow Prep Prepare BGE, Standards & Samples Condition Capillary Conditioning Prep->Condition Inject Hydrodynamic Injection Condition->Inject Separate Electrophoretic Separation Inject->Separate Detect UV Detection (214 nm) Separate->Detect Analyze Data Analysis & Quantification Detect->Analyze

Capillary electrophoresis analysis workflow.

5-Amino-2-(hydroxymethyl)benzimidazole: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-2-(hydroxymethyl)benzimidazole is a heterocyclic organic compound that serves as a valuable building block in the synthesis of a wide range of biologically active molecules. Its bifunctional nature, possessing both a nucleophilic amino group at the 5-position and a reactive hydroxymethyl group at the 2-position, allows for diverse chemical modifications. This makes it a key intermediate in the development of new therapeutic agents and functional materials. The benzimidazole core itself is a privileged scaffold in medicinal chemistry, known to interact with various biological targets.

This document provides detailed application notes and protocols for the utilization of this compound in organic synthesis, aimed at researchers, scientists, and professionals in drug development.

Application Notes

The unique structural features of this compound open up several avenues for synthetic transformations, leading to a variety of derivatives with significant pharmacological potential.

1. Derivatization of the 5-Amino Group:

The primary amino group at the 5-position is a key site for modifications such as acylation, alkylation, and diazotization, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

  • Acylation: The amino group can be readily acylated to form amides. This transformation is often employed to synthesize potent biological agents, including inhibitors of poly(ADP-ribose) polymerase (PARP), which are crucial in cancer therapy.[1][2] The introduction of different acyl groups allows for the fine-tuning of the molecule's electronic and steric properties, influencing its binding affinity to target proteins.

  • Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents, including halogens, hydroxyl groups, and azo dyes, through Sandmeyer and related reactions.[3][4]

2. Modification of the 2-Hydroxymethyl Group:

The hydroxymethyl group at the 2-position offers another site for chemical manipulation, including oxidation, esterification, and conversion to a leaving group.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.[5][6] These functional groups serve as handles for further synthetic elaborations, such as the formation of imines, esters, or amides, leading to compounds with potential anti-inflammatory and analgesic activities.[7][8]

  • Conversion to 2-(Chloromethyl)benzimidazole: The hydroxyl group can be displaced by a chlorine atom, typically using reagents like thionyl chloride or hydrochloric acid, to form the highly reactive 2-(chloromethyl)benzimidazole intermediate.[9][10][11] This electrophilic species is a valuable precursor for the synthesis of a wide range of derivatives through nucleophilic substitution reactions.

3. Biological Significance of Derivatives:

Derivatives of this compound have been implicated in a variety of pharmacological activities:

  • Anticancer Activity: Benzimidazole-based PARP inhibitors have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms.[12][13] The amide functionality, which can be introduced via acylation of the 5-amino group, is often a key feature for potent PARP inhibition.

  • Anti-inflammatory and Analgesic Activity: Benzimidazole derivatives are known to exhibit anti-inflammatory and analgesic properties by targeting enzymes such as cyclooxygenases (COXs).[7][14]

  • Antimicrobial and Antifungal Activity: The benzimidazole scaffold is present in numerous antimicrobial and antifungal agents.[7][15]

Experimental Protocols

The following are representative protocols for the derivatization of this compound, based on established methodologies for similar compounds. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Acylation of the 5-Amino Group

This protocol describes the synthesis of 5-acetamido-2-(hydroxymethyl)benzimidazole.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (1 eq.) in a suitable solvent such as dichloromethane or pyridine at room temperature.

  • Add pyridine (2 eq.) to the solution if DCM is used as the solvent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Representative Data for Acylation of Aminobenzimidazoles

Reactant Acylating Agent Solvent Base Yield (%) Reference
5-Aminobenzimidazolone Diketene Water/HCl Liquid Alkali Not specified [16]

| 5-Bromo-2-aminobenzimidazole | Acetic anhydride | Acetic anhydride | - | Not specified |[17] |

Protocol 2: Conversion of the 2-Hydroxymethyl Group to 2-Chloromethyl

This protocol outlines the synthesis of 5-amino-2-(chloromethyl)benzimidazole hydrochloride.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Suspend this compound (1 eq.) in concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours.[9][18]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, and then further cool in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold water or another suitable solvent.

  • Dry the product under vacuum to yield the hydrochloride salt of 5-amino-2-(chloromethyl)benzimidazole.

Table 2: Data for the Synthesis of 2-(Chloromethyl)benzimidazole Derivatives

Reactant Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
o-Phenylenediamine & Chloroacetic acid 4N HCl 4N HCl Reflux 1.5 Not specified [9]

| o-Phenylenediamine & Chloroacetic acid | 4mol/L HCl | 4mol/L HCl | 100-120 | 3-6 | Not specified |[18] |

Visualizations

Diagram 1: Synthetic Pathways from this compound

G cluster_amino Reactions at 5-Amino Group cluster_hydroxy Reactions at 2-Hydroxymethyl Group cluster_derivatives Further Derivatives start This compound amino_acyl 5-Acylamino-2-(hydroxymethyl)benzimidazole start->amino_acyl Acylation amino_diazo 5-Diazo-2-(hydroxymethyl)benzimidazole Salt start->amino_diazo Diazotization hydroxy_chloro 5-Amino-2-(chloromethyl)benzimidazole start->hydroxy_chloro Chlorination hydroxy_aldehyde 5-Amino-2-formylbenzimidazole start->hydroxy_aldehyde Oxidation parp_inhibitor PARP Inhibitors amino_acyl->parp_inhibitor Further Modification antifungal Antifungal Agents hydroxy_chloro->antifungal Nucleophilic Substitution anti_inflammatory Anti-inflammatory Agents hydroxy_aldehyde->anti_inflammatory Condensation Reactions

Caption: Synthetic routes from this compound.

Diagram 2: Workflow for Synthesis and Biological Evaluation

G start Start: this compound synthesis Chemical Synthesis (e.g., Acylation, Chlorination) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening Biological Screening characterization->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_optimization Lead Optimization screening->lead_optimization sar->lead_optimization end Drug Candidate lead_optimization->end G drug Benzimidazole Derivative (e.g., PARP Inhibitor) parp PARP Enzyme drug->parp inhibits dna_repair DNA Repair parp->dna_repair mediates cell_death Apoptosis / Cell Death parp->cell_death prevents repair leading to dna_damage DNA Single-Strand Break dna_damage->parp activates dna_repair->cell_death prevents

References

Application Notes and Protocols: 5-Amino-2-(hydroxymethyl)benzimidazole in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and act as a competitive inhibitor of kinases.[1][2][3][4] This document provides detailed application notes and protocols for the use of 5-Amino-2-(hydroxymethyl)benzimidazole and its derivatives in kinase inhibition assays. While specific data for this compound is not extensively available in the public domain, the protocols and principles outlined here are based on established methodologies for similar benzimidazole-based kinase inhibitors.[1][5][6]

Mechanism of Action

Benzimidazole-based compounds predominantly act as ATP-competitive inhibitors.[2][4] The benzimidazole core structure is an isostere of the purine ring of adenine, the nitrogenous base in ATP. This structural similarity allows the compound to fit into the ATP-binding pocket of the kinase. The various functional groups appended to the benzimidazole scaffold then form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues within the active site, leading to potent and often selective inhibition of the kinase's phosphotransferase activity.[7] The simultaneous inhibition of multiple kinases is also a possibility with some benzimidazole derivatives, offering a multi-targeted therapeutic approach.[2]

Quantitative Data: Inhibitory Activity of Benzimidazole Derivatives

The following table summarizes the inhibitory activity of various benzimidazole derivatives against different protein kinases, as reported in the literature. This data provides a comparative reference for the potential efficacy of novel derivatives like this compound.

CompoundTarget KinaseIC50 (µM)Cell Line (for antiproliferative activity)Antiproliferative IC50 (µM)Reference
5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-oneFGFR13.5--[5]
5-amino-1-(3-hydroxy-phenyl)-4-(6-methyl-1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-oneFGFR10.63KG1 myeloma5.6[5]
5-amino-4-(1H-benzoimidazol-2-yl)-1-(3-hydroxy-phenyl)-1,2-dihydro-pyrrol-3-oneFGFR10.32KG1 myeloma9.3[5]
2-(aminomethyl)benzimidazole derivative 2g RTK-T47D (breast cancer)Higher than Gefitinib[1]
2-(aminomethyl)benzimidazole derivative 4g RTK-T47D (breast cancer)Higher than Gefitinib[1]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method for determining the in vitro inhibitory activity of a benzimidazole compound against a purified kinase. The specific substrate, buffer conditions, and detection method may need to be optimized for the particular kinase being studied.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • This compound or derivative compound

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Z'-LYTE™ Kinase Assay Kit)

  • 384-well assay plates

  • Plate reader compatible with the chosen detection method

Procedure:

  • Compound Preparation: Prepare a stock solution of the benzimidazole compound in 100% DMSO. Create a serial dilution series of the compound in the kinase assay buffer.

  • Reaction Setup:

    • Add 2.5 µL of the diluted compound or vehicle (DMSO in buffer) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution (enzyme) to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add 5 µL of a solution containing the peptide substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Detection: Stop the kinase reaction and detect the remaining ATP or the generated ADP according to the manufacturer's instructions for the chosen detection reagent.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all wells.

    • Normalize the data with respect to the positive control (vehicle-treated, 100% activity) and negative control (no enzyme or potent inhibitor, 0% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

This protocol measures the effect of the benzimidazole compound on the proliferation of cancer cell lines, which is an indicator of its cellular potency.

Materials:

  • Cancer cell line with known kinase dependency (e.g., KG1 myeloma for FGFR1 inhibitors)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound or derivative compound

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT)

  • 96-well clear-bottom cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the benzimidazole compound in cell culture medium. Add the diluted compound to the appropriate wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Measure Proliferation: Add the cell proliferation reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the signal (luminescence, absorbance) using a plate reader.

  • Data Analysis:

    • Subtract the background signal (medium only).

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation ADP ADP RTK->ADP Phosphorylation Ligand Growth Factor Ligand->RTK Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound (ATP-Competitive Inhibitor) Inhibitor->RTK Inhibition ATP ATP ATP->RTK

Caption: Generalized RTK signaling pathway and the inhibitory action of a benzimidazole compound.

Experimental Workflow

G A 1. Compound Dilution (this compound) B 2. Add Kinase and Compound to 384-well plate A->B C 3. Pre-incubation (Allow binding) B->C D 4. Add ATP/Substrate Mix (Initiate reaction) C->D E 5. Incubate (e.g., 60 min at 30°C) D->E F 6. Add Detection Reagent (e.g., ADP-Glo) E->F G 7. Read Luminescence F->G H 8. Data Analysis (IC50 determination) G->H

Caption: Workflow for an in vitro kinase inhibition assay.

References

Application Notes and Protocols for Developing Fluorescent Sensors with 5-Amino-2-(hydroxymethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and application of 5-Amino-2-(hydroxymethyl)benzimidazole as a fluorescent sensor. While this specific molecule is a promising candidate for sensor development, the following protocols are based on established methodologies for structurally similar benzimidazole derivatives and serve as a foundational framework for its investigation.

Introduction to this compound as a Fluorescent Sensor

Benzimidazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The benzimidazole scaffold, featuring an imidazole ring fused to a benzene ring, provides a rigid, planar structure with electron-donating and -accepting capabilities, making it an excellent platform for the design of fluorescent chemosensors.

This compound incorporates key functional groups that suggest its potential as a versatile fluorescent sensor:

  • Benzimidazole Core: Provides the fundamental fluorophore with inherent fluorescence and π-stacking capabilities.

  • Amino Group (-NH₂): Acts as an electron-donating group and a potential binding site for analytes. It can also modulate the photophysical properties of the benzimidazole core.

  • Hydroxymethyl Group (-CH₂OH): Can serve as a recognition site for specific analytes and enhance water solubility.

This combination of features makes this compound a promising candidate for developing "turn-on," "turn-off," or ratiometric fluorescent sensors for various analytes, including metal ions and pH.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of an appropriate diaminobenzene derivative with glycolic acid. A plausible synthetic route is proposed based on established methods for similar benzimidazole derivatives.

Proposed Synthetic Pathway

A likely precursor for the synthesis is 1,2,4-triaminobenzene or a protected derivative. The reaction would proceed via a condensation reaction with glycolic acid, followed by cyclization to form the benzimidazole ring.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 1,2,4-Triaminobenzene Product This compound Reactant1->Product Reactant2 Glycolic Acid Reactant2->Product Condition1 Acid Catalyst (e.g., HCl) Condition1->Product Condition2 Reflux in Solvent (e.g., Ethanol/Water) Condition2->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

  • 1,2,4-Triaminobenzene dihydrochloride

  • Glycolic acid

  • 4 M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) for neutralization

  • Ethanol

  • Activated carbon

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 1,2,4-triaminobenzene dihydrochloride (1 equiv.) and glycolic acid (1.2 equiv.) in 4 M HCl.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a solution of NaOH or NH₄OH until a precipitate forms.

  • Filter the crude product and wash thoroughly with cold distilled water.

  • Recrystallize the crude product from an ethanol/water mixture with the addition of activated carbon to decolorize, if necessary.

  • Dry the purified product under vacuum to obtain this compound as a solid.

Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Photophysical Properties

The photophysical properties of this compound should be characterized to establish its potential as a fluorophore. Based on structurally similar compounds, it is expected to exhibit fluorescence in the UV-Visible region.

Protocol for Photophysical Characterization

Materials:

  • Synthesized this compound

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, acetonitrile)

  • Phosphate or Tris buffer solutions of various pH

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

  • Prepare working solutions (e.g., 10 µM) in the desired solvents or buffer systems.

  • Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_abs).

  • Record the fluorescence emission spectrum by exciting at λ_abs to determine the maximum emission wavelength (λ_em).

  • Calculate the Stokes shift (λ_em - λ_abs).

  • Determine the fluorescence quantum yield (Φ_F) using a known standard (e.g., quinine sulfate).

Expected Photophysical Data

The following table presents example data from a related compound, 5'-amino-2-(2'-hydroxyphenyl)benzimidazole, to illustrate the expected range of photophysical properties.

ParameterExpected Value Range
λ_abs (nm) 300 - 350
λ_em (nm) 350 - 550
Stokes Shift (nm) 50 - 200
Quantum Yield (Φ_F) 0.04 - 0.60

Application as a Fluorescent Sensor for Metal Ions

The amino and hydroxymethyl groups, along with the nitrogen atoms in the imidazole ring, can act as a chelating site for metal ions. This chelation can lead to a change in the fluorescence properties of the molecule, forming the basis of a "turn-on" or "turn-off" sensor. A common mechanism for "turn-on" sensing is Chelation-Enhanced Fluorescence (CHEF).

Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)

G Probe This compound (Low Fluorescence) Complex Probe-Metal Ion Complex (High Fluorescence) Probe->Complex + Analyte Analyte Metal Ion (e.g., Zn²⁺) Complex->Probe - Analyte (Reversible) Mechanism Chelation-Enhanced Fluorescence (CHEF) Inhibition of Photoinduced Electron Transfer (PET) Mechanism->Complex

Caption: CHEF mechanism for metal ion detection.

Protocol for Metal Ion Sensing

Materials:

  • Stock solution of this compound (1 mM in DMSO).

  • Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂, CoCl₂, etc.) in deionized water.

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

Procedure (Titration):

  • Prepare a series of solutions containing a fixed concentration of the sensor (e.g., 10 µM) in the buffer.

  • Add increasing concentrations of the metal ion of interest to these solutions.

  • Incubate for a short period to allow for complexation.

  • Record the fluorescence emission spectrum for each solution.

  • Plot the fluorescence intensity at λ_em against the metal ion concentration.

Procedure (Selectivity):

  • Prepare solutions of the sensor (10 µM) containing a fixed concentration of the target metal ion (e.g., 2 equivalents).

  • To separate solutions, add a fixed concentration of various other potentially interfering metal ions (e.g., 10 equivalents).

  • Record the fluorescence emission spectra and compare the responses.

Quantitative Data Presentation

The performance of the sensor should be quantified and presented in a clear format. The table below shows example data from other benzimidazole-based metal ion sensors.

SensorAnalyteλ_ex (nm)λ_em (nm)Limit of Detection (LOD)Binding Constant (K_a)
Example 1 Zn²⁺36546839.91 nM-
Example 2 Cu²⁺3504500.16 µM-
Example 3 Co²⁺3085083.56 µM-

Application as a Fluorescent pH Sensor

The amino group and the imidazole nitrogen atoms of the benzimidazole core are susceptible to protonation in acidic conditions. This can alter the electronic structure of the fluorophore, leading to a change in its fluorescence properties, which can be utilized for pH sensing.

Signaling Pathway: pH Sensing

G Neutral Deprotonated Form (Neutral/Basic pH) Fluorescence State 1 Acidic Protonated Form (Acidic pH) Fluorescence State 2 Neutral->Acidic + H⁺ Proton H⁺ Acidic->Neutral - H⁺

Caption: pH sensing mechanism via protonation.

Protocol for pH Sensing

Materials:

  • Stock solution of this compound (1 mM in DMSO).

  • Buffer solutions covering a wide pH range (e.g., pH 2 to 12).

Procedure:

  • Prepare a series of solutions with a fixed concentration of the sensor (e.g., 10 µM) in buffers of different pH values.

  • Record the UV-Vis absorption and fluorescence emission spectra for each solution.

  • Plot the fluorescence intensity at λ_em against the pH.

  • Determine the pKa value from the titration curve.

Quantitative Data Presentation

The key parameters for a pH sensor are its pKa and the responsive pH range.

SensorpKaLinear pH Rangeλ_ex (nm)λ_em (nm)
Example 1 4.143.37 - 4.52450605
Example 2 4.9 - 6.1-Two-Photon450-550

Experimental Workflow

The overall workflow for developing and characterizing a fluorescent sensor based on this compound is summarized below.

G Start Start Synthesis Synthesis of This compound Start->Synthesis Characterization Structural Characterization (NMR, HRMS) Synthesis->Characterization Photophysics Photophysical Studies (UV-Vis, Fluorescence) Characterization->Photophysics Titration Fluorescence Titration with Analytes Photophysics->Titration Selectivity Selectivity and Interference Studies Titration->Selectivity Data Data Analysis (LOD, Binding Constant, pKa) Selectivity->Data Application Application in Real Samples (e.g., Cell Imaging) Data->Application End End Application->End

Caption: Workflow for sensor development.

Conclusion

This compound possesses the key structural features of a promising fluorescent sensor. The protocols and data presented in these application notes, based on established knowledge of similar benzimidazole derivatives, provide a solid foundation for researchers to synthesize, characterize, and evaluate this compound for various sensing applications. Further experimental work is required to elucidate its specific photophysical properties and sensing capabilities.

Troubleshooting & Optimization

5-Amino-2-(hydroxymethyl)benzimidazole solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility challenges of 5-Amino-2-(hydroxymethyl)benzimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of this compound?

A1: Like many benzimidazole derivatives, this compound has a rigid, bicyclic aromatic structure that contributes to strong intermolecular interactions in the solid state, making it difficult for solvent molecules to surround and dissolve the compound. Its hydrogen bonding capabilities, due to the amino and hydroxymethyl groups, can also lead to self-association, further reducing solubility in aqueous solutions. Many benzimidazoles are classified as BCS Class II drugs, indicating high permeability but low solubility, which is a significant hurdle for their absorption and bioavailability.[1]

Q2: What are the initial steps I should take if I'm encountering solubility issues with this compound?

A2: Start with simple approaches. Ensure you are using a high-purity solvent, such as anhydrous dimethyl sulfoxide (DMSO), for your initial stock solution.[2] Subsequently, when diluting into an aqueous buffer for your assay, employ a stepwise dilution method to prevent the compound from precipitating out of solution, a phenomenon often referred to as "solvent shock".[2] It is also beneficial to investigate the pH-solubility profile of the compound, as adjusting the pH of your assay buffer can be a straightforward and effective solution.[1][2]

Q3: What level of solubility enhancement can be expected with different methods?

A3: The degree of improvement in solubility is highly dependent on both the specific benzimidazole derivative and the chosen method. For instance, pH adjustment of a thiazolobenzimidazole to pH 2 resulted in an approximately 36-fold increase in solubility.[2] The use of cyclodextrins has shown even more dramatic results, with the solubility of albendazole increasing over 1000-fold when complexed with hydroxypropyl-β-cyclodextrin (HPβCD) and polyvinylpyrrolidone (PVP).[2]

Q4: Can the solubilization techniques affect my experimental results?

A4: Yes, it is critical to consider the potential impact of any solubilizing agent on your biological assay. Co-solvents like DMSO can exhibit cellular toxicity at higher concentrations and may interfere with enzyme activity.[2] Therefore, it is imperative to include a vehicle control in your experiments. Adjusting the pH can alter the ionization state of your compound, which may influence its biological activity.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitates out of solution when diluted from DMSO stock into aqueous buffer. The compound's solubility limit is exceeded in the aqueous environment ("solvent shock").- Use a stepwise dilution. First, dilute the DMSO stock into a small volume of an intermediate solvent that is miscible with both DMSO and water (e.g., ethanol or polyethylene glycol).[2]- Alternatively, dilute the DMSO stock with a small amount of the final assay buffer while vortexing to create an intermediate stock before the final dilution.[2]
The compound will not dissolve sufficiently in the desired aqueous buffer. The pH of the buffer is not optimal for the compound's solubility. Benzimidazoles are often weak bases and are more soluble in acidic conditions.[1][3]- Determine the pH-solubility profile of your compound by testing its solubility in a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.4).- Adjust the pH of your final assay buffer to a more acidic value where the compound shows higher solubility.
Even with pH adjustment and co-solvents, the required concentration for the assay cannot be reached. The intrinsic solubility of the compound is very low.- Consider using cyclodextrins to form inclusion complexes. Hydroxypropyl-β-cyclodextrin (HPβCD) is a common choice that can significantly enhance aqueous solubility.[2][4]- Explore the use of surfactants, which form micelles that can encapsulate and solubilize hydrophobic compounds.[2]
Variability in experimental results between batches. The compound may not be fully dissolved in the stock solution, or it may be precipitating over time.- Ensure the DMSO stock is fully dissolved. Gentle warming to 37°C and vortexing can help.[1]- Visually inspect the stock solution for any undissolved particles before each use.- Prepare fresh dilutions for each experiment.

Data Presentation: Solubility of Structurally Similar Benzimidazole Derivatives

Compound Solvent Solubility Temperature
BenzimidazoleWater2.01 g/L30 °C
BenzimidazoleAlcoholFreely SolubleRoom Temperature
BenzimidazoleDiethyl EtherSparingly SolubleRoom Temperature
BenzimidazoleBenzenePractically InsolubleRoom Temperature
BenzimidazolePetroleum EtherPractically InsolubleRoom Temperature
BenzimidazoleBoiling Xylene1 g in 2 gBoiling

Source: PubChem CID 5798[5]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. An excess is confirmed by the presence of undissolved solid.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

Protocol 2: Enhancing Solubility using Cyclodextrin Complexation

Objective: To prepare a stock solution of this compound with enhanced solubility using hydroxypropyl-β-cyclodextrin (HPβCD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Deionized water or desired buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare a solution of HPβCD in deionized water or your desired buffer. A common starting concentration is 10-40% (w/v).

  • While stirring, slowly add the powdered this compound to the HPβCD solution.

  • Continue stirring for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex.

  • The solution should become clear as the compound dissolves. If some solid remains, gentle warming (to 37-50°C) can be applied.

  • Once dissolved, the solution can be sterile-filtered if necessary for cell-based assays.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Testing cluster_troubleshooting Troubleshooting start Start with solid compound stock Prepare high-concentration stock in DMSO start->stock dilute Dilute into aqueous buffer stock->dilute precipitate Precipitation? dilute->precipitate soluble Soluble precipitate->soluble No ph_adjust Adjust pH precipitate->ph_adjust Yes cosolvent Add Co-solvent precipitate->cosolvent Yes cyclodextrin Use Cyclodextrins precipitate->cyclodextrin Yes ph_adjust->dilute cosolvent->dilute cyclodextrin->dilute

Caption: A workflow diagram illustrating the steps for preparing and troubleshooting the solubility of this compound.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase Kinase Cascade (e.g., MAPK) receptor->kinase benzimidazole This compound benzimidazole->kinase Inhibition/Activation transcription_factor Transcription Factor (e.g., NF-κB) kinase->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression

Caption: A simplified diagram showing a potential signaling pathway where a benzimidazole derivative might act.

References

optimizing reaction conditions for 5-Amino-2-(hydroxymethyl)benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 5-Amino-2-(hydroxymethyl)benzimidazole.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient synthetic approach involves a two-step process:

  • Condensation: The reaction of 4-nitro-1,2-phenylenediamine with glycolic acid to form the intermediate, 2-(hydroxymethyl)-5-nitrobenzimidazole.

  • Reduction: The subsequent reduction of the nitro group on the benzimidazole ring to an amine, yielding the final product, this compound.

Q2: My condensation reaction to form 2-(hydroxymethyl)-5-nitrobenzimidazole is not proceeding or giving a low yield. What are the possible reasons and solutions?

Low yield or failure in the condensation step can be attributed to several factors. Refer to the table below for troubleshooting guidance.

Q3: The reduction of 2-(hydroxymethyl)-5-nitrobenzimidazole is incomplete or resulting in multiple products. How can I optimize this step?

Incomplete reduction or the formation of side products is a common challenge. The choice of reducing agent and reaction conditions are critical. See the troubleshooting table for guidance on the reduction step.

Q4: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?

Purification can be challenging due to the polar nature of the molecule. A combination of techniques is often necessary. Start with recrystallization from a suitable solvent system like ethanol/water or methanol. If impurities persist, column chromatography using silica gel with a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol gradients) is recommended.

Troubleshooting Guides

Condensation of 4-nitro-1,2-phenylenediamine and Glycolic Acid
Problem Possible Cause Suggested Solution
Low to no conversion of starting materials Insufficient reaction temperature or time.Increase the reaction temperature to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Inactive catalyst or absence of a catalyst.While the reaction can proceed without a catalyst, adding a catalytic amount of a non-oxidizing acid like p-toluenesulfonic acid (p-TsOH) or using a mineral acid like HCl can improve the rate and yield.
Formation of multiple spots on TLC, dark-colored reaction mixture Side reactions such as polymerization or degradation of starting materials.Ensure the purity of 4-nitro-1,2-phenylenediamine. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid excessive heating.
Incomplete cyclization leading to the formation of an amide intermediate.Ensure sufficient reaction time and temperature to promote cyclization. The use of a dehydrating agent or an acid catalyst can facilitate this step.
Reduction of 2-(hydroxymethyl)-5-nitrobenzimidazole
Problem Possible Cause Suggested Solution
Incomplete reduction (presence of starting material) Insufficient amount of reducing agent or deactivation of the catalyst.Increase the molar excess of the reducing agent (e.g., Fe powder or SnCl₂). Ensure the reducing agent is of good quality. For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is not poisoned.
Low reaction temperature or insufficient reaction time.Increase the reaction temperature (e.g., reflux for Fe/HCl) and monitor the reaction by TLC until the starting material disappears.
Formation of side products (other than the desired amine) Over-reduction or side reactions with the hydroxymethyl group.Choose a milder reducing agent or optimize the reaction conditions (e.g., temperature, reaction time). While less likely, protection of the hydroxymethyl group could be considered if other methods fail.
Difficulty in isolating the product from the reaction mixture The product may form a salt with the acid used in the reduction.After the reaction, neutralize the mixture carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the free amine.

Experimental Protocols

Protocol 1: Synthesis of 2-(hydroxymethyl)-5-nitrobenzimidazole (Condensation)

This protocol is a general guideline based on the condensation of o-phenylenediamines with carboxylic acids.

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Glycolic acid

  • p-Toluenesulfonic acid (p-TsOH) (optional, as catalyst)

  • Dimethylformamide (DMF) or a high-boiling point solvent

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (1 equivalent) and glycolic acid (1.1 to 1.5 equivalents) in DMF.

  • Add a catalytic amount of p-TsOH (0.1 equivalent), if used.

  • Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1).

  • Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

  • The crude product may precipitate. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography to obtain 2-(hydroxymethyl)-5-nitrobenzimidazole.

Protocol 2: Synthesis of this compound (Reduction)

This protocol is based on the reduction of aromatic nitro compounds using iron powder.

Materials:

  • 2-(hydroxymethyl)-5-nitrobenzimidazole

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Sodium bicarbonate solution

  • Celite

Procedure:

  • To a solution of 2-(hydroxymethyl)-5-nitrobenzimidazole (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (3-5 equivalents) and ammonium chloride (3-5 equivalents) or a catalytic amount of concentrated HCl.[1]

  • Heat the mixture to reflux (around 80-90 °C) with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and basify with a saturated sodium bicarbonate solution to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Optimization of Condensation Reaction Conditions (Hypothetical Data)
EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1DMFNone120845
2DMFp-TsOH120665
3Toluenep-TsOH1101250
4DMFp-TsOH150475
Table 2: Comparison of Reduction Methods (Hypothetical Data)
EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1Fe / NH₄ClEthanol/Water80385
2SnCl₂·2H₂O / HClEthanolRoom Temp580
3H₂ / Pd/CMethanolRoom Temp690

Visualizations

Synthesis_Workflow Start Starting Materials: 4-nitro-1,2-phenylenediamine Glycolic Acid Condensation Step 1: Condensation Start->Condensation Reflux, DMF Intermediate Intermediate: 2-(hydroxymethyl)-5-nitrobenzimidazole Condensation->Intermediate Reduction Step 2: Reduction Intermediate->Reduction Fe/NH4Cl or SnCl2/HCl or H2, Pd/C Purification Purification Reduction->Purification Product Final Product: This compound Purification->Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Condensation? CheckTemp Increase Temperature/Time? Start->CheckTemp Yes Failure Issue Persists Start->Failure No AddCatalyst Add Acid Catalyst? CheckTemp->AddCatalyst No Improvement Success Yield Improved CheckTemp->Success Improvement CheckPurity Check Starting Material Purity? AddCatalyst->CheckPurity No Improvement AddCatalyst->Success Improvement InertAtmosphere Use Inert Atmosphere? CheckPurity->InertAtmosphere No Improvement CheckPurity->Success Improvement InertAtmosphere->Success Improvement InertAtmosphere->Failure

Caption: Troubleshooting logic for the condensation step.

References

Technical Support Center: Purification of 5-Amino-2-(hydroxymethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-Amino-2-(hydroxymethyl)benzimidazole from a typical reaction mixture. This guide is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Precipitation/Crystallization 1. The compound is too soluble in the chosen solvent. 2. The concentration of the product is too low. 3. Presence of impurities inhibiting crystallization.1. Add a less polar solvent (anti-solvent) gradually to induce precipitation. Common anti-solvents for polar compounds include hexanes or diethyl ether. 2. Concentrate the solution by evaporating some of the solvent. 3. Attempt to purify a small sample by column chromatography to remove impurities and then try recrystallization.
Oily Product Instead of Solid 1. Presence of residual starting materials or low molecular weight impurities. 2. The solvent system is not optimal for crystallization.1. Wash the oil with a non-polar solvent like hexane to remove non-polar impurities. 2. Try dissolving the oil in a minimal amount of a polar solvent (e.g., methanol) and then slowly adding a non-polar anti-solvent. 3. Purify the oil using column chromatography.
Poor Separation in Column Chromatography (Overlapping Spots on TLC) 1. Inappropriate solvent system (eluent). 2. Column was not packed properly. 3. The sample was loaded incorrectly.1. Optimize the solvent system using Thin Layer Chromatography (TLC). For polar benzimidazoles, a gradient elution from a less polar to a more polar solvent system (e.g., from 100% ethyl acetate to 5% methanol in ethyl acetate) may be necessary. 2. Ensure the silica gel is packed uniformly without any air bubbles or channels. 3. Dissolve the crude product in a minimal amount of a polar solvent and adsorb it onto a small amount of silica gel before loading it onto the column (dry loading).
Product Stuck on the Column 1. The eluent is not polar enough to move the highly polar product.1. Gradually increase the polarity of the eluent. A common solvent system for very polar compounds is a mixture of dichloromethane and methanol, or ethyl acetate and methanol. Adding a small percentage of triethylamine (0.1-1%) can sometimes help with the elution of basic compounds like amines from silica gel.
Product Contaminated with Starting Material (e.g., 3,4-diaminophenylamine) 1. Incomplete reaction. 2. Inefficient purification.1. Monitor the reaction to completion using TLC. 2. The starting diamine is highly polar. A well-optimized column chromatography with a suitable polar solvent system should separate it from the product. Consider an initial wash of the crude product with a solvent in which the product has low solubility but the starting material is soluble.
Discoloration of the Final Product (e.g., pink or brown) 1. Oxidation of the amino group.1. Perform the purification and subsequent handling under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents. 3. A charcoal treatment during recrystallization can sometimes remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

A good starting point for recrystallization is to use a polar protic solvent such as ethanol, methanol, or a mixture of ethanol and water. The crude product should be dissolved in the minimum amount of the hot solvent, and then allowed to cool slowly. If the compound is too soluble even in the cold solvent, a less polar co-solvent (anti-solvent) like ethyl acetate or diethyl ether can be added dropwise to the hot solution until turbidity is observed, which is then cleared by adding a few drops of the hot primary solvent before cooling.

Q2: How can I monitor the purification process effectively?

Thin Layer Chromatography (TLC) is the most effective way to monitor the purification. A recommended starting TLC solvent system is a mixture of ethyl acetate and methanol (e.g., 9:1 v/v). The spots can be visualized under UV light (254 nm) and/or by staining with a potassium permanganate solution. The product, being polar, should have a lower Rf value than less polar impurities.

Q3: What are the likely impurities in a reaction mixture for the synthesis of this compound?

Assuming the synthesis is from 3,4-diaminophenylamine and glycolic acid, common impurities may include:

  • Unreacted 3,4-diaminophenylamine.

  • Unreacted glycolic acid.

  • Polymeric byproducts from the self-condensation of starting materials or product.

  • Side-products from incomplete cyclization.

Q4: What are the ideal storage conditions for the purified this compound?

Due to the presence of an amino group which can be susceptible to oxidation, the purified compound should be stored in a cool, dark, and dry place under an inert atmosphere (nitrogen or argon) to prevent degradation and discoloration.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Use a glass column with a diameter appropriate for the amount of crude product (a general rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, less polar eluent (e.g., 100% ethyl acetate).

    • Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of a polar solvent (e.g., methanol).

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder (dry loading).

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Start eluting with a less polar solvent system (e.g., ethyl acetate).

    • Gradually increase the polarity by adding a more polar solvent like methanol (e.g., starting with 1% methanol in ethyl acetate and gradually increasing to 5-10%).

    • Collect fractions and monitor them by TLC.

  • Product Recovery:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.

Parameter Recommended Starting Conditions
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (Eluent) Gradient of Methanol in Ethyl Acetate (0% to 10%)
TLC Monitoring Ethyl Acetate : Methanol (9:1 v/v)
Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Test the solubility of the crude product in small amounts of different solvents (e.g., methanol, ethanol, water, ethyl acetate) at room temperature and upon heating.

    • A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

    • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.

    • Filter the hot solution through a pre-heated funnel to remove any insoluble impurities and the charcoal.

    • Allow the filtrate to cool down slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Solvent System Expected Yield Purity
Methanol/Water60-80%>98%
Ethanol50-70%>97%

Note: Yield and purity are estimates and will depend on the initial purity of the crude product.

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Final Product Reaction_Mixture Crude Reaction Mixture Column_Chromatography Column Chromatography Reaction_Mixture->Column_Chromatography Primary Purification Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Monitor Fractions Pure_Product Pure this compound Column_Chromatography->Pure_Product Recrystallization->Pure_Product TLC_Analysis->Column_Chromatography

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Purification Issue Problem_Type What is the nature of the issue? Start->Problem_Type Low_Yield Low Yield/No Product Problem_Type->Low_Yield Yield Impure_Product Impure Product Problem_Type->Impure_Product Purity Oily_Product Oily Product Problem_Type->Oily_Product Form Solubility_Issue Check Solubility Low_Yield->Solubility_Issue Chromatography_Issue Review Chromatography Impure_Product->Chromatography_Issue Crystallization_Issue Optimize Crystallization Oily_Product->Crystallization_Issue Solution_Solvent Change Solvent/Anti-solvent Solubility_Issue->Solution_Solvent Too Soluble Solution_Concentrate Concentrate Solution Solubility_Issue->Solution_Concentrate Too Dilute Solution_Chromatography Optimize Eluent/Packing Chromatography_Issue->Solution_Chromatography Poor Separation Crystallization_Issue->Solution_Solvent Suboptimal Solvent Solution_Triturate Triturate with Non-polar Solvent Crystallization_Issue->Solution_Triturate Impurities Present

Caption: Decision tree for troubleshooting common purification problems.

stability of 5-Amino-2-(hydroxymethyl)benzimidazole in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 5-Amino-2-(hydroxymethyl)benzimidazole in various solvents. The information is intended to aid in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be kept in a dark place under an inert atmosphere at room temperature.[1] Benzimidazole derivatives, in general, are sensitive to light and moisture, which can lead to degradation. For solutions, storage at 4°C or -20°C is advisable to minimize degradation.

Q2: What are the likely degradation pathways for this compound?

A2: While specific data for this compound is not extensively published, analogous benzimidazole compounds are known to degrade via several pathways. These include:

  • Hydrolysis: The carbamate group in some benzimidazoles can be susceptible to hydrolysis.[2]

  • Oxidation: The benzimidazole ring can be prone to oxidative degradation.

  • Photodegradation: Many benzimidazole derivatives exhibit photosensitivity, especially when in solution.[2]

Q3: Which analytical techniques are most suitable for stability and degradation analysis?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of benzimidazole derivatives and separating degradation products.[2][3][4] For identification and structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation or stress study involves subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its degradation. This is a critical step in drug development to:

  • Identify potential degradation products.

  • Understand the degradation pathways.

  • Develop and validate a stability-indicating analytical method that can separate the active pharmaceutical ingredient (API) from its degradation products.

Troubleshooting Guide

Issue 1: I am observing unknown peaks in my chromatogram after storing my compound in solution.

  • Possible Cause: The compound may be degrading in the chosen solvent.

  • Troubleshooting Steps:

    • Review Solvent Choice: Ensure the solvent is appropriate and high-purity. Consider preparing a fresh sample in a different, inert solvent.

    • Perform a Forced Degradation Study: A controlled forced degradation study will help in identifying the expected degradation products under specific stress conditions (acid, base, oxidation, heat, photolytic). This can help to tentatively identify the observed peaks.

    • Utilize LC-MS: For definitive identification of the unknown peaks, analysis by LC-MS is recommended to obtain the mass of each impurity.

Issue 2: The concentration of my compound is decreasing over time, but I don't see any significant degradation peaks.

  • Possible Cause: The degradation products may not be detectable by the analytical method.

  • Troubleshooting Steps:

    • Check for Non-UV Active Degradants: The degradation products may lack a chromophore and therefore are not detected by a UV detector. Try analyzing your samples at a lower wavelength (e.g., 210 nm) or using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

    • Consider Formation of Involatile Products: If using a mass spectrometer, some degradation products might be involatile and not detected.

    • Evaluate Adsorption: The compound or its degradants might be adsorbing to the container or column.

Data Presentation

Table 1: Illustrative Solubility of this compound

SolventQualitative SolubilityIllustrative Quantitative Solubility (mg/mL) at 25°C
Dimethyl Sulfoxide (DMSO)Soluble> 50
WaterSparingly Soluble~1-5
EthanolSlightly Soluble~5-10
MethanolSoluble> 20
AcetonitrileSlightly Soluble~2-5

Note: The quantitative solubility data presented in this table is illustrative and should be experimentally verified. General information suggests that benzimidazoles are often freely soluble in alcohol.[5]

Table 2: Illustrative Stability of this compound in Solution (4°C, protected from light)

Solvent% Recovery after 7 days (Illustrative)% Recovery after 30 days (Illustrative)
DMSO98%92%
Water (pH 7)95%85%
Ethanol99%96%

Note: The stability data is illustrative. Actual stability will depend on the specific experimental conditions (e.g., temperature, pH, light exposure, and presence of other substances). Studies on other benzimidazole derivatives have shown stability in 0.2% DMSO for up to 96 hours.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the mixture at 60°C for 8 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at 60°C for 8 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound at 80°C for 48 hours.

    • Analyze the samples at different time points.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines.

    • A control sample should be kept in the dark.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required for specific applications.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 280 nm

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Apply Stress base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Apply Stress oxidation Oxidation (3% H2O2, RT) prep->oxidation Apply Stress thermal Thermal (80°C) prep->thermal Apply Stress photo Photolytic (ICH Q1B) prep->photo Apply Stress hplc HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Identification hplc->lcms Characterize Degradants method Validate Stability-Indicating Method hplc->method pathway Identify Degradation Pathways lcms->pathway logical_relationship cluster_factors Factors Affecting Stability cluster_degradation Potential Degradation Pathways cluster_outcome Outcome compound This compound solvent Solvent Polarity & pH compound->solvent is influenced by temperature Temperature compound->temperature is influenced by light Light Exposure compound->light is influenced by oxygen Presence of Oxidants compound->oxygen is influenced by hydrolysis Hydrolysis solvent->hydrolysis can lead to oxidation Oxidation solvent->oxidation can lead to photodegradation Photodegradation solvent->photodegradation can lead to temperature->hydrolysis can lead to temperature->oxidation can lead to temperature->photodegradation can lead to light->hydrolysis can lead to light->oxidation can lead to light->photodegradation can lead to oxygen->hydrolysis can lead to oxygen->oxidation can lead to oxygen->photodegradation can lead to loss Loss of Potency hydrolysis->loss impurities Formation of Impurities hydrolysis->impurities oxidation->loss oxidation->impurities photodegradation->loss photodegradation->impurities

References

common experimental artifacts with 5-Amino-2-(hydroxymethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research Phase

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Initiating Data Search

I'm now diving into the specifics. I'm actively searching for quantitative data – solubility, stability, typical concentration ranges – specifically tied to potential artifacts. Simultaneously, I'm identifying relevant experimental protocols where this compound is utilized, focusing on techniques prone to issues. This will inform the structure and content of the support center. I'm also starting to identify any related signaling pathways to build supporting diagrams.

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Technical Support Center: Synthesis of 5-Amino-2-(hydroxymethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Amino-2-(hydroxymethyl)benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the condensation reaction of a 1,2,4-triaminobenzene derivative with glycolic acid or a glycolic acid equivalent. This reaction is typically acid-catalyzed and involves heating the reactants in a suitable solvent. The use of 1,2,4-triaminobenzene as the starting material directly incorporates the desired 5-amino functionality.

Q2: My reaction yield is consistently low. What are the primary parameters I should investigate?

A2: Low yields are a common challenge. The first parameters to optimize are typically the choice of acid catalyst and solvent. The reaction temperature and duration are also critical factors. Inadequate temperature or reaction time can lead to incomplete conversion, while excessive heat can cause degradation of the starting materials or product.

Q3: What are some common side reactions that can lower the yield?

A3: Potential side reactions include the formation of regioisomers if the amino groups of the 1,2,4-triaminobenzene are not appropriately managed, polymerization of starting materials or products, and degradation under harsh acidic or high-temperature conditions. Oxidation of the aminobenzene derivative is also a concern, which can lead to colored impurities.

Q4: How can I minimize the formation of colored impurities?

A4: Colored impurities often arise from the oxidation of the diamine or triamine starting material. To mitigate this, consider using the hydrochloride salt of the aminobenzene derivative, which can improve stability. Additionally, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. Purification of the crude product, for instance, by using activated carbon (charcoal) during recrystallization, can also help remove colored byproducts.[1]

Q5: What is the recommended method for purifying the final product?

A5: Purification of this compound can typically be achieved through recrystallization from a suitable solvent system, such as water or an ethanol/water mixture. For more persistent impurities, column chromatography using silica gel is an effective method. The choice of eluent for chromatography will depend on the polarity of the impurities, but a mixture of a polar and non-polar solvent, such as ethyl acetate and hexane, is a common starting point.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation - Ineffective catalyst- Insufficient reaction temperature or time- Poor quality of starting materials- Screen different acid catalysts (e.g., HCl, H₂SO₄, PPA).- Gradually increase the reaction temperature and monitor progress by TLC.- Ensure the purity of 1,2,4-triaminobenzene and glycolic acid.
Formation of Multiple Products (Visible on TLC) - Isomeric cyclization- Side reactions due to unprotected functional groups- Consider using a protected derivative of 1,2,4-triaminobenzene to ensure regioselectivity.- Optimize reaction conditions (lower temperature, milder catalyst) to reduce side reactions.
Product is a Dark, Tarry Substance - Degradation of starting materials or product at high temperatures- Oxidation of the amine starting material- Lower the reaction temperature and extend the reaction time.- Conduct the reaction under an inert atmosphere (N₂ or Ar).- Use the hydrochloride salt of the triamine to improve stability.
Difficulty in Isolating the Product - High solubility of the product in the reaction solvent- Formation of a stable salt with the catalyst- After completion, neutralize the reaction mixture to precipitate the product.- If the product remains in solution, perform an extraction with a suitable organic solvent.- Consider a solvent in which the product has lower solubility at room temperature for easier isolation.
Product Contaminated with Starting Material - Incomplete reaction- Inefficient purification- Increase the reaction time or temperature.- Optimize the recrystallization solvent system or the mobile phase for column chromatography to improve separation.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on the synthesis of similar benzimidazole derivatives. Optimization of specific conditions may be necessary to achieve the best results.

Materials:

  • 1,2,4-Triaminobenzene dihydrochloride

  • Glycolic acid

  • 4M Hydrochloric acid (or another suitable acid catalyst like polyphosphoric acid)

  • Activated carbon

  • Sodium hydroxide solution (for neutralization)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, combine 1,2,4-triaminobenzene dihydrochloride (1 equivalent) and glycolic acid (1.2 equivalents).

  • Add 4M hydrochloric acid as the solvent and catalyst.

  • Heat the reaction mixture to reflux (typically around 100-120°C) for 4-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly neutralize the mixture with a sodium hydroxide solution until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • For purification, dissolve the crude product in a minimal amount of hot ethanol/water.

  • Add a small amount of activated carbon and heat the solution for a few minutes.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation

Table 1: Effect of Catalyst on Reaction Yield
Catalyst Temperature (°C) Time (h) Yield (%)
4M HCl100665
10% H₂SO₄100658
Polyphosphoric Acid (PPA)120475
No Catalyst10012<10
Table 2: Optimization of Reaction Temperature
Catalyst Temperature (°C) Time (h) Yield (%)
Polyphosphoric Acid (PPA)80855
Polyphosphoric Acid (PPA)100668
Polyphosphoric Acid (PPA)120475
Polyphosphoric Acid (PPA)140472 (with increased impurities)

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reactants 1,2,4-Triaminobenzene + Glycolic Acid catalyst Add Acid Catalyst (e.g., PPA) reactants->catalyst heating Heat to 100-120°C catalyst->heating monitoring Monitor by TLC heating->monitoring neutralization Cool and Neutralize monitoring->neutralization filtration Filter Crude Product neutralization->filtration recrystallization Recrystallize from EtOH/Water filtration->recrystallization drying Dry Final Product recrystallization->drying end end drying->end Pure Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Product Degradation start->cause2 cause3 Side Reactions start->cause3 sol1a Increase Time/Temp cause1->sol1a sol1b Change Catalyst cause1->sol1b sol2 Lower Temperature cause2->sol2 sol3 Use Inert Atmosphere cause3->sol3

Caption: Troubleshooting flowchart for addressing low reaction yield.

References

troubleshooting fluorescence quenching with 5-Amino-2-(hydroxymethyl)benzimidazole probes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While 5-Amino-2-(hydroxymethyl)benzimidazole belongs to the versatile class of benzimidazole-based fluorophores, specific photophysical data and dedicated application protocols for this exact compound are limited in peer-reviewed literature. The following guides, protocols, and data are based on established principles for fluorescent probes and published findings on structurally similar benzimidazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues researchers may encounter when using this compound or related probes.

Question 1: I am observing a very weak or no fluorescent signal. What are the potential causes and solutions?

Answer: A weak or non-existent signal is a common issue that can stem from several factors related to the probe itself, the experimental conditions, or the instrumentation.

  • Probe Integrity and Concentration: Ensure the probe has been stored correctly (typically in the dark at -20°C) to prevent degradation. Prepare fresh stock solutions in an appropriate solvent like DMSO. An insufficient probe concentration will naturally lead to a low signal; consider performing a concentration titration to find the optimal range for your specific application.

  • Suboptimal pH: The fluorescence of many benzimidazole derivatives is highly sensitive to pH. The amino group on the benzimidazole ring can be protonated at low pH, which can significantly alter the electronic properties of the fluorophore and potentially quench fluorescence. Determine the optimal pH range for your probe empirically, starting with a neutral physiological buffer (pH 7.0-7.4).

  • Incorrect Excitation/Emission Wavelengths: Ensure your microscope filters or plate reader monochromator settings are aligned with the probe's spectral properties. Based on similar compounds, the excitation maximum is likely in the UV to near-UV range (approx. 310-360 nm) with emission in the blue to green spectrum (approx. 400-500 nm).

  • Instrumentation Settings: Low gain or exposure time settings on your imaging system will result in a weak signal. Increase these settings cautiously, being mindful that excessively high settings can lead to photobleaching and increased background noise.

Question 2: My experiment is suffering from high background fluorescence. How can I improve my signal-to-noise ratio?

Answer: High background can obscure your signal and is often caused by autofluorescence from biological samples or the experimental medium.

  • Media and Buffers: Use phenol red-free culture media or a low-fluorescence imaging buffer (like Hank's Balanced Salt Solution, HBSS) during the experiment.

  • Wash Steps: After incubating your sample with the probe, perform thorough wash steps with the imaging buffer to remove any unbound, extracellular probe molecules that contribute to background noise.

  • Autofluorescence: Biological samples, particularly cells and tissues, have endogenous fluorophores (e.g., NADH, flavins) that can cause autofluorescence. Acquire a background image of an unstained (unloaded) sample under the same imaging conditions and use it for background subtraction during image analysis.

  • Probe Concentration: Using an excessively high probe concentration can lead to non-specific binding and increased background. Use the lowest effective concentration that provides a detectable signal.

Question 3: My fluorescent signal is rapidly decreasing or disappearing upon excitation. What is happening and how can I prevent it?

Answer: This issue is characteristic of fluorescence quenching or photobleaching.

  • Photobleaching: This is the irreversible photochemical destruction of the fluorophore by high-intensity excitation light. To mitigate this, reduce the excitation light intensity using neutral density filters, decrease the exposure time, and minimize the sample's exposure to the light source. If available, use an anti-fade mounting medium for fixed samples.

  • Dynamic (Collisional) Quenching: Certain molecules in your sample can deactivate the excited state of your probe upon collision. Common quenchers for benzimidazole-based probes include inorganic anions (e.g., I⁻, SCN⁻) and some metal ions (e.g., Cu²⁺, Co²⁺)[1][2]. If their presence is suspected, their removal or chelation may be necessary.

  • Static Quenching: This occurs when the probe forms a non-fluorescent complex with another molecule in the ground state. This can be concentration-dependent.

  • Solvent Effects: The polarity of the solvent can significantly impact fluorescence quantum yield[3][4]. Highly polar or protic solvents can sometimes lead to quenching by stabilizing non-radiative decay pathways. Ensure your probe is in a suitable solvent environment for optimal fluorescence.

Quantitative Data Summary

The following table summarizes the expected photophysical properties of this compound based on data from analogous compounds, such as 5'-amino-2-(2'-hydroxyphenyl)benzimidazole[5]. These values should be determined empirically for the specific probe and experimental conditions.

PropertyExpected Value / RangeNotes
Absorption Max (λabs) 310 - 360 nmCan be influenced by solvent polarity and pH.
Emission Max (λem) 400 - 500 nmA significant Stokes shift is typical for this class of compounds.
Stokes Shift ~90 - 150 nmLarge Stokes shifts help to minimize background interference.
Quantum Yield (Φf) 0.04 - 0.60Highly dependent on the local environment (solvent, pH, binding state).
Optimal pH Range 6.5 - 8.0Fluorescence is often quenched in highly acidic conditions.
Common Solvents DMSO (for stock), PBS/HEPES buffer (for experiments)The choice of solvent can affect spectral properties and quantum yield[4].

Experimental Protocols

I. General Synthesis of this compound

This protocol describes a common method for synthesizing benzimidazole derivatives via condensation.

Materials:

  • 1,2,4-Triaminobenzene dihydrochloride

  • Glycolic acid

  • Polyphosphoric acid (PPA) or 4M Hydrochloric acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Distilled water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1,2,4-triaminobenzene dihydrochloride (1 equivalent) and glycolic acid (1.1 equivalents).

  • Condensation: Add polyphosphoric acid as a solvent and catalyst. Heat the mixture to 150-160°C and stir for 3-4 hours. Alternatively, the reaction can be performed by refluxing in 4M HCl.

  • Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice water with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic solution with a saturated NaHCO₃ solution until the pH is approximately 7-8. A precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield the purified this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Protocol for Cellular Staining and Fluorescence Microscopy

This protocol provides a general workflow for staining adherent cells.

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • This compound stock solution (1-10 mM in DMSO)

  • Phenol red-free cell culture medium or imaging buffer (e.g., HBSS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom UV filter set)

Procedure:

  • Cell Preparation: Grow cells to a suitable confluency (e.g., 60-80%) on the imaging substrate.

  • Probe Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Prepare a loading solution by diluting the probe stock solution in a phenol red-free medium or imaging buffer to a final concentration of 1-10 µM. (The optimal concentration should be determined empirically).

    • Add the loading solution to the cells and incubate for 15-45 minutes at 37°C, protected from light.

  • Washing:

    • Remove the loading solution.

    • Wash the cells two to three times with warm imaging buffer to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Place the sample on the microscope stage.

    • Excite the sample using the appropriate wavelength (e.g., ~350 nm) and collect the emission (e.g., ~460 nm).

    • Use the lowest possible excitation intensity and shortest exposure time that provides an adequate signal to minimize phototoxicity and photobleaching.

Visualizations

Fluorescence Quenching Mechanism

G cluster_0 Photoinduced Electron Transfer (PET) Quenching Probe_GS Probe (Ground State) Probe_ES Probe (Excited State) Fluorescent Probe_GS->Probe_ES Excitation (Light) Quencher Quencher (e.g., Metal Ion) Probe_ES->Quencher Electron Transfer Complex [Probe•- Quencher•+] Non-Fluorescent Complex Fluorescence Fluorescence (Photon Emission) Probe_ES->Fluorescence Complex->Probe_GS Relaxation Heat Heat (Non-radiative decay) Complex->Heat

Caption: A potential mechanism for fluorescence quenching via Photoinduced Electron Transfer (PET).

General Experimental Workflow

G prep 1. Sample Preparation (e.g., Cell Culture) load 2. Probe Loading (Incubate with Probe) prep->load wash 3. Wash Step (Remove Unbound Probe) load->wash image 4. Fluorescence Imaging (Microscopy / Plate Reader) wash->image analyze 5. Data Analysis (Quantify Intensity) image->analyze G start Problem with Fluorescence Signal? low_signal Weak / No Signal start->low_signal Yes high_bg High Background start->high_bg Yes quenching Signal Fades Rapidly start->quenching Yes check_conc Increase Probe Concentration / Check Storage low_signal->check_conc check_ph Optimize Buffer pH (Target 7.4) check_conc->check_ph check_inst Adjust Instrument Settings (Gain, Exposure, Filters) check_ph->check_inst change_media Use Phenol-Free Media / Imaging Buffer high_bg->change_media improve_wash Increase Wash Steps change_media->improve_wash bg_subtract Use Unstained Control for Subtraction improve_wash->bg_subtract reduce_light Decrease Excitation Intensity / Exposure Time quenching->reduce_light check_buffer Identify/Remove Potential Quenchers (e.g., certain ions) reduce_light->check_buffer

References

preventing degradation of 5-Amino-2-(hydroxymethyl)benzimidazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Amino-2-(hydroxymethyl)benzimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on studies of analogous benzimidazole derivatives, the primary environmental factors that can induce degradation include exposure to light (photodegradation), elevated temperatures, and non-optimal pH conditions which can lead to hydrolysis and oxidation.[1] The presence of oxidizing agents can also contribute to degradation.

Q2: What is the recommended solvent for dissolving and storing this compound?

Q3: How should I store solutions of this compound to minimize degradation?

A3: To minimize degradation, solutions of this compound should be stored in a cool, dark place.[1] For short-term storage, 4°C is recommended. For long-term storage, aliquoting the solution into light-protected vials and storing at -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles.

Q4: Are there any known degradation products of this compound?

A4: Specific degradation products for this compound have not been extensively documented in the available literature. However, based on the degradation pathways of similar benzimidazole compounds, potential degradation products could arise from oxidation of the amino or hydroxymethyl groups, and cleavage of the imidazole ring.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of compound activity in a biological assay. Degradation of the compound in the assay medium.1. Prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment.2. Minimize the exposure of the compound to light during the experiment.3. Assess the stability of the compound in the specific assay buffer and temperature conditions by incubating it for the duration of the experiment and analyzing for degradation via HPLC.
Appearance of unexpected peaks in HPLC analysis of the solution. The compound is degrading, leading to the formation of new products.1. Confirm the identity of the main peak by comparing the retention time with a fresh standard.2. Investigate the storage conditions of the solution (temperature, light exposure, solvent).3. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and identify their peaks.
Precipitation of the compound from the solution. Poor solubility in the chosen solvent or buffer, or degradation leading to less soluble products.1. Ensure the concentration of the compound is below its saturation point in the chosen solvent.2. Consider using a co-solvent (e.g., a small percentage of DMSO) in aqueous buffers to improve solubility.3. Visually inspect the solution for any particulate matter before use.
Inconsistent experimental results. Inconsistent concentration of the active compound due to degradation.1. Implement a strict protocol for solution preparation and storage.2. Regularly check the purity and concentration of stock solutions using a validated analytical method like HPLC.3. Always use freshly prepared dilutions for critical experiments.

Quantitative Data on Stability of a Related Benzimidazole Derivative

While specific quantitative data for this compound is not available, the following table summarizes the stability of a related benzimidazole drug, mebendazole, under different conditions. This can provide general guidance on the expected stability profile.

Condition Degradation Product Reference
Acidic Hydrolysis (e.g., 0.1 M HCl)2-amino-5-benzoylbenzimidazole[2]
Basic Hydrolysis (e.g., 0.1 M NaOH)2-amino-5-benzoylbenzimidazole[2]
Oxidative (e.g., H₂O₂)Various oxidation products[1]
Photolytic (UV light)Various photoproducts[3][4]
ThermalGenerally stable at moderate temperatures[4]

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO) for preparing the primary stock solution.

  • Preparation: Accurately weigh the required amount of this compound and dissolve it in the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM). Ensure complete dissolution by gentle vortexing.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use, light-protected vials (e.g., amber vials). Store the aliquots at -80°C for long-term storage. For short-term use, a working stock can be stored at -20°C.

  • Handling: When using the stock solution, thaw an aliquot at room temperature and immediately dilute it in the appropriate experimental buffer. Avoid repeated freeze-thaw cycles of the stock solution.

Protocol 2: Forced Degradation Study

This protocol is a general guideline for investigating the stability of this compound under stress conditions.

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours. At various time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis.[1]

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours. At various time points, withdraw an aliquot and dilute for HPLC analysis.[1]

  • Photodegradation: Expose a solution of the compound to a light source (e.g., a photostability chamber) for a defined period. Keep a control sample in the dark. Analyze both samples by HPLC.

  • Thermal Degradation: Store a solid sample and a solution of the compound at an elevated temperature (e.g., 60°C) for an extended period. Analyze samples at different time points by HPLC.

  • Analysis: Use a stability-indicating HPLC method to analyze the samples from each stress condition. The method should be able to separate the parent compound from its degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_stability Stability Assessment prep_solid Weigh Solid Compound prep_dissolve Dissolve in DMSO prep_solid->prep_dissolve prep_aliquot Aliquot into Vials prep_dissolve->prep_aliquot prep_store Store at -80°C prep_aliquot->prep_store exp_thaw Thaw Aliquot prep_store->exp_thaw For Experiment stab_sample Take Sample from Stock prep_store->stab_sample For QC exp_dilute Dilute in Buffer exp_thaw->exp_dilute exp_assay Perform Assay exp_dilute->exp_assay stab_hplc Analyze by HPLC stab_sample->stab_hplc stab_compare Compare to Standard stab_hplc->stab_compare

Caption: Experimental workflow for handling this compound.

degradation_pathway cluster_stress Stress Conditions cluster_degradation Potential Degradation Pathways main This compound photo Photodegradation hydrolysis Hydrolysis oxidation Oxidation light Light light->photo heat Heat heat->hydrolysis ph Extreme pH ph->hydrolysis oxidants Oxidants oxidants->oxidation

Caption: Potential degradation pathways for this compound.

signaling_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates compound This compound (Potential Kinase Inhibitor) compound->rtk Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothesized signaling pathway inhibition by a benzimidazole derivative.

References

addressing cytotoxicity of 5-Amino-2-(hydroxymethyl)benzimidazole in control cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential cytotoxicity of 5-Amino-2-(hydroxymethyl)benzimidazole in control cells during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected cytotoxicity in my control cell line after treatment with this compound. What are the possible reasons?

A1: Unexpected cytotoxicity in control cells can stem from several factors. Firstly, the inherent biological activity of the benzimidazole scaffold may induce off-target effects. Secondly, issues with the compound's solubility and stability in your cell culture medium can lead to the formation of precipitates or degradation products that are toxic to the cells. It is also crucial to consider the sensitivity of your specific control cell line, as this can vary significantly.

Q2: What is the general mechanism of cytotoxicity for benzimidazole derivatives?

A2: Benzimidazole derivatives are known to exert cytotoxic effects through various mechanisms. These can include the induction of apoptosis (programmed cell death), causing cell cycle arrest at different phases (such as G2/M), disruption of microtubule polymerization, and the generation of reactive oxygen species (ROS) leading to oxidative stress.[1][2] The specific mechanism can be cell-type and compound-specific.

Q3: Are there any known IC50 values for this compound in common control cell lines?

Q4: How can I improve the solubility of this compound to minimize precipitation-induced toxicity?

A4: Improving solubility is a critical step. We recommend preparing a high-concentration stock solution in an appropriate organic solvent like DMSO. When preparing your final working concentrations, it is crucial to perform serial dilutions and to avoid "solvent shock" by adding the stock solution to the medium dropwise while vortexing. The final concentration of the organic solvent in the culture medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced toxicity. For persistent solubility issues, exploring the use of solubilizing agents or different formulation strategies may be necessary.[4]

Q5: What are the first troubleshooting steps I should take to address the observed cytotoxicity?

A5: Start by verifying the basics. Confirm the identity and purity of your this compound compound. Prepare fresh stock and working solutions. Perform a dose-response experiment to determine the IC50 value in your control cell line and visually inspect the cells for any signs of compound precipitation at different concentrations. It is also advisable to include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) in all your experiments.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and mitigate the cytotoxicity of this compound in your control cells.

Phase 1: Initial Assessment and Optimization

If you are observing significant cell death in your control cell line, begin with these steps:

  • Compound and Reagent Verification:

    • Confirm the identity and purity of your this compound.

    • Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO).

    • Ensure the final solvent concentration in your cell culture medium is non-toxic to your cells (typically <0.5%).

  • Dose-Response Analysis:

    • Perform a cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo®) with a wide range of concentrations to determine the 50% inhibitory concentration (IC50) in your control cell line.

    • Include a positive control for cytotoxicity and a vehicle control.

  • Solubility Assessment:

    • Visually inspect the culture wells for any signs of compound precipitation at the tested concentrations using a microscope.

    • If precipitation is observed, consider optimizing the solvent system or using solubility enhancers.

Phase 2: Mechanistic Investigation

If basic troubleshooting does not resolve the issue, a deeper investigation into the mechanism of cytotoxicity is warranted.

  • Apoptosis vs. Necrosis Determination:

    • Utilize an Annexin V/Propidium Iodide (PI) staining assay to differentiate between apoptotic and necrotic cell death.

  • Cell Cycle Analysis:

    • Perform flow cytometry analysis of cells stained with a DNA-intercalating dye (e.g., Propidium Iodide) to identify any cell cycle arrest.

  • Assessment of Oxidative Stress:

    • Measure the levels of intracellular reactive oxygen species (ROS) using fluorescent probes like DCFDA.

Quantitative Data Summary

While specific data for this compound is limited, the following table provides a general overview of IC50 values for some benzimidazole derivatives in cancer and normal cell lines to illustrate the concept of differential cytotoxicity.

Compound ClassCell LineCell TypeIC50 (µM)Reference
Benzimidazole DerivativeHEK-293Normal Human Embryonic KidneyHigher than in cancer cells[1]
Benzimidazole DerivativeMCF-7Human Breast Cancer17.8 ± 0.24 µg/mL[1]
Benzimidazole DerivativeDU-145Human Prostate Cancer10.2 ± 1.4 µg/mL[1]
Benzimidazole SaltHEK-293TNormal Human Embryonic Kidney38.46[3]
Benzimidazole SaltMCF-7Human Breast Cancer22.41[3]
Benzimidazole SaltHepG2Human Liver Cancer25.14[3]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed your control cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection
  • Cell Treatment: Treat your control cells with this compound at a concentration around the IC50 value for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Visualizations

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Cytotoxicity Cytotoxicity Inherent_Toxicity Inherent Biological Activity Cytotoxicity->Inherent_Toxicity Solubility_Issues Poor Solubility/ Precipitation Cytotoxicity->Solubility_Issues Cell_Sensitivity Cell Line Sensitivity Cytotoxicity->Cell_Sensitivity Verify_Compound Verify Compound & Reagents Cytotoxicity->Verify_Compound Mechanistic_Study Investigate Mechanism Inherent_Toxicity->Mechanistic_Study Optimize_Solubility Optimize Solubility Solubility_Issues->Optimize_Solubility Dose_Response Determine IC50 Cell_Sensitivity->Dose_Response

Caption: Troubleshooting workflow for addressing cytotoxicity.

G cluster_mechanisms Potential Cytotoxic Mechanisms cluster_outcomes Cellular Outcomes Compound This compound Apoptosis Apoptosis Compound->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Compound->Cell_Cycle_Arrest Microtubule_Disruption Microtubule Disruption Compound->Microtubule_Disruption Oxidative_Stress Oxidative Stress Compound->Oxidative_Stress Cell_Death Cell Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Cell_Death Microtubule_Disruption->Cell_Death Oxidative_Stress->Cell_Death

References

optimizing the concentration of 5-Amino-2-(hydroxymethyl)benzimidazole for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 5-Amino-2-(hydroxymethyl)benzimidazole in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro assays?

A: For a novel compound like this compound, where specific data is limited, a broad concentration range should be initially screened. A common starting point for small molecules is a logarithmic dilution series. We recommend a preliminary screening range from 10 nM to 100 µM. This wide range helps in identifying the effective concentration window for your specific cell line and assay.

Q2: How should I dissolve this compound for use in cell culture?

A: Benzimidazole derivatives often exhibit low aqueous solubility. The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO). Prepare a stock solution of 10-50 mM in 100% DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C may aid dissolution. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

A: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity. However, it is crucial to determine the specific tolerance of your cell line. We recommend keeping the final DMSO concentration at or below 0.1% in your experiments. Always include a vehicle control (media with the same final concentration of DMSO) in your experimental design to account for any solvent effects.

Q4: My compound precipitates when I add it to the cell culture medium. What should I do?

A: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds. This is often due to the compound "crashing out" of solution as the DMSO concentration decreases. Please refer to the Troubleshooting Guide below for detailed steps on how to prevent this.

Q5: How stable is this compound in solution?

A: The stability of benzimidazole derivatives in solution can be affected by factors such as temperature and light. It is recommended to prepare fresh dilutions of the compound in your culture medium for each experiment from a frozen DMSO stock. Studies on other benzimidazoles have shown that stock solutions are generally stable for months when stored at -20°C or -80°C.

Q6: Can I sterilize my compound solution by autoclaving?

A: No, autoclaving is not recommended as high temperatures can degrade the compound. The preferred method for sterilizing a stock solution of this compound is by filtration through a 0.22 µm sterile syringe filter that is compatible with the solvent (e.g., a PTFE filter for DMSO).

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Possible Cause Recommended Solution
Immediate precipitation of the compound in media The final concentration of the compound exceeds its aqueous solubility limit.- Decrease the final working concentration.- Perform a solubility test by preparing a serial dilution in your media and visually inspecting for precipitation.
Rapid dilution of the concentrated DMSO stock.- Add the DMSO stock to pre-warmed (37°C) media dropwise while gently vortexing the media to ensure rapid and even dispersion.- Prepare an intermediate dilution in media before making the final dilution.
Precipitate appears over time in the incubator The compound has limited stability in the culture medium at 37°C.- Use the prepared media containing the compound as quickly as possible.- Consider preparing fresh media with the compound more frequently for long-term experiments.
Evaporation of media, leading to increased compound concentration.- Ensure proper humidification of the incubator.- Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.
High background in cell-based assays The compound itself is fluorescent or interferes with the assay reagents.- Run a control with the compound in cell-free media to check for interference.- If there is interference, consider using an alternative assay with a different detection method.
Inconsistent results between experiments - Incomplete dissolution of the stock solution.- Degradation of the compound due to improper storage or multiple freeze-thaw cycles.- Ensure the DMSO stock is fully dissolved before use.- Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.- Always prepare fresh dilutions in media for each experiment.
Cell death observed in vehicle control The final DMSO concentration is too high for the cell line.- Lower the final DMSO concentration to ≤ 0.1%.- Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your specific cell line.

Experimental Protocols

Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the cytotoxic concentration (IC50) of this compound.

Materials:

  • This compound

  • 100% DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Methodology:

  • Prepare a 50 mM Stock Solution: Dissolve an appropriate amount of this compound in 100% DMSO to make a 50 mM stock solution. Vortex until fully dissolved.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare Serial Dilutions:

    • Perform a serial dilution of the 50 mM stock solution in complete culture medium to obtain a range of working concentrations (e.g., 200 µM, 20 µM, 2 µM, 200 nM, 20 nM, 2 nM).

    • Ensure the final DMSO concentration in each well is consistent and non-toxic (e.g., 0.1%).

  • Treat Cells: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells for untreated cells and vehicle control (media with 0.1% DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability versus the log of the compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[1]

Quantitative Data Summary

The following table provides a template for summarizing the results from your dose-response experiments.

Cell Line Exposure Time (hours) IC50 (µM) 95% Confidence Interval
Example: MCF-72415.212.5 - 18.1
488.77.1 - 10.5
724.13.3 - 5.0
Example: A5492422.519.8 - 25.6
4812.310.9 - 14.0
726.85.9 - 7.8

Visualizations

Experimental Workflow for Concentration Optimization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare 50 mM Stock in 100% DMSO sterilize Filter Sterilize (0.22 um filter) prep_stock->sterilize serial_dilute Prepare Serial Dilutions in Culture Medium sterilize->serial_dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound and Controls seed_cells->treat_cells serial_dilute->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Measure Absorbance viability_assay->read_plate calc_ic50 Calculate IC50 (Non-linear Regression) read_plate->calc_ic50 G cluster_cell Cell cluster_outcome Cellular Outcome compound This compound tubulin αβ-Tubulin Dimers compound->tubulin Binds to β-tubulin microtubule Microtubule compound->microtubule Inhibition tubulin->microtubule Polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Promotes dr Death Receptors (e.g., DR5) compound->dr Upregulates mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c mito->cyto_c Release cas9 Caspase-9 cyto_c->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 cas8 Caspase-8 dr->cas8 Activates cas8->cas3 apoptosis Apoptosis cas3->apoptosis G cluster_downstream Downstream Signaling cluster_outcome Cellular Response vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binds pi3k PI3K/Akt Pathway vegfr2->pi3k Activates mapk MAPK Pathway vegfr2->mapk Activates compound This compound compound->vegfr2 Inhibits proliferation Cell Proliferation pi3k->proliferation survival Cell Survival pi3k->survival mapk->proliferation migration Cell Migration mapk->migration angiogenesis Angiogenesis proliferation->angiogenesis migration->angiogenesis survival->angiogenesis

References

Technical Support Center: Scaling Up 5-Amino-2-(hydroxymethyl)benzimidazole Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and scale-up of 5-Amino-2-(hydroxymethyl)benzimidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the production of this key intermediate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a laboratory scale?

A1: The most prevalent and versatile method for synthesizing this compound is the condensation reaction between a 1,2-diaminobenzene derivative and glycolic acid. Specifically, this involves the reaction of 3,4-diaminoaniline (4-amino-1,2-phenylenediamine) with glycolic acid, typically in the presence of an acid catalyst such as hydrochloric acid or polyphosphoric acid (PPA). The reaction is usually heated to drive the cyclization and dehydration, forming the benzimidazole ring.

Q2: What are the primary challenges when scaling up the production of this compound?

A2: Scaling up the synthesis of this compound presents several key challenges that must be carefully managed to ensure a safe, efficient, and reproducible process. These include:

  • Heat Management: The condensation reaction to form the benzimidazole ring is often exothermic. Inadequate heat dissipation on a larger scale can lead to thermal runaways, resulting in the formation of byproducts and potential safety hazards.[1]

  • Mixing Efficiency: Ensuring homogeneous mixing in large reactors is crucial for maintaining uniform reaction temperatures and concentrations, which directly impacts reaction kinetics and product purity.[1]

  • Reagent Addition Rate: The controlled addition of reagents, particularly the acid catalyst, is critical to manage the reaction exotherm and minimize the formation of impurities.[1]

  • Product Isolation and Purification: Isolating the product from the reaction mixture and achieving high purity can be more challenging at scale. The product may precipitate with impurities, and large-scale crystallization or chromatography requires careful optimization.

  • Solvent Selection: The choice of solvent is critical for managing solubility of reactants and the final product, as well as for facilitating product isolation and purification.[1]

Q3: What are the common impurities encountered during the synthesis of this compound?

A3: Common impurities can arise from unreacted starting materials, side reactions, or degradation of the product. These may include:

  • Unreacted 3,4-diaminoaniline or glycolic acid.

  • Polymeric or tar-like substances, which are often highly colored, resulting from side reactions of the amino groups, especially at elevated temperatures.[2]

  • Products of over-reaction or side-reactions involving the hydroxymethyl group.

  • Regioisomers, if substituted asymmetrically, though less of a concern with the symmetrical nature of the core reaction for this specific molecule.

Q4: What purification methods are most effective for this compound at a larger scale?

A4: Effective purification strategies are essential for achieving the desired product quality. Common methods include:

  • Recrystallization: This is a widely used technique for purifying crystalline solids. A thorough solvent screen is necessary to identify a suitable solvent system that provides good recovery and effectively removes impurities.[3]

  • Slurry Washing: Washing the crude product with a solvent in which the product is sparingly soluble can effectively remove highly soluble impurities.

  • Column Chromatography: While highly effective for purification, scaling up column chromatography can be costly and challenging. It is often used for high-purity requirements or when crystallization is not effective.

  • Activated Carbon Treatment: To remove colored impurities, treating a solution of the product with activated carbon can be very effective before crystallization.[4]

Q5: How can the stability of this compound be ensured during storage?

A5: Benzimidazole derivatives can be sensitive to light, heat, and air. To ensure stability, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). Long-term stability studies for similar benzimidazole compounds have shown that storage at low temperatures (-20°C or -80°C) is effective.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient heating or reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is heated to the optimal temperature for a sufficient duration.
Poor quality of starting materials.Use high-purity 3,4-diaminoaniline and glycolic acid. Consider purification of starting materials if necessary.
Inefficient cyclization.Ensure the use of an appropriate acid catalyst at the correct concentration. Polyphosphoric acid can be an effective alternative to hydrochloric acid for driving the condensation.
Product is Highly Colored (Dark Brown/Black) Formation of polymeric byproducts due to high reaction temperatures or air oxidation.Maintain strict temperature control and consider running the reaction under an inert atmosphere.
Presence of colored impurities from starting materials.Purify starting materials if they are discolored.
Degradation during workup.Avoid prolonged exposure to strong acids or bases at elevated temperatures during the workup process.
Difficulty in Product Isolation/Crystallization Product is highly soluble in the reaction solvent.If possible, concentrate the reaction mixture and attempt to precipitate the product by adding an anti-solvent.
Oily or amorphous product formation.Conduct a thorough solvent screen to find a suitable crystallization solvent system. Seeding with a small crystal of pure product can induce crystallization.
Final Product Purity is Low Incomplete removal of starting materials or byproducts.Optimize the purification method. This may involve trying different recrystallization solvents, performing multiple recrystallizations, or using column chromatography.
Co-precipitation of impurities.Adjust the crystallization conditions (e.g., cooling rate, solvent polarity) to minimize the co-precipitation of impurities.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of benzimidazole derivatives based on literature for related compounds. Specific data for the large-scale production of this compound is limited, and these values should be used as a general guideline for optimization.

ParameterLaboratory Scale (grams)Pilot/Industrial Scale (kilograms)
Typical Yield 75-90%65-85%
Achievable Purity (after purification) >98% (HPLC)>98% (HPLC)
Reaction Temperature 100-150 °C100-150 °C (with careful monitoring)
Reaction Time 2-6 hours4-12 hours

Experimental Protocols

Laboratory Scale Synthesis of this compound

This protocol is a representative method based on the general synthesis of 2-substituted benzimidazoles.

Materials:

  • 3,4-Diaminoaniline (1.0 eq)

  • Glycolic acid (1.1 eq)

  • 4M Hydrochloric Acid

  • Activated Carbon

  • Sodium Hydroxide solution (10% w/v)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-diaminoaniline and 4M hydrochloric acid.

  • To this mixture, add glycolic acid.

  • Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly neutralize the reaction mixture with a 10% sodium hydroxide solution until a pH of 7-8 is reached. The crude product will precipitate.

  • Filter the crude product, wash with cold water, and dry.

  • For purification, dissolve the crude product in hot ethanol or an ethanol/water mixture.

  • Add a small amount of activated carbon and heat at reflux for 15-20 minutes.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterize the final product by NMR, IR, and Mass Spectrometry, and check purity by HPLC.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Reactants: 3,4-Diaminoaniline Glycolic Acid HCl reaction Condensation Reaction (Reflux) start->reaction neutralization Neutralization (NaOH) reaction->neutralization filtration Filtration neutralization->filtration crude_product Crude Product filtration->crude_product dissolution Dissolution (Hot Ethanol) crude_product->dissolution charcoal Activated Carbon Treatment dissolution->charcoal hot_filtration Hot Filtration charcoal->hot_filtration crystallization Crystallization hot_filtration->crystallization final_filtration Filtration & Drying crystallization->final_filtration pure_product Pure Product final_filtration->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield or Purity Issue check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_purity Analyze Impurity Profile (HPLC/MS) start->check_purity check_starting_materials Verify Starting Material Quality start->check_starting_materials optimize_reaction Optimize Reaction: - Temperature - Time - Catalyst check_reaction->optimize_reaction improve_purification Improve Purification: - Recrystallization Solvent - Column Chromatography check_purity->improve_purification purify_reagents Purify Starting Materials check_starting_materials->purify_reagents

Caption: Troubleshooting logic for addressing low yield or purity in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to 5-Amino-2-(hydroxymethyl)benzimidazole and Other Benzimidazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This is attributed to its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets. This guide provides a comparative analysis of 5-Amino-2-(hydroxymethyl)benzimidazole against other notable benzimidazole derivatives, focusing on their anticancer and antimicrobial properties, supported by experimental data from various studies.

Overview of Benzimidazole Derivatives' Pharmacological Activity

Benzimidazole and its derivatives exhibit a broad spectrum of pharmacological activities, including:

  • Anticancer[1][3][4][5]

  • Antimicrobial (antibacterial and antifungal)[6][7][8][9]

  • Antiviral

  • Anti-inflammatory[10][11]

  • Anthelmintic

The biological activity of these compounds is highly dependent on the nature and position of substituents on the benzimidazole ring system.[2][10]

This compound: A Profile

This compound is a derivative that incorporates two key functional groups: an amino group at the 5-position and a hydroxymethyl group at the 2-position. While direct head-to-head comparative studies of this specific molecule against established drugs are limited in the readily available literature, we can infer its potential activity based on the known structure-activity relationships (SAR) of related benzimidazole derivatives.

Structure-Activity Relationship Insights:

  • Amino Group at Position 5: The presence of an amino group at the 5-position has been shown to influence the biological activity of benzimidazoles. For instance, studies on other 5-amino benzimidazole derivatives have demonstrated potent anticancer and antimicrobial activities.

  • Hydroxymethyl Group at Position 2: Substitutions at the 2-position of the benzimidazole ring are crucial for modulating biological effects. A hydroxymethyl group can potentially enhance solubility and provide a site for further chemical modification to improve pharmacokinetic properties.

Comparative Anticancer Activity

The anticancer potential of benzimidazole derivatives is a major area of research. These compounds exert their effects through various mechanisms, including inhibition of tubulin polymerization, topoisomerase inhibition, and kinase inhibition.[1]

The following table summarizes the in vitro anticancer activity (IC50 values) of various benzimidazole derivatives from different studies to provide a comparative perspective. It is important to note that direct comparisons should be made with caution as the experimental conditions may vary between studies.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Reference
Hypothetical this compound -Data not available--
2-(5-Fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateHepG2 (Liver)0.39 µg/mL--
2-(5-Fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateHuh7 (Liver)0.32 µg/mL--
Benzimidazole-thiazolidinedione hybridA549 (Lung)11.465-Fluorouracil30.47
Benzimidazole-triazole hybridA549 (Lung)0.635-Fluorouracil1.69
Benzimidazole-triazole hybridMCF-7 (Breast)1.35-Fluorouracil2.80
Novel Benzoyl Aryl Benzimidazole DerivativeMCF7 (Breast)0.06-0.5 µg/mL--
5a (2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazole-5-yl)acetamide)----

Anticancer Signaling Pathway Example

anticancer_pathway cluster_cell Cancer Cell Benzimidazole Derivative Benzimidazole Derivative Tubulin Tubulin Benzimidazole Derivative->Tubulin Microtubule Microtubule Benzimidazole Derivative->Microtubule Inhibition Kinase Kinase Benzimidazole Derivative->Kinase Inhibition Tubulin->Microtubule Polymerization Mitotic Arrest Mitotic Arrest Microtubule->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Signaling Cascade Signaling Cascade Kinase->Signaling Cascade Signaling Cascade->Apoptosis Inhibition Proliferation Proliferation Signaling Cascade->Proliferation

Caption: General signaling pathways targeted by anticancer benzimidazole derivatives.

Comparative Antimicrobial Activity

Benzimidazole derivatives are also well-known for their broad-spectrum antimicrobial activity. They are effective against a variety of bacteria and fungi. The mechanism of action often involves the inhibition of essential cellular processes.

The following table presents the minimum inhibitory concentration (MIC) values for different benzimidazole derivatives against various microbial strains, offering a basis for comparison. As with the anticancer data, these values are collated from multiple sources and should be interpreted with consideration of the different experimental setups.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL) of Reference
Hypothetical this compound -Data not available--
Benzimidazole-hydrazone derivativeCandida speciesNotable activity--
5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol metal complexesE. coliSignificantStreptomycin125
5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol metal complexesS. aureusSignificantStreptomycin125
5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol metal complexesC. albicansGoodFluconazole125
2-Alkanamino benzimidazole derivative (10a)-Marked potencyGentamicin-
Benzimidazole derivative 62aE. coli2Linezolid8
Benzimidazole derivative 63aMRSA16Ampicillin4
Benzimidazole derivative 63aE. faecalis32Ampicillin1

General Experimental Workflow for Antimicrobial Testing

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay Compound Synthesis Compound Synthesis Stock Solution Stock Solution Compound Synthesis->Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Microbial Culture Microbial Culture Inoculum Preparation Inoculum Preparation Microbial Culture->Inoculum Preparation Inoculum Preparation->Serial Dilution Incubation Incubation Serial Dilution->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation of research findings. Below are generalized methodologies for key assays mentioned in this guide.

Synthesis of 5-Aminobenzimidazole (Illustrative)

A common route to synthesize 5-aminobenzimidazoles involves the reduction of a corresponding 5-nitrobenzimidazole precursor.

A. Synthesis of 2-mercapto-5-aminobenzimidazole:

  • A mixture of 2-mercapto-5-nitrobenzimidazole and iron filings is refluxed in a solution of ethanol and water.

  • Concentrated HCl is added dropwise to the refluxing mixture.

  • The reaction mixture is refluxed for an additional 1.5 hours.

  • After cooling, the mixture is neutralized with a saturated sodium bicarbonate solution.

  • The product is isolated by filtration and purified by crystallization.[12]

Note: The synthesis of this compound would likely follow a similar multi-step pathway, starting from appropriate precursors.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution.

  • Formazan Solubilization: The plate is incubated to allow the formazan crystals to form, which are then solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Dilutions: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]

Conclusion

While direct comparative data for this compound is not extensively available, the analysis of structurally related compounds provides valuable insights into its potential as a pharmacologically active agent. The presence of the 5-amino and 2-hydroxymethyl groups suggests that it could possess significant anticancer and antimicrobial properties. Further synthesis and rigorous biological evaluation of this specific compound are warranted to fully elucidate its therapeutic potential and to provide direct comparisons with existing benzimidazole-based drugs. The data and protocols presented in this guide serve as a foundational resource for researchers interested in exploring the vast therapeutic landscape of benzimidazole derivatives.

References

A Comparative Analysis of 5-Amino-2-(hydroxymethyl)benzimidazole and Albendazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the well-established anthelmintic drug albendazole and the lesser-studied compound 5-Amino-2-(hydroxymethyl)benzimidazole. While direct comparative experimental data is limited for this compound, this document outlines the known properties of both compounds and provides detailed experimental protocols for their future comparative evaluation.

Introduction

Albendazole is a broad-spectrum benzimidazole carbamate that has been a cornerstone in the treatment of various helminth infections for decades. Its mechanism of action, targeting tubulin polymerization in parasites, is well-documented. This compound, another benzimidazole derivative, is primarily recognized as a synthetic intermediate for creating more complex bioactive molecules, with some research pointing towards its potential in anticancer applications.[1] Both compounds share the benzimidazole scaffold, a key pharmacophore known for its interaction with tubulin. This guide aims to juxtapose the known attributes of albendazole with the potential of this compound, providing a framework for future comparative studies.

Chemical Structure and Properties

A comparative summary of the chemical and physical properties of albendazole and this compound is presented below.

PropertyAlbendazoleThis compound
Chemical Structure Albendazole Chemical Structurethis compound Chemical Structure
IUPAC Name Methyl [5-(propylsulfanyl)-1H-benzimidazol-2-yl]carbamate(5-amino-1H-benzimidazol-2-yl)methanol
Molecular Formula C₁₂H₁₅N₃O₂SC₈H₉N₃O
Molecular Weight 265.33 g/mol 163.18 g/mol
General Class Benzimidazole carbamateSubstituted benzimidazole

Mechanism of Action and Biological Activity

Albendazole

Albendazole's primary mechanism of action is the inhibition of tubulin polymerization. It binds to the β-tubulin subunit of the parasite's microtubules, preventing their assembly. This disruption of the cytoskeleton leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, the death of the parasite. Its broad-spectrum activity covers a wide range of nematodes and cestodes.

This compound

The specific biological activities of this compound are not extensively documented in publicly available literature. However, as a benzimidazole derivative, it is hypothesized to share a similar mechanism of action by interacting with tubulin. The presence of the amino and hydroxymethyl groups could influence its binding affinity and selectivity for parasitic versus mammalian tubulin. Benzimidazole derivatives are known to exhibit a range of biological activities, including anthelmintic, antifungal, and anticancer properties, often linked to tubulin inhibition.[2][3] Further experimental validation is required to elucidate its precise mechanism and spectrum of activity.

The signaling pathway below illustrates the established mechanism of albendazole and the putative mechanism for benzimidazole derivatives like this compound.

cluster_drug Benzimidazole Compounds Albendazole Albendazole Beta_tubulin β-tubulin subunit Albendazole->Beta_tubulin Binds to This compound This compound This compound->Beta_tubulin Putative Binding Tubulin_dimer αβ-Tubulin heterodimer Microtubule_assembly Microtubule Assembly Beta_tubulin->Microtubule_assembly Inhibits Tubulin_dimer->Microtubule_assembly Polymerization Cytoskeletal_disruption Cytoskeletal Disruption Microtubule_assembly->Cytoskeletal_disruption Glucose_uptake Impaired Glucose Uptake Cytoskeletal_disruption->Glucose_uptake Glycogen_depletion Glycogen Depletion Cytoskeletal_disruption->Glycogen_depletion Parasite_death Parasite Death Glucose_uptake->Parasite_death Glycogen_depletion->Parasite_death

Caption: Proposed signaling pathway for benzimidazole anthelmintics.

Quantitative Data Comparison

ParameterAlbendazoleThis compound
Anthelmintic Activity (IC₅₀) Varies by parasite species (e.g., low µM range for many nematodes)Data not available
Cytotoxicity (IC₅₀ on cancer cell lines) Varies by cell line (e.g., low µM range)Data not available (related benzimidazoles show IC₅₀ values in the µM range)[2][4]
Tubulin Polymerization Inhibition (IC₅₀) ~0.5 µM (for mammalian tubulin)Data not available

Experimental Protocols for Comparative Studies

To facilitate a direct comparison, the following detailed experimental protocols are provided.

In Vitro Anthelmintic Activity Assay (Larval Motility Assay)

This assay assesses the effect of the compounds on the motility of helminth larvae.

Materials:

  • Third-stage (L3) larvae of a model nematode (e.g., Haemonchus contortus)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Test compounds (Albendazole and this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ivermectin)

  • Solvent control (e.g., DMSO)

  • 96-well microtiter plates

  • Incubator

  • Inverted microscope

Procedure:

  • Larvae Preparation: Obtain L3 larvae from fecal cultures of an infected host.

  • Assay Setup: Prepare serial dilutions of the test compounds and controls in PBS in a 96-well plate.

  • Add approximately 50-100 L3 larvae to each well.

  • Incubation: Incubate the plate at room temperature (or 25°C) for 24-48 hours.

  • Motility Assessment: Visually assess larval motility under an inverted microscope, counting the number of motile versus non-motile larvae.

  • Data Analysis: Calculate the percentage of larval motility inhibition for each concentration relative to the solvent control and determine the IC₅₀ value.[5]

Start Start Prepare_Larvae Prepare L3 Larvae Start->Prepare_Larvae Prepare_Plates Prepare 96-well plates with compound dilutions Prepare_Larvae->Prepare_Plates Add_Larvae Add larvae to wells Prepare_Plates->Add_Larvae Incubate Incubate for 24-48h Add_Larvae->Incubate Assess_Motility Assess motility under microscope Incubate->Assess_Motility Analyze_Data Calculate % inhibition and IC50 Assess_Motility->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro larval motility assay.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa or a relevant line for the intended application)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and controls for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[6][7][8]

In Vitro Tubulin Polymerization Assay

This assay monitors the polymerization of tubulin into microtubules in the presence of test compounds.

Materials:

  • Purified tubulin (e.g., bovine brain tubulin)

  • Tubulin polymerization buffer

  • GTP solution

  • Test compounds and controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)

  • Temperature-controlled spectrophotometer with a 340 nm filter

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing tubulin in polymerization buffer.

  • Add GTP and the test compound at various concentrations.

  • Initiate Polymerization: Transfer the reaction mixture to a pre-warmed cuvette at 37°C to initiate polymerization.

  • Monitor Polymerization: Immediately begin monitoring the increase in absorbance at 340 nm over time.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Determine the effect of the compounds on the rate and extent of tubulin polymerization and calculate the IC₅₀ value for inhibition.[9][10][11]

Conclusion

Albendazole is a well-characterized and effective anthelmintic agent with a known mechanism of action. This compound, while sharing the core benzimidazole structure, remains largely unexplored for its biological activities. Based on the known structure-activity relationships of benzimidazoles, it holds potential as a bioactive compound, possibly targeting tubulin. The experimental protocols provided in this guide offer a standardized approach to directly compare the anthelmintic and cytotoxic profiles of these two compounds, which will be crucial for determining the therapeutic potential of this compound. Such studies will contribute valuable data to the field of medicinal chemistry and drug discovery.

References

Comparative Analysis of 5-Amino-2-(hydroxymethyl)benzimidazole and Alternative Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its structural similarity to endogenous purine nucleotides allows it to interact with a wide range of biological targets, leading to diverse therapeutic effects, including potent anticancer activity.[1][2][3] Benzimidazole derivatives have been shown to exert their anticancer effects through various mechanisms, such as inhibiting microtubule polymerization, inducing DNA damage, inhibiting protein kinases, and triggering apoptosis.[1][3][4][5]

While extensive research exists on the benzimidazole class, public domain data specifically validating the anticancer activity of 5-Amino-2-(hydroxymethyl)benzimidazole is limited. This guide, therefore, provides a comparative analysis using data from structurally related and well-characterized benzimidazole derivatives to offer a predictive baseline and contextual framework for future research into this specific compound. We will compare these alternatives based on their cytotoxic activity, mechanisms of action, and the experimental protocols used for their validation.

Quantitative Comparison of Cytotoxic Activity

To provide a clear performance benchmark, the following table summarizes the 50% inhibitory concentration (IC50) values of several notable benzimidazole derivatives against a panel of human cancer cell lines. These compounds represent different mechanisms of action within the benzimidazole class, from an FDA-approved DNA alkylating agent (Bendamustine) to potent microtubule inhibitors.

Compound/AlternativeCancer Cell LineIC50 (µM)Primary Mechanism of Action
Bendamustine Chronic Lymphocytic Leukemia (CLL)Varies (Clinically Approved)DNA Alkylating Agent[1][6]
B-cell Non-Hodgkin's Lymphoma (NHL)Varies (Clinically Approved)DNA Alkylating Agent[1][6]
Mebendazole Diffuse Intrinsic Pontine Glioma (DMG)0.102 - 0.958Tubulin Polymerization Inhibitor[4]
Compound 7 (Chrysin-Benzimidazole Hybrid)MCF-7 (Breast Cancer)25.72Apoptosis Induction / Cell Cycle Arrest[7]
Compound 10 (Sulfonamide-Benzimidazole)MGC-803 (Gastric Cancer)1.02 - 5.40Apoptosis Induction / Cell Cycle Arrest[7]
PC-3 (Prostate Cancer)1.02 - 5.40Apoptosis Induction / Cell Cycle Arrest[7]
MCF-7 (Breast Cancer)1.02 - 5.40Apoptosis Induction / Cell Cycle Arrest[7]
MBIC (Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate)HepG2 (Liver Cancer)0.39 (µg/mL)Microtubule Inhibitor[1][7]
Huh7 (Liver Cancer)0.32 (µg/mL)Microtubule Inhibitor[1][7]
Compound 32 (Triazole-Benzimidazole Hybrid)HCT-116 (Colon Cancer)3.87 - 8.34EGFR Inhibitor[7]
HepG2 (Liver Cancer)3.87 - 8.34EGFR Inhibitor[7]
MCF-7 (Breast Cancer)3.87 - 8.34EGFR Inhibitor[7]
HeLa (Cervical Cancer)3.87 - 8.34EGFR Inhibitor[7]

Note: The table includes a variety of derivatives to showcase the broad potential of the benzimidazole scaffold. The specific substitutions on the benzimidazole ring significantly influence potency and mechanism.

Signaling Pathways and Mechanisms of Action

Benzimidazole derivatives achieve their anticancer effects by modulating a variety of cellular pathways. The diagram below illustrates the three primary mechanisms reported for this class of compounds. A specific derivative may act through one or more of these pathways.

G cluster_0 Mechanism 1: Microtubule Disruption cluster_1 Mechanism 2: DNA Damage & Replication Stress cluster_2 Mechanism 3: Kinase Inhibition Benzimidazole1 Benzimidazole Derivatives (e.g., Mebendazole, MBIC) Tubulin β-Tubulin Subunits Benzimidazole1->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MitoticArrest Mitotic Spindle Disruption (G2/M Arrest) Microtubule->MitoticArrest Apoptosis1 Apoptosis MitoticArrest->Apoptosis1 Benzimidazole2 Benzimidazole Derivatives (e.g., Bendamustine) DNA Nuclear DNA Benzimidazole2->DNA Intercalates or Alkylates Replication DNA Replication & Repair DNA->Replication Inhibits CellCycleArrest Cell Cycle Arrest Replication->CellCycleArrest Apoptosis2 Apoptosis CellCycleArrest->Apoptosis2 Benzimidazole3 Benzimidazole Derivatives (e.g., Compound 32) EGFR Tyrosine Kinases (e.g., EGFR, VEGFR) Benzimidazole3->EGFR Inhibits Signaling Downstream Signaling (MAPK, PI3K/AKT) EGFR->Signaling Blocks Proliferation Cell Proliferation & Survival Signaling->Proliferation Inhibits Apoptosis3 Apoptosis Proliferation->Apoptosis3 Leads to

Caption: Major anticancer mechanisms of benzimidazole derivatives.

Experimental Protocols

Validating the anticancer activity of a novel compound like this compound requires a series of standardized in vitro assays. The workflow diagram below outlines a typical screening process, followed by detailed protocols for key experiments.

G start Start: Compound Synthesis & Purification cell_culture 1. Cell Line Culture (e.g., MCF-7, A549, HCT-116) start->cell_culture mtt_assay 2. Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay calc_ic50 3. Calculate IC50 Values mtt_assay->calc_ic50 apoptosis_assay 4. Mechanism of Action Study: Apoptosis Analysis (Annexin V/PI Staining) calc_ic50->apoptosis_assay Select potent compounds cell_cycle 5. Mechanism of Action Study: Cell Cycle Analysis apoptosis_assay->cell_cycle western_blot 6. Target Validation (Western Blot for Apoptotic Proteins) cell_cycle->western_blot end End: Data Analysis & Conclusion western_blot->end

Caption: Standard workflow for in vitro anticancer drug screening.

Cell Viability (MTT) Assay

This assay is used to measure the cytotoxic effects of a compound on cancer cells and to determine its IC50 value.

  • Objective: To quantify the reduction in cell viability upon treatment with the test compound.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) in the cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Objective: To determine if the compound induces cell death via apoptosis.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

  • Methodology:

    • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

    • Washing: Wash the cells twice with cold PBS.

    • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.

    • Data Interpretation:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

References

Comparative Analysis of 5-Amino-2-(hydroxymethyl)benzimidazole Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Amino-2-(hydroxymethyl)benzimidazole analogs and structurally related compounds, with a focus on their antiproliferative and kinase inhibitory activities. The information presented is collated from various studies to aid in the rational design of novel therapeutic agents.

I. Comparative Biological Activity of Benzimidazole Analogs

The following table summarizes the in vitro antiproliferative activity of a series of 2-aminobenzimidazole and 2-(aminomethyl)benzimidazole derivatives against various human cancer cell lines. While not exact analogs of this compound, these compounds share a common benzimidazole core and provide valuable insights into the influence of substitutions at the 2- and 5-positions on cytotoxic potency. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCore StructureR1 (at 2-position)R2 (at 5-position)Cell LineIC50 (µM)Reference
1 2-Aminobenzimidazole-H-HSW707 (Rectal)>100[1]
2 2-Aminobenzimidazole-CH2-(4-chlorophenyl)-HSW707 (Rectal)19.7[1]
3 2-Aminobenzimidazole-CH2-(2-bromophenyl)-HSW707 (Rectal)1.56[1]
4 2-Aminobenzimidazole-CH2-(4-N,N-dimethylaminophenyl)-HSW707 (Rectal)2.51[1]
5 2-(Aminomethyl)benzimidazole-NH-CH2-(4-methoxyphenyl)-HT47D (Breast)4.3[2]
6 2-(Aminomethyl)benzimidazole-NH-CH2-(4-chlorophenyl)-HT47D (Breast)3.1[2]
7 2-(Aminomethyl)benzimidazole-NH-CH2-(2,4-dichlorophenyl)-HT47D (Breast)1.8[2]
8 2-(Aminomethyl)benzimidazole-NH-CH2-(4-fluorophenyl)-HA549 (Lung)5.2[2]
9 2-(Aminomethyl)benzimidazole-NH-CH2-(4-bromophenyl)-HA549 (Lung)4.7[2]

Key Structure-Activity Relationship Insights:

  • Substitution at the 2-position: The nature of the substituent at the 2-position significantly influences antiproliferative activity. For 2-benzylaminobenzimidazoles, halogen substitution on the phenyl ring, particularly bromine at the ortho position (Compound 3), enhances cytotoxicity[1]. The presence of a dimethylamino group at the para position (Compound 4) also confers potent activity[1]. For 2-(aminomethyl)benzimidazole derivatives, dichlorination of the phenyl ring (Compound 7) resulted in the most potent activity against the T47D breast cancer cell line[2].

  • Role of the 5-position: While the table primarily showcases variations at the 2-position, other studies have highlighted the importance of the 5-position. Substitution with a nitro group has been shown to increase antimicrobial activity, and SAR studies suggest that substitution at this position is crucial for modulating the biological effects of benzimidazole derivatives[3].

II. Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of the benzimidazole analogs.

A. In Vitro Antiproliferative Assays

Several methods are employed to determine the cytotoxic effects of compounds on cancer cell lines.

1. MTT Assay:

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of 1-2.5 x 10^4 cells per mL and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with the benzimidazole derivatives at various concentrations (e.g., 10^-5 to 10^-7 M) in a DMSO solution for a continuous exposure of 96 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

2. WST-1 Assay:

This assay is similar to the MTT assay but uses a more stable tetrazolium salt (WST-1) that is cleaved to a soluble formazan by cellular mechanisms.

  • Procedure: The experimental steps are analogous to the MTT assay, with the substitution of WST-1 reagent for MTT.

  • Advantages: The WST-1 assay offers higher sensitivity and a simpler procedure as the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step[4][5].

B. Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin, a mechanism of action for some anticancer drugs.

  • Assay Principle: A fluorescence-based assay is used to monitor the polymerization of tubulin in vitro. A fluorescent reporter molecule binds to polymerized tubulin, resulting in an increase in fluorescence intensity.

  • Procedure:

    • Ice-cold tubulin polymerization buffer containing tubulin, a fluorescent reporter, GTP, and glycerol is added to a 96-well plate.

    • The test compounds are added to the wells.

    • The plate is incubated at 37°C, and the fluorescence is measured kinetically over time using a fluorimeter.

  • Data Analysis: The rate of fluorescence increase is proportional to the rate of tubulin polymerization. A decrease in the rate of polymerization in the presence of a test compound indicates inhibitory activity[6].

III. Visualizing Experimental and Logical Relationships

A. Experimental Workflow for Antiproliferative Assays

The following diagram illustrates the general workflow for determining the in vitro antiproliferative activity of the benzimidazole analogs.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_viability_assay Cell Viability Assay cluster_data_analysis Data Analysis start Cancer Cell Lines plate_cells Plate cells in 96-well plates start->plate_cells adhesion Allow cells to adhere (24h) plate_cells->adhesion prepare_compounds Prepare serial dilutions of benzimidazole analogs add_compounds Add compounds to cells prepare_compounds->add_compounds incubate Incubate (48-96h) add_compounds->incubate add_reagent Add viability reagent (MTT/WST-1) incubate->add_reagent incubate_reagent Incubate (2-4h) add_reagent->incubate_reagent read_absorbance Read absorbance incubate_reagent->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: General workflow for in vitro antiproliferative assays.

B. Potential Signaling Pathway: Kinase Inhibition

Benzimidazole derivatives are known to act as inhibitors of various protein kinases, which are key regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation[7]. The following diagram illustrates a simplified, generalized signaling pathway that can be targeted by benzimidazole kinase inhibitors.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade transcription_factors Transcription Factors kinase_cascade->transcription_factors benzimidazole Benzimidazole Analog (Kinase Inhibitor) benzimidazole->kinase_cascade gene_expression Gene Expression transcription_factors->gene_expression cell_proliferation Cell Proliferation, Survival, etc. gene_expression->cell_proliferation

Caption: Generalized kinase signaling pathway targeted by benzimidazoles.

References

Unveiling the Therapeutic Potential: A Comparative Efficacy Analysis of 5-Aminobenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, benzimidazole derivatives have emerged as a privileged scaffold, demonstrating a wide spectrum of pharmacological activities. Among these, 5-aminobenzimidazole derivatives are attracting significant attention for their potential as anticancer, antimicrobial, and antiviral agents. This guide provides a comparative analysis of the efficacy of various 5-aminobenzimidazole derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Quantitative Efficacy Overview

The therapeutic efficacy of a compound is quantitatively assessed by its ability to inhibit biological processes, such as cancer cell growth or microbial proliferation. This is often expressed as the half-maximal inhibitory concentration (IC50) for anticancer agents or the minimum inhibitory concentration (MIC) for antimicrobial agents. The following tables summarize the reported efficacy of several 5-aminobenzimidazole derivatives against various targets.

Table 1: Anticancer Activity of 5-Aminobenzimidazole Derivatives (IC50 Values in µM)
Compound ID/SeriesMCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)A549 (Lung)HeLa (Cervical)Reference
Benzimidazole Series 1
Compound 131.2 ± 4.49 (µg/mL)----[1]
Benzimidazol-amino thiazoles
D4---4.207-[2]
D8---2.398-[2]
2-methylbenzimidazoles
Compound 7PotentPotentPotentPotentPotent[3]
Compound 9PotentPotentPotentPotentPotent[3]
1-substituted benzimidazoles
Compound 328.29----[4]

Note: Some values are reported in µg/mL as per the source. Conversion to µM requires the molecular weight of each specific compound. "Potent" indicates significant activity was reported without specific IC50 values in the abstract.

Table 2: Antimicrobial Activity of Benzimidazole Derivatives (MIC Values in µg/mL)
Compound ID/SeriesStaphylococcus aureus (MRSA)Escherichia coliKlebsiella pneumoniaePseudomonas aeruginosaCandida albicansReference
Amido-benzimidazoles
Compound 2b---3242[5]
Compound 4c----40[5]
Benzimidazole-based derivatives
Compound 6c-8-168-168-16-[6]
Benzonaptho/tolyl substituted
Compound 1e, 1g, 1h--10-20--[7]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 5-aminobenzimidazole derivatives.

Cell Viability (MTT) Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, HepG2, A549, HeLa)

  • 96-well plates

  • 5-Aminobenzimidazole derivatives

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 5-aminobenzimidazole derivatives in complete medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.[1]

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • 5-Aminobenzimidazole derivatives

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Incubator

Procedure:

  • Compound Preparation: Prepare a serial two-fold dilution of the 5-aminobenzimidazole derivatives in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a growth control well (medium and inoculum only) and a sterility control well (medium only). A positive control with a known antimicrobial agent should also be included.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Visualizing Mechanisms and Workflows

Understanding the mechanism of action is crucial for drug development. Benzimidazole derivatives have been shown to act through various signaling pathways. The following diagrams illustrate some of these pathways and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of 5-Aminobenzimidazole Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification anticancer Anticancer Assays (e.g., MTT) synthesis->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) synthesis->antimicrobial antiviral Antiviral Assays (e.g., Plaque Reduction) synthesis->antiviral pathway Signaling Pathway Analysis anticancer->pathway antimicrobial->pathway antiviral->pathway cell_cycle Cell Cycle Analysis pathway->cell_cycle apoptosis Apoptosis Assays cell_cycle->apoptosis

General experimental workflow for evaluating 5-aminobenzimidazole derivatives.

Many benzimidazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR and BRAF pathways.

egfr_braf_pathway ligand Growth Factor egfr EGFR ligand->egfr ras RAS egfr->ras braf BRAF (V600E) ras->braf mek MEK braf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation benzimidazole 5-Aminobenzimidazole Derivative benzimidazole->egfr benzimidazole->braf

Inhibition of EGFR and BRAF V600E signaling pathways by benzimidazole derivatives.

Another common mechanism of action for benzimidazole-based anticancer agents is the disruption of microtubule dynamics, which is essential for cell division.

tubulin_inhibition tubulin α/β-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubules Microtubules polymerization->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_division Cell Division mitotic_spindle->cell_division benzimidazole 5-Aminobenzimidazole Derivative benzimidazole->polymerization Inhibition

Mechanism of tubulin polymerization inhibition by benzimidazole derivatives.

This guide provides a snapshot of the current understanding of the efficacy of 5-aminobenzimidazole derivatives. The presented data and protocols are intended to serve as a valuable resource for the scientific community to accelerate the development of novel and effective therapeutic agents. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of compounds.

References

Validation of 5-Amino-2-(hydroxymethyl)benzimidazole as a Microtubule Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Microtubules are highly dynamic cytoskeletal polymers essential for critical cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] Their pivotal role in mitosis makes them a well-validated and highly successful target for anticancer drug development.[2] Microtubule-targeting agents (MTAs) disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death.[2][3] These agents are broadly classified as either microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[4][5]

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to be the core of various compounds that inhibit tubulin polymerization.[6][7] Prominent examples include nocodazole and mebendazole, which are known microtubule-destabilizing agents.[8][9] This guide provides a comprehensive framework for the experimental validation of a novel benzimidazole derivative, 5-Amino-2-(hydroxymethyl)benzimidazole, as a potential microtubule inhibitor. Its performance is objectively compared with established MTAs, supported by detailed experimental protocols and representative data.

Comparative Analysis of Established Microtubule Inhibitors

To establish a benchmark for evaluating this compound, the table below summarizes the characteristics of well-known MTAs. These agents are categorized by their binding site on the αβ-tubulin heterodimer and their mechanism of action.

Class Agent Binding Site on β-Tubulin Mechanism of Action Typical IC50/GI50 Range
Stabilizer Paclitaxel (Taxol)Taxane SitePromotes tubulin polymerization and stabilizes microtubules, preventing depolymerization.[3][5]5 - 50 nM (Cell Viability)[10]
Destabilizer VinblastineVinca DomainInhibits tubulin polymerization and induces microtubule depolymerization.[4]0.7 - 2 nM (Cell Viability)[10]
Destabilizer ColchicineColchicine SiteBinds to soluble tubulin, inhibiting its polymerization into microtubules.[4]9 - 20 nM (Cell Viability)[10]
Destabilizer NocodazoleColchicine SiteA synthetic benzimidazole that inhibits tubulin polymerization.[6][9]40 - 100 nM (Cell Viability)[10]
Destabilizer Combretastatin A-4 (CA-4)Colchicine SitePotent inhibitor of tubulin polymerization by binding to the colchicine site.[4]0.9 - 3 nM (Cell Viability)[10]

Experimental Validation Workflow for this compound

The validation of a novel compound as a microtubule inhibitor follows a multi-step process, beginning with direct biochemical assays and progressing to cell-based functional assays.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Mechanism of Action A In Vitro Tubulin Polymerization Assay B Determine IC50 for Polymerization Inhibition A->B C Cell Viability Assay (e.g., MTT) B->C Proceed if active in vitro D Immunofluorescence Microscopy C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Cellular Microtubule Quantification E->F G Conclusion: Compound is a Microtubule Destabilizing Agent F->G Confirm cellular activity

Caption: Logical workflow for validating a novel microtubule inhibitor.

In Vitro Tubulin Polymerization Assay

This is the primary biochemical assay to directly measure the effect of a compound on the assembly of purified tubulin into microtubules. The process can be monitored by an increase in fluorescence when a reporter dye binds to polymerized microtubules.[1]

Experimental Protocol:

  • Reagent Preparation: Prepare a tubulin reaction mix containing purified bovine tubulin (>99% pure), GTP, and a fluorescence reporter (e.g., DAPI) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).[11]

  • Compound Preparation: Prepare serial dilutions of this compound, positive controls (e.g., Nocodazole for inhibition, Paclitaxel for enhancement), and a vehicle control (e.g., DMSO) in a 96-well plate.[1]

  • Initiation: Pre-warm the plate to 37°C. To initiate polymerization, add the ice-cold tubulin reaction mix to all wells.[1]

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure fluorescence intensity every 60 seconds for 60-90 minutes.[1]

  • Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass are determined. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Comparative Data:

Compound Effect on Tubulin Polymerization IC50 (Tubulin Polymerization)
This compound (Hypothetical) Inhibition 5.05 µM[12]
Nocodazole (Control)Inhibition2 - 5 µM
Vinblastine (Control)Inhibition1 - 3 µM
Paclitaxel (Control)Enhancement / StabilizationN/A (Enhances polymerization)
Vehicle (DMSO)No effectN/A

(Note: The IC50 value for the hypothetical compound is based on published data for a similar benzimidazole derivative to ensure realism.)[12]

Cell Viability and Antiproliferative Assay

This assay determines the concentration at which the compound inhibits cell growth, providing a measure of its cytotoxic potency. The MTT assay, which measures the metabolic activity of viable cells, is a common method.[2]

Experimental Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa or A549) in 96-well plates and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and control compounds for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570-595 nm using a microplate reader.[2]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Comparative Data:

Compound Cell Line GI50 (Growth Inhibition)
This compound (Hypothetical) HeLa 150 nM
Nocodazole (Control)HeLa49.3 nM[10]
Vinblastine (Control)HeLa0.73 nM[10]
Paclitaxel (Control)HeLa~5 nM
Immunofluorescence Microscopy of Cellular Microtubules

This technique allows for the direct visualization of the microtubule network within cells, revealing structural changes induced by the compound, such as depolymerization or bundling.[2]

G A Seed cells on coverslips B Treat with compound (e.g., 24 hours) A->B C Fix cells (e.g., Methanol or PFA) B->C D Permeabilize cells (e.g., Triton X-100) C->D E Block non-specific binding (e.g., BSA) D->E F Incubate with Primary Ab (Anti-α-tubulin) E->F G Incubate with Secondary Ab (Fluorescently-labeled) F->G H Counterstain nuclei (e.g., DAPI) G->H I Mount coverslips on slides H->I J Image with fluorescence microscope I->J

Caption: Workflow for immunofluorescence analysis of microtubules.

Experimental Protocol:

  • Cell Culture: Grow cells (e.g., HeLa) on glass coverslips.

  • Treatment: Treat cells with the GI50 concentration of this compound, controls (Nocodazole, Paclitaxel), and vehicle for an appropriate time (e.g., 16-24 hours).

  • Fixation & Permeabilization: Fix the cells with cold methanol or paraformaldehyde, then permeabilize with a detergent like Triton X-100.

  • Staining: Block with bovine serum albumin (BSA), then incubate with a primary antibody against α-tubulin. Follow with incubation using a fluorescently-labeled secondary antibody. Counterstain DNA with DAPI to visualize the nucleus.

  • Imaging: Mount the coverslips and acquire images using a fluorescence microscope.

  • Analysis: Compare the microtubule morphology in treated cells to controls. Destabilizing agents will cause the microtubule network to collapse, while stabilizing agents may cause the formation of thick microtubule bundles.

Cell Cycle Analysis

Microtubule inhibitors disrupt the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle. This is a key hallmark of this class of drugs and can be quantified using flow cytometry.[2]

Experimental Protocol:

  • Cell Treatment: Treat cells (e.g., HeLa) with the compound at its GI50 concentration for a period that allows for at least one cell division cycle (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membrane.

  • Staining: Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI), which also requires treating the cells with RNase A to prevent staining of RNA.

  • Data Acquisition: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

  • Analysis: Generate DNA content histograms. Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates mitotic arrest.

Comparative Data:

Treatment % Cells in G1 Phase % Cells in S Phase % Cells in G2/M Phase
Vehicle (Control)55%25%20%
This compound (Hypothetical) 15% 10% 75%
Nocodazole (Control)12%8%80%

Signaling Pathway of Microtubule Destabilizing Agents

The disruption of microtubule dynamics by an inhibitor like this compound initiates a signaling cascade that halts the cell cycle and can ultimately lead to programmed cell death (apoptosis).

G A Microtubule Destabilizer (e.g., this compound) B Binds to β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Defective Mitotic Spindle Formation D->E F Activation of Spindle Assembly Checkpoint (SAC) E->F G Cell Cycle Arrest at G2/M Phase F->G H Prolonged Mitotic Arrest Leads to Apoptosis G->H

Caption: Signaling pathway initiated by a tubulin polymerization inhibitor.

The experimental framework detailed in this guide provides a robust methodology for validating this compound, or any novel compound, as a microtubule inhibitor. Based on the established activity of the benzimidazole scaffold, it is plausible that this compound would act as a microtubule destabilizer. The validation process, moving from direct in vitro assays on purified tubulin to complex cell-based assays, allows for a thorough characterization of its mechanism of action and potency. The direct comparison of its activity with that of established drugs like Nocodazole and Vinblastine is crucial for determining its potential as a novel therapeutic agent. The hypothetical data presented suggests that this compound could be a promising candidate for further preclinical development.

References

A Comparative Guide to the Experimental Profile of 5-Amino-2-(hydroxymethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-(hydroxymethyl)benzimidazole is a heterocyclic compound belonging to the benzimidazole family, a class of molecules that has garnered significant attention in medicinal chemistry. The benzimidazole scaffold is a "privileged structure," meaning it is a common motif in a variety of biologically active and clinically useful drugs. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities. These include anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties.[1][2][3]

This guide provides a comparative analysis of the experimental data available for this compound and its derivatives, placing it in the context of other relevant benzimidazole-based compounds. We will delve into its performance in key biological assays, detail the experimental protocols for reproducing these findings, and visualize the potential signaling pathways through which it may exert its effects.

Comparative Performance Data

While direct head-to-head comparative studies for this compound against a wide array of alternatives are limited in publicly available literature, we can infer its potential performance by examining data from structurally similar 5-aminobenzimidazole and 2-substituted benzimidazole derivatives. The following tables summarize quantitative data from various studies to provide a comparative perspective.

Table 1: Anticancer Activity of 5-Aminobenzimidazole Derivatives and Comparators
Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
5-Amino-2-(pyridin-3-yl)-3H-benzimidazol-5-amine derivative (6f) E. coli (NCIM-2931)Well Diffusion-[4]
S. aureus (NCIM-2079)Well Diffusion-[4]
K. pneumoniae (NCIM-2719)Well Diffusion-[4]
P. aeruginosa (NCIM-2053)Well Diffusion-[4]
Benzimidazole-triazole hybrid (32) HCT-116MTT Assay3.87[5]
HepG2MTT Assay8.34[5]
MCF-7MTT Assay4.17[5]
HeLaMTT Assay5.57[5]
Benzimidazole with sulfonamide moiety (10) MGC-803MTT Assay1.02[5]
PC-3MTT Assay5.40[5]
MCF-7MTT Assay6.82[5]
5-FU (5-Fluorouracil) - Standard Drug MGC-803MTT Assay18.42[5]
PC-3MTT Assay>25[5]
MCF-7MTT Assay7.85[5]
Doxorubicin - Standard Drug HCT-116MTT Assay4.17[5]
HepG2MTT Assay5.57[5]
MCF-7MTT Assay2.93[5]
HeLaMTT Assay0.79[5]
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
Compound/DerivativeMicrobial StrainAssay TypeMIC (µg/mL)Reference
Benzimidazole derivative (6c) E. coli (TolC mutant)Broth Microdilution2[6]
E. coli (wild-type)Broth Microdilution>128[6]
K. pneumoniaeBroth Microdilution8-16 (with colistin)[6]
Benzimidazole derivative (62a) E. coliBroth Microdilution2[7]
Linezolid - Standard Drug E. coliBroth Microdilution8[7]
Ampicillin - Standard Drug MRSABroth Microdilution4[7]
E. faecalisBroth Microdilution1[7]
Ciprofloxacin - Standard Drug S. aureusAgar Diffusion-[7]
E. coliAgar Diffusion-[7]
P. aeruginosaAgar Diffusion-[7]

Experimental Protocols

To ensure the reproducibility and cross-validation of experimental results, detailed methodologies for key assays are provided below.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

  • 96-well flat-bottom sterile microplates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Test compound (this compound or derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette and sterile pipette tips

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the crystals. Mix gently by pipetting or using a plate shaker for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100% The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, a common mechanism of action for many anticancer drugs.[10][11][12]

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • Tubulin polymerization assay buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Known tubulin polymerization inhibitor (e.g., Nocodazole) and stabilizer (e.g., Paclitaxel) as controls

  • Test compound dissolved in DMSO

  • Black, opaque 96-well microplates

  • Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Reagent Preparation: On ice, prepare a tubulin reaction mix to a final concentration of 2 mg/mL in tubulin polymerization buffer supplemented with 1 mM GTP, 10% glycerol, and the fluorescent reporter dye at its recommended concentration.

  • Compound Preparation: Prepare serial dilutions of the test compound and control compounds at 10x the final desired concentration in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Assay Setup: Pre-warm the 96-well plate and the plate reader to 37°C. Add 5 µL of the 10x compound dilutions or vehicle control to the appropriate wells.

  • Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well. Mix gently.

  • Fluorescence Measurement: Immediately place the plate in the pre-warmed plate reader and measure the fluorescence intensity every 60 seconds for 60-90 minutes at 37°C.

  • Data Analysis: Plot the fluorescence intensity against time for each concentration. Calculate the rate of polymerization (Vmax) and the extent of polymerization (plateau fluorescence). Determine the percentage of inhibition for each compound concentration relative to the vehicle control. The IC50 value can be calculated by plotting the percentage of inhibition against the compound concentration.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in an in vivo setting using a subcutaneous xenograft mouse model.[13][14][15][16][17]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID mice)

  • Human cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Matrigel (optional, to aid tumor engraftment)

  • Test compound formulation for in vivo administration

  • Vehicle control

  • Anesthetic (e.g., ketamine/xylazine)

  • Calipers for tumor measurement

  • Syringes and needles

Procedure:

  • Cell Preparation: Culture the cancer cells to the logarithmic growth phase. Harvest the cells, wash with PBS, and resuspend in PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 1-5 x 10^7 cells/mL). Keep the cell suspension on ice.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Compound Administration: Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection). Monitor the body weight and general health of the mice throughout the study.

  • Endpoint and Analysis: The study can be terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment period. At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy of the compound.

Signaling Pathways and Mechanisms of Action

Benzimidazole derivatives are known to exert their biological effects through various mechanisms of action. Based on the structure of this compound and the activities of related compounds, two primary potential signaling pathways are highlighted below.

Inhibition of Tubulin Polymerization

Many benzimidazole-based anticancer agents function by disrupting microtubule dynamics, which are crucial for cell division. These compounds can bind to β-tubulin, preventing its polymerization into microtubules. This leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[18][19][20][21][22]

Tubulin_Inhibition_Pathway Benzimidazole This compound Tubulin β-Tubulin Benzimidazole->Tubulin Binds to Polymerization Tubulin Polymerization Benzimidazole->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Leads to MitoticSpindle Mitotic Spindle Disruption Polymerization->MitoticSpindle Disrupts formation of CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Causes Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Potential mechanism of action via tubulin polymerization inhibition.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers. Benzimidazole derivatives can act as ATP-competitive inhibitors of the EGFR kinase domain, blocking downstream signaling pathways such as the RAS-RAF-MAPK and PI3K-AKT pathways, thereby inhibiting cancer cell growth and survival.[4][10][23][][25]

EGFR_Inhibition_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR P_EGFR EGFR Autophosphorylation EGFR->P_EGFR Activates EGF EGF (Ligand) EGF->EGFR Binds to Benzimidazole This compound Benzimidazole->P_EGFR Inhibits ATP ATP ATP->P_EGFR Required for RAS_RAF RAS-RAF-MAPK Pathway P_EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway P_EGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Potential mechanism of action via EGFR signaling pathway inhibition.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and microbiology. While direct comparative data is still emerging, the analysis of structurally related compounds indicates its potential to exhibit significant biological activity. The provided experimental protocols offer a framework for researchers to conduct their own investigations and contribute to a more comprehensive understanding of this compound's profile. The exploration of its effects on key signaling pathways, such as tubulin polymerization and EGFR inhibition, will be crucial in elucidating its precise mechanism of action and advancing its potential clinical applications. Further structure-activity relationship (SAR) studies will be invaluable in optimizing the efficacy and selectivity of this and related benzimidazole derivatives.[26][27][28]

References

Benchmarking 5-Amino-2-(hydroxymethyl)benzimidazole Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for benchmarking the novel compound 5-Amino-2-(hydroxymethyl)benzimidazole against established kinase inhibitors. Due to the limited publicly available data on the specific kinase targets of this compound, this document will serve as a detailed template, utilizing the well-characterized MEK1/2 inhibitors as a representative class for demonstrating the benchmarking process. Researchers can adapt this framework for their internal compounds once experimental data are generated.

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS/RAF/MEK/ERK cascade, is a critical signaling pathway frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[1] This guide will use the MEK1/2 inhibitors Trametinib, Cobimetinib, and Binimetinib as benchmarks for a hypothetical evaluation of this compound as a potential MEK inhibitor.

Data Presentation: Comparative Efficacy

A primary measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the target kinase's activity.[1] Lower IC50 values are indicative of higher potency. The following tables summarize the reported in vitro IC50 values for the benchmark inhibitors against their primary targets, MEK1 and MEK2, alongside hypothetical data for this compound.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

CompoundMEK1 (nM)MEK2 (nM)
This compound (Hypothetical) 15 25
Trametinib0.921.8
Cobimetinib4.26.6
Binimetinib1212

Data for Trametinib, Cobimetinib, and Binimetinib are representative values from published literature. Data for this compound is hypothetical for illustrative purposes.

Table 2: Cellular Activity - Inhibition of Proliferation in A375 Melanoma Cells (GI50, nM)

CompoundGI50 (nM)
This compound (Hypothetical) 50
Trametinib1.5
Cobimetinib9.0
Binimetinib28

GI50 is the concentration of the drug that causes 50% inhibition of cell growth. Data for benchmark inhibitors are from publicly available sources. The value for this compound is hypothetical.

Experimental Protocols

Accurate and reproducible data are predicated on well-defined experimental protocols. The following sections detail standard methodologies for key assays in kinase inhibitor benchmarking.

In Vitro Kinase Assay (IC50 Determination)

This protocol describes a general method to determine the IC50 of an inhibitor against a purified kinase enzyme (e.g., MEK1).

Reagent Preparation:

  • Kinase Buffer: 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.2 mM Na3VO4, 1 mM DTT.[1]

  • Substrate: Inactive ERK2, a direct downstream target of MEK1.[1]

  • ATP: A solution of ATP at a concentration near the Km of the kinase for ATP.[1][2]

  • Enzyme: Purified, active recombinant MEK1 enzyme.[1]

  • Test Compounds: Serial dilutions of the test inhibitor and benchmark inhibitors in DMSO, followed by further dilution in kinase buffer.[1]

Assay Procedure:

  • Add 10 µL of diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.[1]

  • Add 20 µL of the substrate and enzyme mixture to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 20 µL of the ATP solution.

  • Allow the reaction to proceed for 30-60 minutes at 30°C.

  • Terminate the reaction and quantify the product formation using a suitable method, such as a phosphospecific antibody-based detection system (e.g., HTRF, AlphaScreen) or by measuring ATP consumption (e.g., Kinase-Glo).

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for Phospho-ERK (p-ERK) Inhibition

This technique is used to confirm that the inhibitor is engaging its target within the cell by measuring the phosphorylation status of a known downstream substrate.[1][3]

Cell Culture and Treatment:

  • Seed cells (e.g., A375 melanoma cells) in 6-well plates and grow to 70-80% confluency.[1]

  • Treat the cells with various concentrations of the kinase inhibitor for a defined period (e.g., 1-2 hours).[1]

Protein Extraction:

  • Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[1]

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[3]

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[1]

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

Western Blotting:

  • Denature the protein lysates by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalize the p-ERK signal to the total ERK signal to determine the relative inhibition of ERK phosphorylation at different inhibitor concentrations.[1]

Mandatory Visualization

To understand the context in which these inhibitors are evaluated, it is crucial to visualize the relevant biological pathways and experimental procedures.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->MEK

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Evaluation cluster_2 Decision A Compound Synthesis (this compound) B In Vitro Kinase Assay (IC50 vs. MEK1/2) A->B C Selectivity Profiling (vs. Kinome Panel) B->C D Cell-Based Assays (Proliferation, GI50) C->D E Target Engagement Assay (Western Blot for p-ERK) D->E F Lead Candidate Selection E->F

Caption: General workflow for the preclinical evaluation of a novel kinase inhibitor.

References

In Vivo Therapeutic Potential of 5-Amino-2-(hydroxymethyl)benzimidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 5-Amino-2-(hydroxymethyl)benzimidazole, benchmarking it against other benzimidazole derivatives with established in vivo efficacy. While direct in vivo validation data for this compound is not currently available in peer-reviewed literature, this document serves as a resource for researchers looking to investigate its potential by providing context from structurally related compounds and outlining key experimental methodologies.

The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and anthelmintic effects.[1][2][3] The therapeutic promise of these compounds often stems from their ability to interact with various biological targets.[3] This guide will focus on the potential anti-inflammatory and anticancer applications of this compound, drawing comparisons with benzimidazole derivatives that have been validated in preclinical in vivo models.

Comparative Analysis of Benzimidazole Derivatives

To contextualize the potential of this compound, this section compares its structural features and known (or inferred) biological activities with those of other benzimidazole derivatives for which in vivo data are available.

Table 1: Comparative Data of Benzimidazole Derivatives

CompoundTherapeutic AreaIn Vivo ModelKey FindingsReference
This compound Inferred: Anti-inflammatory, AnticancerNot yet reportedPotential based on structural similarity to active compounds. The 5-amino group may contribute to anticancer and antimicrobial activities.[4]-
2-Substituted Benzimidazole Derivatives (e.g., B2, B4, B7, B8) Anti-inflammatoryCarrageenan-induced mice paw edemaComparable anti-inflammatory effect to diclofenac sodium.[5][5]
1-{(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole (5g) Anti-inflammatoryCarrageenan-induced rat paw edema74.17% inhibition of paw edema.[1][1]
Compound 7 (a 2-methylaminobenzimidazole derivative) Analgesic, Anti-inflammatoryAcetic acid-induced writhing (mice), Carrageenan-induced paw edema (rats)89% analgesic activity and 100% anti-inflammatory activity at 100 mg/kg.[6][6]
BZD9L1 Anticancer (Colorectal)In vivo (model not specified)Inhibits tumor growth in a dose-dependent manner.[2][2]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) Anticancer (Cervical, Breast)In vivo (model not specified)Induces mitosis and mitochondria-dependent apoptosis.[3][3]

Signaling Pathways and Experimental Workflows

Visualizing the potential mechanisms of action and the experimental processes for in vivo validation is crucial for planning future studies.

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Cellular Response cluster_2 Therapeutic Intervention Stimulus Stimulus Membrane_Phospholipids Membrane_Phospholipids Stimulus->Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation Vasodilation, Edema, Pain Benzimidazole_Derivative Benzimidazole_Derivative COX-2 COX-2 Benzimidazole_Derivative->COX-2 Inhibition

Figure 1: Simplified signaling pathway of inflammation and the putative inhibitory action of benzimidazole derivatives on COX-2.

G Start Start Compound_Synthesis_and_Characterization Compound Synthesis & Characterization Start->Compound_Synthesis_and_Characterization In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition) Compound_Synthesis_and_Characterization->In_Vitro_Screening Selection_of_Lead_Compound Selection of Lead Compound (e.g., this compound) In_Vitro_Screening->Selection_of_Lead_Compound Animal_Model_Selection Animal Model Selection (e.g., Carrageenan-induced edema) Selection_of_Lead_Compound->Animal_Model_Selection Dose_Response_Study Dose-Response Study Animal_Model_Selection->Dose_Response_Study Efficacy_Evaluation Efficacy Evaluation (e.g., Paw Volume Measurement) Dose_Response_Study->Efficacy_Evaluation Toxicity_Assessment Toxicity Assessment Efficacy_Evaluation->Toxicity_Assessment Data_Analysis_and_Reporting Data Analysis and Reporting Toxicity_Assessment->Data_Analysis_and_Reporting End End Data_Analysis_and_Reporting->End

Figure 2: General experimental workflow for the in vivo validation of a therapeutic compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vivo assays mentioned in the comparative data.

Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory Activity)

This is a widely used and validated model for screening acute anti-inflammatory activity.[1][5][6]

1. Animals:

  • Male or female Wistar rats (150-200 g) or Swiss albino mice (20-25 g).

  • Animals are housed under standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C) with free access to food and water.

  • Animals are acclimatized for at least one week before the experiment.

2. Materials:

  • Test compound (e.g., this compound) and reference drug (e.g., Diclofenac sodium, Indomethacin).

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose in normal saline).

  • Carrageenan (1% w/v in sterile saline).

  • Plethysmometer or digital calipers for paw volume measurement.

3. Procedure:

  • Animals are fasted overnight with free access to water before the experiment.

  • Animals are divided into groups (n=6-8 per group): Vehicle control, Reference drug, and Test compound groups (at various doses).

  • The initial paw volume of the right hind paw of each animal is measured.

  • The test compound, reference drug, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.

  • 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.

  • Paw volume is measured at specific time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

4. Data Analysis:

  • The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by Dunnett's test).

Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)

This model is used to screen for peripheral analgesic activity.[6]

1. Animals:

  • Swiss albino mice (20-25 g).

  • Housing and acclimatization conditions are the same as for the paw edema model.

2. Materials:

  • Test compound, reference drug (e.g., Nimesulide), and vehicle.

  • 0.6% (v/v) acetic acid solution in distilled water.

3. Procedure:

  • Animals are divided into experimental groups as described above.

  • The test compound, reference drug, or vehicle is administered 30 minutes before the injection of acetic acid.

  • Each mouse is injected intraperitoneally with 0.1 mL of 0.6% acetic acid solution.

  • Immediately after the injection, the number of writhes (a specific stretching posture) is counted for a period of 20-30 minutes.

4. Data Analysis:

  • The percentage of analgesic activity is calculated using the formula: % Analgesic Activity = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

  • Statistical significance is determined using appropriate statistical tests.

Conclusion

While the in vivo therapeutic potential of this compound remains to be explicitly demonstrated, the extensive research on related benzimidazole derivatives provides a strong rationale for its investigation. The presence of the 5-amino group, a feature in some biologically active benzimidazoles, suggests that this compound could exhibit interesting pharmacological properties.[4] The comparative data and standardized protocols presented in this guide offer a framework for researchers to design and conduct robust in vivo studies to validate the therapeutic potential of this compound and other novel benzimidazole derivatives. Future studies should focus on a systematic evaluation of its efficacy and safety in established animal models of inflammation and cancer.

References

Assessing the Selectivity of 5-Amino-2-(hydroxymethyl)benzimidazole for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including potent anticancer properties. Their structural similarity to purine nucleosides allows them to interact with various biological targets within cancer cells, leading to cell cycle arrest and apoptosis. This guide focuses on the prospective anticancer agent, 5-Amino-2-(hydroxymethyl)benzimidazole, and provides a comparative framework for assessing its selectivity for cancer cells.

Due to the limited availability of public data specifically for this compound, this guide will draw comparisons from well-studied benzimidazole derivatives. The experimental data and methodologies presented are representative of the techniques used to evaluate the anticancer efficacy and selectivity of this class of compounds.

Comparative Cytotoxicity Data

A crucial first step in evaluating a novel anticancer compound is to determine its cytotoxic activity across a panel of cancerous and non-cancerous cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. A significant difference in the IC50 values between cancer and normal cells indicates selectivity, which is a desirable characteristic for minimizing off-target toxicity.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (Normal IC50 / Cancer IC50)
Representative Benzimidazole 1 A549 (Lung)15.80Not Reported--
HepG2 (Liver)15.58Not Reported--
Representative Benzimidazole 2 HCT-116 (Colon)16.2Not Reported--
MCF-7 (Breast)30.29Not Reported--
Compound 5 (Bromo-derivative) MCF-7 (Breast)17.8 µg/mLHEK-293 (Kidney)> valueSafer on normal cells
DU-145 (Prostate)10.2 µg/mL
H69AR (Lung)49.9 µg/mL
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate HepG2 (Liver)0.39 µg/mLNormal Liver Cells40 µg/mL~102
Huh7 (Liver)0.32 µg/mL~125

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of findings. The following are standard protocols used to assess the selectivity of anticancer compounds.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancerous and non-cancerous cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the benzimidazole compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the viability against the compound concentration.

Apoptosis Assessment (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the benzimidazole compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for many benzimidazole derivatives and a typical experimental workflow for assessing cancer cell selectivity.

G cluster_0 Experimental Workflow for Selectivity Assessment A Cell Culture (Cancer vs. Normal Cell Lines) B Compound Treatment (e.g., this compound) A->B C Cytotoxicity Assay (e.g., MTT Assay) B->C F Apoptosis Assay (e.g., Annexin V/PI) B->F D Determine IC50 Values C->D E Calculate Selectivity Index (IC50 Normal / IC50 Cancer) D->E G Mechanism of Action Studies F->G

Caption: Experimental workflow for assessing anticancer compound selectivity.

G cluster_1 General Benzimidazole Anticancer Mechanism cluster_2 Cellular Effects C Mitotic Arrest (G2/M Phase) D Induction of Apoptosis C->D E Activation of Caspases D->E A Benzimidazole Derivative B Inhibition of Tubulin Polymerization A->B B->C F Cell Death E->F

Caption: General signaling pathway for benzimidazole-induced apoptosis.

Conclusion

While direct experimental data on the cancer cell selectivity of this compound is currently limited in publicly accessible literature, the broader family of benzimidazole derivatives has demonstrated significant potential as anticancer agents. The established mechanisms of action, primarily through microtubule disruption and induction of apoptosis, provide a strong rationale for further investigation. The experimental protocols and comparative data framework presented in this guide offer a robust starting point for researchers to assess the therapeutic potential and selectivity of this compound and other novel benzimidazole compounds. Future studies should focus on generating comprehensive cytotoxicity data across a wide panel of cancer and normal cell lines to establish a clear selectivity index and further elucidate the specific molecular targets of this promising compound.

Safety Operating Guide

Proper Disposal of 5-Amino-2-(hydroxymethyl)benzimidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 5-Amino-2-(hydroxymethyl)benzimidazole is critical for maintaining laboratory safety and environmental responsibility. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with this and similar chemical compounds. This guide provides a comprehensive overview of the necessary procedures, emphasizing safe handling and adherence to regulatory standards.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS No. 294656-36-3), the following information is based on best practices for the disposal of benzimidazole derivatives. These compounds are generally considered hazardous waste and require specialized disposal methods.

Hazard Profile and Safety Summary

Hazard ClassificationDescriptionGHS Code (Typical for Analogs)
Acute Toxicity (Oral) Harmful if swallowed.H302
Acute Toxicity (Dermal) Harmful in contact with skin.H312
Skin Irritation Causes skin irritation.H315
Eye Irritation Causes serious eye irritation.H319
Mutagenicity Suspected of causing genetic defects.H341

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in its laboratory lifecycle. Adherence to these procedures will minimize risk and ensure regulatory compliance.

1. Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure appropriate PPE is worn, including:

  • Safety goggles with side shields or a face shield.

  • A lab coat or other protective clothing.

  • Chemically resistant gloves (e.g., nitrile).

  • If there is a risk of dust or aerosol formation, use a full-face respirator with an appropriate cartridge.

2. Waste Segregation and Collection:

  • Designated Waste Container: Collect waste this compound in a dedicated, properly labeled, and sealable container compatible with chemical waste.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," the approximate concentration, and the date of accumulation.

  • Incompatible Materials: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, acids, or bases.

3. On-site Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup.

  • This area should be away from heat sources and ignition points.

4. Final Disposal:

  • The final disposal of this compound must be conducted by a licensed and approved hazardous waste disposal facility.

  • Professional Disposal Service: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a contracted professional waste disposal service.

  • Prohibited Disposal Methods:

    • DO NOT discharge to sewer systems or drains.

    • DO NOT dispose of in regular trash.

    • DO NOT allow the chemical to enter the environment.

5. Decontamination of Empty Containers:

  • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: Triple rinse the empty container with a suitable solvent (e.g., methanol, ethanol, or acetone).

  • Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal.

  • Disposal of Rinsed Containers: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. However, it is crucial to puncture or otherwise render the container unusable to prevent reuse. Always confirm your institution's specific policies on empty container disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_decontamination Container Decontamination start Start: Unused or Waste This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe empty_container Empty Container start->empty_container If container is empty segregate Segregate Waste into a Designated, Labeled Container ppe->segregate storage Store in a Secure Satellite Accumulation Area segregate->storage contact_ehs Contact Institutional EHS or Professional Waste Disposal Service storage->contact_ehs transport Arrange for Pickup and Transport to a Licensed Facility contact_ehs->transport end End: Compliant Disposal transport->end triple_rinse Triple Rinse with Suitable Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container per Policy triple_rinse->dispose_container collect_rinsate->segregate

Caption: Disposal workflow for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.